molecular formula C25H18F2N2O7 B161413 DAF-FM DA CAS No. 254109-22-3

DAF-FM DA

Cat. No.: B161413
CAS No.: 254109-22-3
M. Wt: 496.4 g/mol
InChI Key: BEVHTVRRVVEMEF-UHFFFAOYSA-N
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Description

a fluorescent dye sensitive to nitric oxide

Properties

IUPAC Name

[6'-acetyloxy-4-amino-2',7'-difluoro-5-(methylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N2O7/c1-10(30)33-20-8-18-13(6-15(20)26)25(12-4-5-17(29-3)23(28)22(12)24(32)36-25)14-7-16(27)21(34-11(2)31)9-19(14)35-18/h4-9,29H,28H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVHTVRRVVEMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=C(C=C5)NC)N)C(=O)O4)F)OC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376348
Record name DAF-FM DA
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254109-22-3
Record name 4-Amino-5-methylamino-2′,7′-difluorofluorescein diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254109-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DAF-FM DA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Nitric Oxide Detection Using DAF-FM DA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, quantitative properties, and experimental methodologies for the detection of intracellular nitric oxide (NO) using the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA).

Core Principle of NO Detection

Nitric oxide is a critical signaling molecule in numerous physiological processes, including neurotransmission, vasodilation, and immune response.[1] Its transient nature and low physiological concentrations necessitate sensitive and specific detection methods. This compound is a cell-permeable probe designed for this purpose, operating on a two-stage mechanism.[2]

  • Intracellular Trapping via Deacetylation : this compound is electrically neutral and readily diffuses across the plasma membrane into the cell.[1][2][3] Once inside, ubiquitous intracellular esterases cleave the two acetate (B1210297) groups, converting this compound into its cell-impermeant form, DAF-FM.[1][2] This process effectively traps the probe within the cytosol. The DAF-FM molecule itself is weakly fluorescent.[2][3]

  • Reaction with NO Derivative to Yield Fluorescence : The trapped DAF-FM does not react directly with the NO radical. Instead, it reacts with an oxidized derivative of NO, such as dinitrogen trioxide (N₂O₃), which is formed by the autooxidation of NO in the presence of oxygen.[4] This irreversible reaction yields a highly fluorescent benzotriazole (B28993) derivative, DAF-FM T.[1][2][3][5] The resulting fluorescence intensity is directly proportional to the concentration of NO produced within the cell. The fluorescence quantum yield increases approximately 160-fold, from ~0.005 to ~0.81, upon reaction.[2][3]

The overall detection process can be visualized as a logical workflow.

Caption: Figure 1. This compound Reaction Mechanism

Quantitative and Optical Properties

DAF-FM was developed as an improvement over its predecessor, DAF-2, offering greater photostability and a fluorescence signal that is independent of pH in the physiological range (pH > 5.5).[2][3][6] This makes it a more robust and reliable indicator for quantitative studies.

A summary of its key properties is presented below.

PropertyValueReference(s)
Excitation Maximum (λex) ~495 nm[1][2][7]
Emission Maximum (λem) ~515 nm[1][2][7]
Fluorescence Quantum Yield (Φ) ~0.005 (DAF-FM) to ~0.81 (DAF-FM T)[2][3]
Molar Extinction Coefficient (ε) ~73,000 M⁻¹cm⁻¹ (DAF-FM T)[7][8]
Detection Limit ~3 nM[3][9]
Recommended pH Range > 5.5[3][7]
Molecular Weight 496.42 g/mol [7][9]

Detailed Experimental Protocol: Intracellular NO Detection

This section provides a generalized protocol for loading cells with this compound and measuring NO-induced fluorescence. Optimization of concentrations, incubation times, and temperatures is crucial and should be determined empirically for each cell type and experimental condition.[2]

A. Reagent Preparation

  • This compound Stock Solution (5 mM): Prepare the stock solution by dissolving 1 mg of this compound powder in 400 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][10]

  • Storage: The DMSO stock solution is sensitive to repeated freeze-thaw cycles.[4] It is recommended to create single-use aliquots (e.g., 5-10 µL) and store them, protected from light and moisture, at -20°C.[1][2][10]

  • Loading Buffer: A suitable physiological buffer, such as Hank's Balanced Salt Solution (HBSS) or Dulbecco's Phosphate-Buffered Saline (DPBS), is required.[1][10] Note that components like phenol (B47542) red and bovine serum albumin (BSA) may interfere with fluorescence and should be used with caution.[2][4]

B. Cell Loading and Imaging Workflow

The following workflow outlines the key steps from cell preparation to data acquisition.

Experimental_Workflow Figure 2. General Experimental Workflow for this compound start 1. Prepare Cells (Adherent or Suspension) prepare_dye 2. Prepare Working Solution (1-10 µM this compound in buffer) start->prepare_dye load_cells 3. Load Cells Incubate for 20-60 min at 37°C prepare_dye->load_cells wash 4. Wash Cells (Remove excess probe) load_cells->wash de_esterify 5. De-esterification Incubate 15-30 min in fresh buffer wash->de_esterify stimulate 6. Apply Stimulus (e.g., NO donor, agonist) de_esterify->stimulate acquire 7. Acquire Data (Fluorescence Microscopy, Flow Cytometry, or Plate Reader) stimulate->acquire end 8. Analyze Data acquire->end

Caption: Figure 2. General Experimental Workflow for this compound

Step-by-Step Methodology:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes, microplates, or in suspension).[2]

  • Prepare Working Solution: Immediately before use, dilute the 5 mM this compound stock solution into the pre-warmed loading buffer to a final working concentration of 1-10 µM.[2][3][11] The optimal concentration must be determined empirically.[2]

  • Cell Loading: Remove the culture medium and add the this compound working solution to the cells. Incubate for 20-60 minutes at 37°C, protected from light.[2][3]

  • Wash: Gently wash the cells once or twice with fresh, pre-warmed buffer to remove any extracellular probe.[2][11]

  • De-esterification: Add fresh buffer to the cells and incubate for an additional 15-30 minutes.[2][3] This step ensures that intracellular esterases have sufficient time to completely cleave the acetate groups from the internalized probe.

  • Stimulation: Induce NO production by treating the cells with the experimental agonist or compound of interest. Include appropriate controls, such as a vehicle control and a positive control using an NO donor (e.g., DEA NONOate or S-nitrosoglutathione).[1][11]

  • Data Acquisition: Measure the increase in fluorescence using an appropriate instrument equipped for fluorescein (B123965) (FITC) detection.[2]

    • Excitation: ~488-495 nm

    • Emission: ~515-535 nm

Application in Signaling Pathway Analysis

This compound is a valuable tool for dissecting signaling pathways that involve NO production. A primary example is the pathway involving endothelial Nitric Oxide Synthase (eNOS), a key regulator of vascular tone.[12] Various agonists, such as acetylcholine (B1216132) or vascular endothelial growth factor (VEGF), can activate eNOS through complex, often calcium-dependent, signaling cascades.[13]

The diagram below illustrates a simplified eNOS activation pathway and the point at which DAF-FM detects the resulting NO.

eNOS_Pathway Figure 3. eNOS Signaling Pathway & NO Detection cluster_cell Endothelial Cell Receptor G-Protein Coupled Receptor (GPCR) PLC PLC Receptor->PLC Activates IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds Calcium Ca²⁺ ER->Calcium Releases CaM Calmodulin (CaM) eNOS_inactive eNOS (inactive) CaM->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO NO eNOS_active->NO Converts Arginine L-Arginine Arginine->NO DAF_FM DAF-FM NO->DAF_FM Reacts with DAF_FM_T Fluorescence DAF_FM->DAF_FM_T Calcium->CaM Binds Agonist Agonist (e.g., Acetylcholine) Agonist->Receptor Binds

Caption: Figure 3. eNOS Signaling Pathway & NO Detection

By measuring the fluorescence of DAF-FM T, researchers can quantify the downstream effects of receptor activation, enzyme modulation, or drug intervention on the bioavailability of NO in real-time.[5][14]

References

An In-depth Technical Guide to the Mechanism of Action of DAF-FM DA in Living Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) for the detection and quantification of nitric oxide (NO) in living cells. We will delve into its mechanism of action, provide detailed experimental protocols, present key quantitative data, and illustrate a relevant signaling pathway where this compound is instrumental.

Core Mechanism of Action

This compound is a cell-permeant dye that serves as a robust indicator for intracellular nitric oxide.[1] Its mechanism of action can be dissected into a two-step intracellular process:

  • Intracellular Trapping: The diacetate form (this compound) is lipophilic and readily crosses the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the diacetate groups, transforming it into the cell-impermeant DAF-FM.[2][3][4] This enzymatic conversion effectively traps the probe within the cell.[1]

  • Nitric Oxide-Mediated Fluorescence: In its DAF-FM form, the probe is essentially non-fluorescent.[2][5] However, in the presence of nitric oxide and oxygen, DAF-FM undergoes an irreversible reaction to form a highly fluorescent benzotriazole (B28993) derivative.[1][4][6] This reaction leads to a substantial increase in the fluorescence quantum yield, making it a sensitive tool for detecting NO production.[2][4]

The following diagram illustrates the core mechanism of this compound within a living cell.

DAF_FM_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAF-FM DA_ext This compound DAF-FM DA_int This compound DAF-FM DA_ext->DAF-FM DA_int Passive Diffusion DAF-FM DAF-FM (non-fluorescent) DAF-FM DA_int->DAF-FM Deacetylation DAF-FM-T Fluorescent Benzotriazole DAF-FM->DAF-FM-T Reaction Esterases Intracellular Esterases Esterases->DAF-FM DA_int NO Nitric Oxide (NO) NO->DAF-FM O2 O₂ O2->DAF-FM

Mechanism of this compound in living cells.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its fluorescent product.

PropertyValueReference(s)
Excitation Maximum ~495 nm[1][2][3]
Emission Maximum ~515 nm[1][2][3]
Fluorescence Quantum Yield (DAF-FM) ~0.005[2][4][5]
Fluorescence Quantum Yield (DAF-FM-NO adduct) ~0.81[2][4][5]
Fold Increase in Fluorescence ~160-fold[2][4][5]
Molar Extinction Coefficient (ε) 84,000 M⁻¹cm⁻¹[6]
NO Detection Limit ~3 nM[4][5]
pH Sensitivity Independent of pH above 5.5[4][6]
Cell Permeability Yes (as Diacetate)[1][3][4]

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is typically prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO).[7]

  • Bring the vial of this compound powder and anhydrous DMSO to room temperature.

  • To prepare a 5 mM stock solution, dissolve 1 mg of this compound in 0.4 mL of high-quality anhydrous DMSO.[7] For smaller quantities, such as a 50 µg vial, dissolve in 20 µL of DMSO.[7]

  • Vortex thoroughly until the powder is completely dissolved.

  • For long-term storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light and moisture.[7]

Staining of Live Cells with this compound

This protocol provides a general guideline for staining adherent or suspension cells. The optimal conditions may vary depending on the cell type and experimental setup.

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate, dish, or coverslip for adherent cells, or in a tube for suspension cells.

  • Loading Solution Preparation: Immediately before use, dilute the this compound stock solution into a suitable physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS) to a final working concentration of 1-10 µM.[2][5][7] It is recommended to avoid buffers containing serum, bovine serum albumin (BSA), or phenol (B47542) red as they may interfere with the fluorescence.[2][4]

  • Cell Loading: Remove the culture medium and wash the cells once with the physiological buffer. Add the this compound loading solution to the cells.

  • Incubation: Incubate the cells for 20-60 minutes at 37°C, protected from light.[2][7]

  • Wash: After incubation, gently wash the cells twice with the physiological buffer to remove any excess, unhydrolyzed probe.

  • De-esterification: Add fresh, pre-warmed buffer or medium to the cells and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular this compound to DAF-FM.[2][7]

  • Imaging: The cells are now ready for experimental treatment to induce NO production and subsequent fluorescence imaging.

The following diagram outlines the general experimental workflow for using this compound.

Experimental_Workflow Start Prepare Cells Prepare_Loading_Solution Prepare this compound Loading Solution (1-10 µM) Start->Prepare_Loading_Solution Load_Cells Load Cells with this compound (20-60 min at 37°C) Prepare_Loading_Solution->Load_Cells Wash_Cells Wash to Remove Excess Probe Load_Cells->Wash_Cells De-esterification Incubate for De-esterification (15-30 min) Wash_Cells->De-esterification Stimulate_Cells Apply Experimental Stimulus to Induce NO Production De-esterification->Stimulate_Cells Image_Cells Acquire Fluorescence Images (Ex: ~495 nm, Em: ~515 nm) Stimulate_Cells->Image_Cells Analyze_Data Analyze Fluorescence Intensity Image_Cells->Analyze_Data

General experimental workflow for this compound.

Application in a Signaling Pathway: VEGF-Induced NO Production

This compound is a valuable tool for dissecting signaling pathways that involve the production of nitric oxide. A prominent example is the stimulation of endothelial cells with Vascular Endothelial Growth Factor (VEGF), which leads to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[6][8]

The binding of VEGF to its receptor (VEGFR2) on the endothelial cell surface initiates a signaling cascade.[9] This includes the activation of phospholipase C gamma (PLCγ), which in turn generates inositol (B14025) trisphosphate (IP3).[1] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores.[1] The elevated intracellular Ca²⁺ concentration leads to the binding of calmodulin to eNOS, activating the enzyme to produce NO from L-arginine.[1] Additionally, the PI3K/Akt pathway can also be activated by VEGF, leading to the phosphorylation and activation of eNOS.[9]

The diagram below illustrates this signaling pathway.

VEGF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates IP3 IP₃ PLCg->IP3 Generates from PIP₂ PIP2 PIP₂ PIP2->PLCg Ca_Store Intracellular Ca²⁺ Store IP3->Ca_Store Triggers Release Ca Ca²⁺ Ca_Store->Ca Calmodulin Calmodulin Ca->Calmodulin Binds eNOS_inactive eNOS (inactive) Calmodulin->eNOS_inactive Binds & Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO NO eNOS_active->NO Produces from L_Arginine L-Arginine L_Arginine->eNOS_active Akt Akt Akt->eNOS_inactive Phosphorylates & Activates PI3K->Akt Activates

VEGF-induced eNOS activation pathway.

References

A Technical Guide to DAF-FM DA Fluorescence for Nitric Oxide Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA), a widely used fluorescent probe for the detection and quantification of nitric oxide (NO) in cellular and biological systems. This document outlines the core principles of this compound, its chemical and fluorescent properties, detailed experimental protocols, and its application in studying NO-mediated signaling pathways.

Core Principles of this compound for Nitric Oxide Detection

This compound is a cell-permeable compound that serves as an indicator for intracellular nitric oxide.[1] Its unreacted form is essentially non-fluorescent and can freely cross cell membranes.[1] Once inside the cell, intracellular esterases cleave the diacetate groups, converting it to the cell-impermeant DAF-FM.[1][2] This trapped, weakly fluorescent molecule then reacts with nitric oxide to form a highly fluorescent benzotriazole (B28993) derivative.[1] Consequently, cells with higher levels of intracellular nitric oxide exhibit increased fluorescence intensity.[1]

The reaction is not a direct interaction with NO but rather with NO oxidation byproducts, such as dinitrogen trioxide (N₂O₃) or the nitrogen dioxide radical (NO₂•).[3][4] Kinetic analysis suggests that NO₂• is a more likely reactive intermediate.[3] This multi-step process is crucial for understanding the probe's behavior and for the quantitative interpretation of fluorescence signals.

Quantitative Data and Properties

The key characteristics of DAF-FM and its diacetate form are summarized below, providing essential data for experimental design and data interpretation.

PropertyValueReferences
Excitation Maximum (λex) ~495 nm[1][5][6]
Emission Maximum (λem) ~515 nm[1][5][6]
Fluorescence Quantum Yield (Φ) ~0.005 (DAF-FM) to ~0.81 (DAF-FM-T)[5][7][8]
Fold Increase in Fluorescence ~160-fold upon reaction with NO[5][8][9]
NO Detection Limit ~3 nM[7][9]
pH Stability Spectra are independent of pH above 5.5[4][5][7]
Photostability Significantly more photostable than DAF-2[5][7]
Molar Extinction Coefficient (ε) 73,000 M⁻¹cm⁻¹ (DAF-FM-T)[6]
Molecular Weight 496.42 g/mol [6][8]

Experimental Protocols

Accurate and reproducible results with this compound hinge on meticulous experimental execution. Below are detailed protocols for cell loading and fluorescence measurement.

Preparation of this compound Stock Solution
  • Reconstitution : Bring the this compound powder and anhydrous Dimethyl Sulfoxide (DMSO) to room temperature.[1][10] To prepare a stock solution (typically 5-10 mM), add the appropriate volume of high-quality anhydrous DMSO to the vial of this compound powder and vortex thoroughly until fully dissolved.[1][5] For example, a 5 mM stock solution can be made by dissolving 1 mg in 0.4 mL of DMSO.[7]

  • Storage : Store the stock solution at -20°C, protected from light and moisture.[1][5] It is recommended to aliquot the stock solution to minimize freeze-thaw cycles.[11]

Cell Loading Protocol for Adherent and Suspension Cells
  • Cell Preparation : Culture cells to the desired confluency. For suspension cells, adjust the cell density to approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., pre-warmed 1x DPBS).[1]

  • Loading Solution Preparation : Dilute the this compound stock solution into a suitable physiological buffer to a final working concentration of 1-10 µM.[1][5] The optimal concentration should be determined empirically for each cell type and experimental condition.[5] Buffers containing serum, BSA, or phenol (B47542) red may interfere with the fluorescence and should be used with caution.[1][10] If serum is necessary, it should be heat-inactivated to prevent premature cleavage of the diacetate groups.[1]

  • Cell Incubation : Incubate the cells with the this compound loading solution for 20-60 minutes at 37°C.[1][5]

  • Washing : After incubation, wash the cells twice with the buffer of choice to remove the excess probe.[1]

  • De-esterification : Resuspend the cells in fresh buffer or medium and incubate for an additional 15-60 minutes at 37°C.[1][5] This step allows for the complete de-esterification of the intracellular this compound by cellular esterases.[1]

Fluorescence Measurement
  • Induction of NO Production : Treat the cells with the desired stimulus to induce nitric oxide production. A positive control can be generated by treating cells with an NO donor like 1 mM Diethylamine NONOate (DEA NONOate) for 30-60 minutes.[1]

  • Data Acquisition : Measure the fluorescence intensity using a suitable instrument such as a fluorescence microscope, flow cytometer, or microplate reader.[11] The excitation and emission wavelengths should be set to approximately 495 nm and 515 nm, respectively.[5] These settings are compatible with standard fluorescein (B123965) (FITC) filter sets.[5]

Visualization of Key Processes

Diagrams illustrating the mechanism of action, experimental workflow, and a relevant signaling pathway are provided below.

DAF_FM_Mechanism cluster_extracellular Extracellular Space DAF_FM_DA This compound (Cell-Permeable, Non-fluorescent) DAF_FM DAF-FM (Cell-Impermeable, Weakly Fluorescent) DAF_FM_DA->DAF_FM Diffusion DAF_FM_T DAF-FM Triazole (Highly Fluorescent) Esterases Intracellular Esterases NO_Oxidation NO + O₂ → N₂O₃ / NO₂• Esterases->DAF_FM Hydrolysis NO_Oxidation->DAF_FM_T Reaction

Caption: Mechanism of this compound for intracellular NO detection.

Experimental_Workflow start Start: Prepare Cells prepare_reagent Prepare this compound Working Solution (1-10 µM) start->prepare_reagent load_cells Incubate Cells with this compound (20-60 min, 37°C) prepare_reagent->load_cells wash1 Wash Cells to Remove Excess Probe load_cells->wash1 deesterify Incubate in Fresh Medium (15-60 min) for De-esterification wash1->deesterify stimulate Apply Stimulus to Induce NO Production deesterify->stimulate measure Measure Fluorescence (Ex: 495 nm, Em: 515 nm) stimulate->measure analyze Analyze Data measure->analyze eNOS_Signaling_Pathway Agonist Agonist (e.g., Acetylcholine, Bradykinin) Receptor GPCR Agonist->Receptor PLC PLC Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release CaM Calmodulin (CaM) Ca2_release->CaM Binds to eNOS eNOS (inactive) CaM->eNOS Activates eNOS_active eNOS (active) eNOS->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active DAF_FM DAF-FM Detection NO->DAF_FM

References

DAF-FM DA: A Technical Guide to Nitric Oxide Detection in Neuroscience and Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA), a powerful fluorescent probe for the detection and quantification of nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, particularly within the nervous and cardiovascular systems. Understanding its production and function is paramount for research in neuroscience, cell biology, and the development of novel therapeutics. This document details the probe's mechanism, quantitative properties, experimental protocols, and key applications, offering a technical resource for its effective implementation in the laboratory.

Introduction to this compound

This compound is a cell-permeable dye designed for detecting intracellular nitric oxide. It has gained widespread use due to its improved sensitivity, photostability, and pH stability compared to its predecessor, DAF-2 DA.[1][2] Once inside the cell, this compound is hydrolyzed by intracellular esterases, trapping the active probe, DAF-FM, within the cytosol.[3] The probe itself is virtually non-fluorescent until it reacts with an oxidized derivative of NO, formed in the presence of oxygen, to yield a highly fluorescent benzotriazole (B28993) product.[4][5] This reaction allows for the visualization and measurement of NO production in living cells and tissues.

Nitric oxide is a unique signaling molecule, a gaseous free radical that diffuses readily across cell membranes to act on nearby targets.[6][7] In neuroscience, it plays a pivotal role in synaptic plasticity, neurotransmission, and the regulation of cerebral blood flow.[6][8] In cell biology, it is a key mediator in the immune response and the regulation of vascular tone.[4][9] The ability to accurately detect NO with tools like this compound is therefore essential for elucidating its complex roles in health and disease.

Mechanism of Action

The detection of nitric oxide by this compound is a multi-step process that begins with the passive diffusion of the probe across the cell membrane. The diacetate groups render the molecule lipophilic and membrane-permeant.

  • Cellular Uptake and Activation : Once inside the cell, ubiquitous intracellular esterases cleave the two acetate (B1210297) groups from this compound. This hydrolysis converts the molecule into its membrane-impermeant form, DAF-FM, effectively trapping it within the cell.[1][4]

  • Reaction with Nitric Oxide : DAF-FM does not react directly with NO. Instead, it reacts with an intermediate species, such as dinitrogen trioxide (N₂O₃) or the nitrogen dioxide radical (NO₂•), which is formed from the autooxidation of NO in the presence of oxygen.[3][5]

  • Formation of a Fluorescent Product : This irreversible reaction converts the non-fluorescent DAF-FM into a highly fluorescent triazole derivative, DAF-FM T (a benzotriazole).[3][10] The resulting fluorescence intensity is proportional to the amount of NO produced.

The overall workflow for using this compound to detect intracellular NO is a straightforward process of loading, incubation, and imaging.

G cluster_cell Inside Cell DAF_DA_ext This compound (Extracellular) DAF_DA_int This compound (Intracellular) DAF_DA_ext->DAF_DA_int Passive Diffusion Membrane Cell Membrane DAF_FM DAF-FM (Cell-Impermeant, Non-fluorescent) DAF_DA_int->DAF_FM Hydrolysis Esterases Intracellular Esterases Esterases->DAF_DA_int DAF_T DAF-FM T (Highly Fluorescent) DAF_FM->DAF_T Reaction NO Nitric Oxide (NO) + O₂ NO->DAF_T Detection Fluorescence Detection DAF_T->Detection

This compound mechanism of action within a cell.

Quantitative and Physicochemical Properties

This compound and its active form, DAF-FM, possess distinct properties that are critical for experimental design and data interpretation. The fluorinated nature of DAF-FM enhances its sensitivity and stability over older probes.

PropertyThis compoundDAF-FMDAF-FM T (NO Adduct)Reference(s)
Molecular Formula C₂₅H₁₈F₂N₂O₇C₂₁H₁₄F₂N₂O₅-[3][11]
Molecular Weight 496.42 g/mol 412.37 g/mol -[3][10]
Cell Permeability YesNoNo[3][4][10]
Excitation Max (λex) -~495 nm~495-500 nm[4][11]
Emission Max (λem) -~515 nm~515 nm[4][11]
Fluorescence Quantum Yield (Φ) -~0.005~0.81[10][12][13]
Fluorescence Increase --~160-fold[10][12][13]
Detection Limit -~3 nM-[10][12]
pH Stability -Stable above pH 5.5Stable above pH 5.5[2][3][10]
Solubility Soluble in DMSO--[9][14]
Storage -20°C, desiccated, protected from light--[3][4][14]

Nitric Oxide Signaling in Neuroscience

In the central nervous system, NO functions as a crucial, atypical neurotransmitter. Its production is tightly regulated, and it mediates a variety of signaling cascades. The canonical pathway involves the activation of neuronal nitric oxide synthase (nNOS), often triggered by calcium influx.

Calcium (Ca²⁺) entry into a postsynaptic neuron, typically through NMDA receptors activated by glutamate, binds to calmodulin (CaM).[8][15] The Ca²⁺/CaM complex then activates nNOS. nNOS is often anchored near the NMDA receptor via scaffolding proteins like PSD-95.[8][15] Activated nNOS synthesizes NO and L-citrulline from L-arginine.[15]

Being a small, lipophilic gas, NO is not stored in vesicles but diffuses from its site of production. It can act as a retrograde messenger, diffusing back to the presynaptic terminal, or it can act on adjacent neurons and glial cells.[6][15] A primary target of NO is the enzyme soluble guanylyl cyclase (sGC). NO binding to the heme group of sGC activates the enzyme, which then converts GTP to cyclic GMP (cGMP).[15] cGMP, in turn, activates downstream targets such as protein kinase G (PKG) and cyclic nucleotide-gated (CNG) ion channels, modulating neuronal excitability and synaptic strength.[8][15]

Under conditions of oxidative stress, NO can also react with superoxide (B77818) radicals (O₂⁻) to form the highly reactive and neurotoxic molecule peroxynitrite (ONOO⁻), which can lead to protein nitration and cellular damage.[15]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron cluster_target Target Cell (e.g., Presynaptic or Adjacent Neuron) Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca2_influx Ca²⁺ Influx NMDA_R->Ca2_influx Opens CaM Calmodulin (CaM) Ca2_influx->CaM Binds nNOS nNOS (inactive) CaM->nNOS Activates nNOS_active nNOS (active) NO Nitric Oxide (NO) nNOS_active->NO Synthesizes L_Arg L-Arginine L_Arg->nNOS_active ONOO Peroxynitrite (ONOO⁻) NO->ONOO Reacts with sGC sGC (inactive) NO->sGC Diffuses & Activates O2_minus Superoxide (O₂⁻) O2_minus->ONOO Neurotoxicity Neurotoxicity ONOO->Neurotoxicity sGC_active sGC (active) cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates CNG CNG Channels cGMP->CNG Activates Physiological_Effects Physiological Effects (e.g., Synaptic Plasticity) PKG->Physiological_Effects CNG->Physiological_Effects

Canonical nitric oxide signaling pathway in neurons.

Experimental Protocols

This section provides a generalized protocol for the detection of intracellular NO in cultured cells using this compound. The optimal conditions, particularly dye concentration and incubation times, should be empirically determined for each cell type and experimental setup.

Reagent Preparation
  • This compound Stock Solution (5-10 mM) : Bring the vial of this compound powder and anhydrous dimethyl sulfoxide (B87167) (DMSO) to room temperature. To prepare a 5 mM stock solution from a 50 µg vial (MW 496.42), add 20 µL of DMSO.[9][12] Vortex thoroughly until the powder is completely dissolved. Protect the stock solution from light and moisture. For long-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[9]

  • Working Solution (1-10 µM) : On the day of the experiment, dilute the DMSO stock solution into a suitable physiological buffer (e.g., Hank's Balanced Salt Solution (HBSS) or serum-free medium) to the final desired working concentration.[4][13] A typical starting concentration is 5-10 µM.[1][11] Note that buffers containing serum or phenol (B47542) red may interfere with the assay and should be used with caution.[4][9]

Cell Staining and NO Detection
  • Cell Preparation : Culture cells to the desired confluency (e.g., 75-80%) on a suitable imaging platform (e.g., glass-bottom dishes, coverslips, or microplates).

  • Loading : Remove the culture medium and wash the cells once with the pre-warmed physiological buffer. Add the this compound working solution to the cells.

  • Incubation : Incubate the cells for 20-60 minutes at 37°C, protected from light.[12][13] For some cell types with low esterase activity, a longer incubation or a subsequent incubation period may be necessary.[4]

  • Washing : After incubation, gently wash the cells twice with the pre-warmed buffer to remove any excess, unhydrolyzed probe.[4][12]

  • De-esterification : Add fresh buffer or medium and incubate for an additional 15-30 minutes to allow for the complete de-esterification of the intracellular this compound to DAF-FM.[12][13]

  • Stimulation and Imaging :

    • Mount the cells on the detection instrument (e.g., fluorescence microscope, plate reader).

    • Acquire a baseline fluorescence reading.

    • Add experimental compounds (e.g., agonists to stimulate NO production).

    • Positive Control : Treat cells with a known NO donor (e.g., S-nitroso-N-acetylpenicillamine (SNAP) or Diethylamine NONOate) to confirm the probe is working.[4][16]

    • Negative Control : Pre-incubate cells with a NOS inhibitor (e.g., L-NAME) before adding the agonist to verify that the signal is dependent on NOS activity.[17]

    • Image the cells using standard fluorescein (B123965) (FITC) filter sets (Excitation: ~495 nm; Emission: ~515 nm).[13]

G Start Start: Cultured Cells Wash1 Wash Cells with Buffer Start->Wash1 Prepare_Dye Prepare this compound Working Solution (1-10 µM in Buffer) Load_Dye Load Cells with Dye (20-60 min, 37°C) Prepare_Dye->Load_Dye Wash1->Load_Dye Wash2 Wash Cells Twice to Remove Excess Dye Load_Dye->Wash2 Deesterify De-esterification (15-30 min in fresh buffer) Wash2->Deesterify Image_Baseline Acquire Baseline Fluorescence Image Deesterify->Image_Baseline Treat Add Stimulus (Agonist, Inhibitor, etc.) Image_Baseline->Treat Image_Final Acquire Time-Lapse or Endpoint Images (Ex: 495nm, Em: 515nm) Treat->Image_Final Analyze Analyze Data: Quantify Fluorescence Intensity Change Image_Final->Analyze

References

Spectral Properties and Applications of DAF-FM DA for Nitric Oxide Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectral properties of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) and its nitric oxide (NO) adduct, DAF-FM T. It includes detailed experimental protocols for its use in detecting intracellular NO and visualizations of the associated signaling pathways.

Core Principles of this compound for Nitric Oxide Detection

This compound is a cell-permeable dye that serves as a highly sensitive fluorescent probe for the detection of nitric oxide.[1] Its utility in biological research stems from a multi-step process that transforms a non-fluorescent molecule into a highly fluorescent one upon reaction with NO.

Initially, the diacetate form (this compound) readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, converting it to DAF-FM, a less membrane-permeable form that is effectively trapped within the cell.[2][3] DAF-FM itself is weakly fluorescent. However, in the presence of nitric oxide and oxygen, DAF-FM undergoes a reaction to form a highly fluorescent triazole derivative, DAF-FM T.[2][3] This significant increase in fluorescence serves as a direct indicator of intracellular NO production.

Spectral Properties

The spectral characteristics of DAF-FM and its NO adduct, DAF-FM T, are crucial for designing and interpreting fluorescence-based experiments. The key quantitative spectral data are summarized in the table below.

PropertyDAF-FM (pre-reaction with NO)DAF-FM T (post-reaction with NO)
Excitation Maximum (λex) ~495 nm[1][3][4]~495 nm[1][3][4]
Emission Maximum (λem) ~515 nm[1][3][4]~515 nm[1][3][4]
Quantum Yield (Φ) ~0.005[1][3][5]~0.81[1][3][5]
Extinction Coefficient (ε) Not reported84,000 M⁻¹cm⁻¹[4]
Fluorescence Increase -~160-fold[1][3][5]

Experimental Protocols

Accurate and reproducible detection of nitric oxide using this compound requires careful adherence to optimized experimental protocols. Below are detailed methodologies for preparing the reagent and for its application in fluorescence microscopy and flow cytometry.

Reagent Preparation
  • Stock Solution Preparation:

    • Dissolve this compound in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at a concentration of 5 mM.[1][3]

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and protect from light.

    • Store the stock solution at -20°C, desiccated.[3]

  • Working Solution Preparation:

    • On the day of the experiment, dilute the this compound stock solution to the desired final working concentration (typically 1-10 µM) in a suitable buffer, such as serum-free medium or Hanks' Balanced Salt Solution (HBSS).[3][5] It is critical to determine the optimal concentration for each cell type and experimental condition empirically.

Protocol for Fluorescence Microscopy

This protocol is suitable for detecting NO in adherent cells.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

  • This compound Loading:

    • Remove the culture medium and wash the cells once with the chosen experimental buffer.

    • Add the this compound working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.[3]

  • De-esterification:

    • Wash the cells twice with the experimental buffer to remove excess probe.[3]

    • Add fresh, pre-warmed buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.[3]

  • Imaging:

    • Mount the coverslip or dish on a fluorescence microscope equipped with a filter set appropriate for fluorescein (B123965) (FITC).

    • Excite the sample at ~490 nm and collect the emission at ~515 nm.

    • Acquire images to visualize the intracellular fluorescence, which corresponds to the level of nitric oxide.

Protocol for Flow Cytometry

This protocol is designed for the quantitative analysis of NO production in a cell suspension.

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., DPBS).[6] Note that buffers containing serum or phenol (B47542) red may interfere with the fluorescence and should be used with caution.[6]

  • This compound Loading:

    • Add the this compound working solution to the cell suspension to a final concentration of 1-10 µM and mix immediately.[6]

    • Incubate the cells for 15-60 minutes at 37°C, protected from light.[6]

  • Washing and De-esterification:

    • Wash the cells twice by centrifugation and resuspension in fresh buffer to remove extracellular dye.[6]

    • After the final wash, resuspend the cells in the analysis buffer. For some cell types, an additional incubation of 30-60 minutes may be necessary for complete de-esterification.

  • Analysis:

    • Analyze the cells on a flow cytometer equipped with a blue laser (~488 nm) for excitation.

    • Collect the fluorescence emission in the green channel (typically around 515-530 nm).

    • The increase in fluorescence intensity of the cell population is indicative of intracellular nitric oxide levels.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the processes involved, the following diagrams illustrate the reaction of this compound, the experimental workflow, and a key signaling pathway leading to NO production.

DAF_FM_Reaction cluster_cell Inside the Cell DAF_FM_DA This compound (Cell-Permeable, Non-Fluorescent) DAF_FM DAF-FM (Cell-Impermeable, Weakly Fluorescent) DAF_FM_DA->DAF_FM Hydrolysis DAF_FM_T DAF-FM T (Highly Fluorescent Adduct) DAF_FM->DAF_FM_T NO Nitric Oxide (NO) + O2 NO->DAF_FM_T Reaction Esterases Intracellular Esterases Esterases->DAF_FM

This compound reaction mechanism.

Experimental_Workflow Start Start with Live Cells Loading Incubate with This compound (1-10 µM) 20-60 min Start->Loading Wash1 Wash to Remove Excess Probe Loading->Wash1 Deesterification Incubate in Fresh Buffer 15-30 min Wash1->Deesterification Analysis Fluorescence Measurement (Microscopy or Flow Cytometry) Deesterification->Analysis

General experimental workflow.

eNOS_Signaling Agonist Agonist (e.g., Acetylcholine) Receptor GPCR Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca2_release Ca²⁺ Release ER->Ca2_release Ca2 Ca²⁺ Ca2_release->Ca2 Calmodulin Calmodulin (CaM) Ca2->Calmodulin Ca_CaM Ca²⁺-CaM Complex Calmodulin->Ca_CaM eNOS_inactive eNOS (inactive) Ca_CaM->eNOS_inactive binds to & activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine catalyzes conversion of NO Nitric Oxide (NO) L_Arginine->NO

eNOS activation pathway.

References

DAF-FM Diacetate: A Comprehensive Technical Guide for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate), a widely used fluorescent probe for the detection and quantification of nitric oxide (NO) in biological systems. This document outlines its chemical structure, mechanism of action, key properties, and detailed experimental protocols for its application.

Chemical Structure and Properties

DAF-FM diacetate is a cell-permeable derivative of fluorescein (B123965) designed for the sensitive detection of nitric oxide. Its chemical structure allows it to passively diffuse across cellular membranes. Once inside the cell, it undergoes deacetylation by intracellular esterases to form DAF-FM, the NO-sensitive form of the probe.

Table 1: Physicochemical and Spectroscopic Properties of DAF-FM Diacetate and DAF-FM

PropertyValueReference
DAF-FM Diacetate
Molecular FormulaC₂₅H₁₈F₂N₂O₇[1][2]
Molecular Weight496.42 g/mol [2][3]
CAS Number254109-22-3[1][2]
SolubilitySoluble in DMSO[1][2][3]
AppearanceSolid[2]
DAF-FM (Deacetylated Form)
Excitation Maximum (λex)~495 nm[2][4][5]
Emission Maximum (λem)~515 nm[2][4][5]
Fluorescence Quantum Yield (Φ) - Unreacted~0.005[2][4]
Fluorescence Quantum Yield (Φ) - After NO reaction~0.81[2][4][5]
Fluorescence Increase upon NO Reaction~160-fold[2][4]
Optimal pH Range> 5.5[4][5]
NO Detection Limit~3 nM[2][4]

Mechanism of Action

The detection of nitric oxide by DAF-FM diacetate is a multi-step process that occurs within the cell. The probe itself is not directly reactive with NO.

First, the non-fluorescent and cell-permeant DAF-FM diacetate is hydrolyzed by intracellular esterases, which remove the two acetate (B1210297) groups.[6] This process transforms it into the polar, cell-impermeant DAF-FM, effectively trapping the probe inside the cell.[6]

The resulting DAF-FM is weakly fluorescent.[6] In the presence of nitric oxide and oxygen, DAF-FM undergoes a reaction to form a highly fluorescent triazole derivative.[3] It is important to note that DAF-FM does not react directly with NO but rather with an oxidative product of NO, such as dinitrogen trioxide (N₂O₃) or the nitrogen dioxide radical (NO₂•).[7] This reaction leads to a significant increase in fluorescence intensity, which can be measured to quantify the amount of nitric oxide produced.[2][4]

DAF_FM_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAF_FM_DA_ext DAF-FM Diacetate (Cell-Permeable, Non-fluorescent) DAF_FM_DA_int DAF-FM Diacetate DAF_FM_DA_ext->DAF_FM_DA_int Passive Diffusion DAF_FM DAF-FM (Cell-Impermeable, Weakly Fluorescent) DAF_FM_DA_int->DAF_FM Deacetylation Esterases Intracellular Esterases Esterases->DAF_FM_DA_int DAF_FM_T DAF-FM Triazole (Highly Fluorescent) DAF_FM->DAF_FM_T Reaction NO Nitric Oxide (NO) + Oxygen (O2) Reactive_Species N2O3 or NO2• NO->Reactive_Species Oxidation Reactive_Species->DAF_FM Fluorescence Fluorescence Emission (~515 nm) DAF_FM_T->Fluorescence

Caption: Mechanism of intracellular nitric oxide detection by DAF-FM diacetate.

Experimental Protocols

The following protocols provide a general framework for the use of DAF-FM diacetate in cell-based assays. Optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental conditions.

Reagent Preparation

Stock Solution Preparation:

  • Bring the vial of DAF-FM diacetate powder and anhydrous dimethyl sulfoxide (B87167) (DMSO) to room temperature.[6]

  • To prepare a 5 mM stock solution, dissolve 1 mg of DAF-FM diacetate in 400 µL of high-quality anhydrous DMSO.[4][8]

  • Vortex thoroughly until the powder is completely dissolved.[6]

  • For storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light and moisture.[4][6][8]

Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the DAF-FM diacetate stock solution.

  • Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., Hank's Balanced Salt Solution (HBSS) or serum-free medium) to the desired final concentration.[8] A typical starting concentration range is 1-10 µM.[4][8] The optimal concentration should be determined empirically.

Cell Loading Protocol
  • Culture cells to the desired confluency in a suitable format (e.g., microplates, chamber slides).

  • Remove the culture medium and wash the cells once with the chosen buffer.

  • Add the DAF-FM diacetate working solution to the cells.

  • Incubate the cells for 20-60 minutes at 37°C, protected from light.[4][6]

  • After the loading incubation, wash the cells twice with fresh buffer to remove any excess, unhydrolyzed probe.[4][6]

  • Incubate the cells for an additional 15-30 minutes in fresh buffer to allow for complete de-esterification of the intracellular DAF-FM diacetate to DAF-FM.[4][8]

Nitric Oxide Detection and Measurement
  • After the de-esterification step, the cells are ready for experimental treatment to induce nitric oxide production.

  • Treat the cells with the desired stimuli (e.g., agonists, inhibitors, or NO donors as positive controls).

  • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.[4]

  • The excitation and emission maxima for the DAF-FM-NO adduct are approximately 495 nm and 515 nm, respectively, which is compatible with standard FITC filter sets.[4][6]

Experimental_Workflow Start Start Prepare_Stock Prepare DAF-FM Diacetate Stock Solution (in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solution (1-10 µM in Buffer) Prepare_Stock->Prepare_Working Load_Probe Incubate with DAF-FM Diacetate (20-60 min, 37°C) Prepare_Working->Load_Probe Cell_Culture Culture Cells to Desired Confluency Wash_1 Wash Cells with Buffer Cell_Culture->Wash_1 Wash_1->Load_Probe Wash_2 Wash Cells to Remove Excess Probe Load_Probe->Wash_2 Deesterify Incubate in Fresh Buffer (15-30 min) Wash_2->Deesterify Treat_Cells Apply Experimental Treatment (e.g., NO donor, agonist) Deesterify->Treat_Cells Measure_Fluorescence Measure Fluorescence (Ex: ~495 nm, Em: ~515 nm) Treat_Cells->Measure_Fluorescence Analyze_Data Data Analysis Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

A Technical Guide to Real-Time Nitric Oxide Measurement in Primary Neurons Using DAF-FM DA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of 4-amino-5-methylamino-2′,7′-difluorofluorescein diacetate (DAF-FM DA) for the real-time measurement of nitric oxide (NO) in primary neurons. Nitric oxide is a critical signaling molecule in the nervous system, involved in processes ranging from neurotransmission to neurotoxicity.[1] Accurate measurement of its transient and localized production is crucial for understanding its physiological and pathological roles. This compound is a widely used fluorescent probe that enables the detection of intracellular NO in living cells with high sensitivity and spatiotemporal resolution.[2]

Principle of Detection

This compound is a cell-permeable compound that is non-fluorescent.[1][3] Once inside the neuron, intracellular esterases cleave the diacetate groups, converting it to the cell-impermeant DAF-FM.[1][3][4] In the presence of NO and oxygen, DAF-FM undergoes a reaction to form a highly fluorescent benzotriazole (B28993) derivative.[1][3][5] The resulting fluorescence intensity is proportional to the concentration of NO, allowing for real-time monitoring of its production. The fluorescence quantum yield of DAF-FM increases approximately 160-fold upon reacting with nitric oxide.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using this compound in experimental settings.

Table 1: Properties of DAF-FM

PropertyValueSource
Excitation Maximum (λex)~495 nm[1][3][4][6]
Emission Maximum (λem)~515 nm[1][3][4][6]
Molecular Weight (this compound)496.42 g/mol [6]
NO Detection Limit~3 nM[3][4]
pH StabilityStable above pH 5.5[3][4]
Quantum Yield (Unreacted)~0.005[3][4]
Quantum Yield (NO Adduct)~0.81[3][4]

Table 2: Typical Experimental Parameters for Primary Neurons

ParameterRecommended Range/ValueSource
This compound Stock Solution2-5 mM in DMSO[3][4][5]
This compound Working Concentration1-10 µM[1][3][4]
Incubation Time15-60 minutes[3][4][5]
Incubation Temperature37°C[1][3][5]
De-esterification Time15-30 minutes[4]
Imaging MediumHank's Buffered Salt Solution (HBSS) or similar[5]
Image Acquisition Rate1 image per minute (for time-lapse)[5]
Exposure Time20-50 ms (B15284909) (to minimize phototoxicity)[5]

Signaling Pathway and Experimental Workflow

To visualize the underlying biological and experimental processes, the following diagrams are provided.

nitric_oxide_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron or Glial Cell Ca_ion Ca²⁺ Calmodulin Calmodulin Ca_ion->Calmodulin activates NMDA NMDA Receptor NMDA->Ca_ion influx Glu Glutamate Glu->NMDA binds nNOS nNOS L_Arginine L-Arginine nNOS->L_Arginine converts L_Citrulline L-Citrulline nNOS->L_Citrulline Calmodulin->nNOS activates NO Nitric Oxide (NO) L_Arginine->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC diffuses & activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Response Cellular Response (e.g., LTP, Neurotoxicity) PKG->Cellular_Response phosphorylates targets

Caption: Neuronal nitric oxide synthesis pathway.

daf_fm_workflow start Primary Neuron Culture load Load with this compound (e.g., 2 µM for 15 min at 37°C) start->load replace_medium Replace with Imaging Medium (e.g., HBSS) load->replace_medium deesterify Allow De-esterification (e.g., 15-30 min) replace_medium->deesterify acquire_baseline Acquire Baseline Fluorescence deesterify->acquire_baseline stimulate Apply Stimulus (e.g., NMDA, NO donor) acquire_baseline->stimulate acquire_images Real-Time Fluorescence Imaging (λex ~495 nm, λem ~515 nm) stimulate->acquire_images analyze Image Analysis & Quantification acquire_images->analyze

Caption: Experimental workflow for NO measurement with this compound.

Detailed Experimental Protocol for Primary Neurons

This protocol is a synthesized guideline. Optimal conditions should be determined empirically for specific neuronal types and experimental setups.

1. Reagent Preparation: a. Prepare a 2-5 mM stock solution of this compound in high-quality anhydrous DMSO.[3][4][5] b. Aliquot the stock solution and store it at -20°C, protected from light and moisture.[4] Avoid repeated freeze-thaw cycles.[4] c. Prepare an imaging buffer, such as Hank's Balanced Salt Solution (HBSS), with calcium and magnesium, and pre-warm it to 37°C.[5] Buffers containing serum or phenol (B47542) red may interfere with fluorescence and should be used with caution.[1][3]

2. Cell Loading: a. Culture primary neurons on microscopy-grade coverslips or imaging plates until they reach the desired confluency (e.g., 75%).[5] b. Dilute the this compound stock solution in the pre-warmed culture medium to a final working concentration of 1-10 µM (a starting concentration of 2 µM is often effective).[5] c. Remove the existing culture medium from the neurons and replace it with the this compound-containing medium. d. Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.[5]

3. Washing and De-esterification: a. After incubation, gently remove the dye-loading solution. b. Replace the solution directly with pre-warmed imaging medium (e.g., HBSS).[5] A gentle wash step can be performed, but some protocols suggest direct replacement to avoid cell loss.[4][5] c. Incubate the cells for an additional 15-30 minutes at room temperature or 37°C to allow for the complete de-esterification of the intracellular this compound to DAF-FM.[4]

4. Fluorescence Imaging: a. Mount the coverslip or imaging plate onto a fluorescence microscope equipped with a suitable filter set for fluorescein (B123965) or FITC (Excitation: ~495 nm, Emission: ~515 nm).[3][4] b. Acquire baseline fluorescence images before applying any stimulus. c. To induce NO production, apply the desired stimulus (e.g., an NMDA receptor agonist like glutamate, or an NO donor like S-nitroso-N-acetylpenicillamine (SNAP) as a positive control).[5] d. Begin time-lapse imaging immediately after stimulus application. Collect images at regular intervals (e.g., every minute for 20 minutes) to monitor the change in fluorescence intensity over time.[5] Use minimal exposure times (e.g., 20-50 ms) to reduce phototoxicity and photobleaching.[5]

5. Data Analysis: a. Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of individual neurons or regions of interest (ROIs) over time. b. Correct for background fluorescence by subtracting the intensity of a cell-free region from the intensity of the ROIs. c. Normalize the fluorescence intensity (ΔF/F₀) to the baseline fluorescence (F₀) to represent the relative change in NO concentration.

Specificity and Potential Artifacts

While DAF-FM is a powerful tool, it is essential to be aware of its limitations and potential for artifacts.

  • Reaction Mechanism: DAF-FM does not react directly with NO. Instead, it reacts with NO oxidation byproducts, such as dinitrogen trioxide (N₂O₃) or potentially the NO₂ radical, which are formed in the presence of oxygen.[7][8] This means the signal is dependent on the local oxygen concentration.

  • Oxidative Stress: The probe can be oxidized by sources of superoxide (B77818) and peroxyl radicals, leading to a fluorescent signal that is indistinguishable from the NO adduct.[9] This can be a significant source of artifacts in models of neuroinflammation or excitotoxicity where reactive oxygen species (ROS) are also produced.

  • Peroxynitrite: DAF-FM can react with peroxynitrite (ONOO⁻), a product of the reaction between NO and superoxide. However, this reaction is considered to be of secondary importance under most physiological conditions.[9]

  • Autoxidation: The probe can undergo autoxidation, which is potentiated by light, leading to an increase in background fluorescence.[9] Minimizing light exposure is critical.

  • Interference from Ascorbic Acid: Intracellular ascorbic acid (Vitamin C) can interfere with the measurement of NO by DAF-based probes.[10]

To ensure data validity, it is crucial to perform control experiments, such as using an NO synthase (NOS) inhibitor (e.g., L-NAME) to confirm that the observed fluorescence increase is indeed due to NOS activity.[2] Additionally, using NO scavengers can help validate the specificity of the signal.

References

DAF-FM Diacetate: A Technical Guide to a Versatile Fluorescent Probe for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA), a widely utilized fluorescent probe for the detection and quantification of nitric oxide (NO). This document outlines the probe's mechanism of action, key quantitative characteristics, detailed experimental protocols, and its application in studying NO signaling pathways.

Introduction to this compound

This compound is a cell-permeable compound that serves as a powerful tool for imaging and quantifying nitric oxide in living cells and biological systems.[1] Developed as an improvement upon its predecessor, DAF-2 DA, this compound offers enhanced sensitivity, photostability, and less pH-sensitivity, making it a preferred choice for many researchers.[2][3] The probe itself is essentially non-fluorescent until it reacts with NO, leading to a significant increase in fluorescence intensity.[2][4]

Mechanism of Action

The detection of nitric oxide by this compound is a multi-step process. Initially, the cell-permeable this compound passively diffuses across the cell membrane into the cytosol.[1][5] Once inside the cell, intracellular esterases cleave the diacetate groups, converting this compound into its membrane-impermeant form, DAF-FM.[1][3][5] This process effectively traps the probe within the cell.

The subsequent reaction with nitric oxide is more complex. While it is broadly stated that DAF-FM reacts with NO to form a highly fluorescent triazole derivative (DAF-FM T), the precise mechanism is a subject of discussion.[1][2][3] One proposed mechanism involves the reaction of DAF-FM with dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO in the presence of oxygen.[6] Another body of evidence suggests that the nitrogen dioxide radical (NO₂•) acts as a reactive intermediate in the activation of DAF-FM.[7] It is also suggested that DAF-FM may first be non-specifically oxidized to an anilinyl radical, which then reacts with NO to yield the fluorescent product.[8]

Regardless of the exact intermediate, the reaction is irreversible and results in the formation of a benzotriazole (B28993) derivative that exhibits a strong fluorescent signal.[1][6] This fluorescence intensity is directly proportional to the concentration of nitric oxide, allowing for its quantification.

Quantitative Data and Spectral Properties

The utility of this compound as a fluorescent probe is defined by its key quantitative parameters. The following tables summarize these properties for easy comparison.

Table 1: Spectral Properties of DAF-FM and its NO Adduct

PropertyDAF-FM (Unreacted)DAF-FM Triazole (NO Adduct)
Excitation Maximum (λex)~495 nm~495 nm
Emission Maximum (λem)~515 nm~515 nm
Molar Extinction Coefficient (ε)Not reported73,000 M⁻¹cm⁻¹[9]
Fluorescence Quantum Yield (Φ)~0.005[2][4][5]~0.81[2][4][5]

Table 2: Performance Characteristics of DAF-FM

ParameterValue
Fluorescence Increase upon NO Reaction~160-fold[2][4][5]
NO Detection Limit~3 nM[2][5][10]
pH SensitivitySpectra are independent of pH above 5.5[2][5]
PhotostabilitySignificantly more photostable than DAF-2[2][5]

Experimental Protocols

The following are generalized protocols for the use of this compound in cell-based assays. Optimal conditions, such as probe concentration and incubation times, may need to be determined empirically for specific cell types and experimental setups.

Preparation of this compound Stock Solution
  • Reconstitution : Prepare a stock solution of this compound in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, a 5 mM stock solution can be made by dissolving 1 mg of DAF-FM diacetate (MW ~496.4 g/mol ) in approximately 0.4 mL of DMSO.[2]

  • Storage : Store the DMSO stock solution at -20°C, protected from light and moisture.[2][4] Aliquoting the stock solution is recommended to minimize freeze-thaw cycles.[2]

Staining Live Cells for Fluorescence Microscopy or Plate Reader Assays
  • Cell Preparation : Culture cells to the desired confluence on a suitable imaging plate or slide.

  • Loading with this compound :

    • Prepare a working solution of this compound by diluting the DMSO stock solution in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS, or serum-free medium). The final working concentration typically ranges from 1 to 10 µM.[4][11]

    • Remove the culture medium from the cells and wash once with the buffer.

    • Add the this compound working solution to the cells.

  • Incubation : Incubate the cells for 20-60 minutes at 37°C.[4][11]

  • Wash and De-esterification :

    • Wash the cells twice with fresh buffer to remove excess probe.[11]

    • Add fresh buffer or medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe by intracellular esterases.[4]

  • NO Stimulation and Detection :

    • Induce NO production in the cells using the desired stimulus (e.g., treatment with an agonist or drug candidate). Include appropriate controls, such as unstimulated cells and cells treated with an NO donor (e.g., diethylamine (B46881) NONOate) as a positive control, or an NO scavenger (e.g., PTIO) as a negative control.[1][11]

    • Acquire fluorescent images using a fluorescence microscope or measure the fluorescence intensity using a microplate reader. Use an excitation wavelength of approximately 495 nm and an emission wavelength of approximately 515 nm.[2][4]

Staining Live Cells for Flow Cytometry
  • Cell Preparation : Prepare a single-cell suspension at a density of approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., Dulbecco's Phosphate-Buffered Saline - DPBS).[1] Note that buffers containing serum or phenol (B47542) red may interfere with the fluorescence.[1]

  • Loading with this compound : Add the this compound stock solution to the cell suspension to a final concentration of 1-10 µM and vortex immediately.[1]

  • Incubation : Incubate the cells for 15-60 minutes at 37°C.[1]

  • Wash and De-esterification : Wash the cells twice with the buffer of choice and resuspend them in the analysis or treatment buffer. For some cell types, an additional 30-60 minute incubation may be beneficial for complete de-esterification.[1]

  • NO Stimulation and Analysis :

    • Treat the cells as desired to induce NO production.

    • Wash the cells once to remove treatment compounds.

    • Analyze the cells by flow cytometry using the blue laser for excitation (e.g., 488 nm) and a standard FITC emission filter.[1]

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the use of this compound and the broader context of nitric oxide signaling.

DAF_FM_DA_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular DAF_FM_DA_ext This compound DAF_FM_DA_int This compound DAF_FM_DA_ext->DAF_FM_DA_int Passive Diffusion DAF_FM DAF-FM (Non-fluorescent) DAF_FM_DA_int->DAF_FM De-esterification Esterases Intracellular Esterases Esterases->DAF_FM_DA_int DAF_FM_T DAF-FM Triazole (Highly Fluorescent) DAF_FM->DAF_FM_T Reaction with NO NO Nitric Oxide (NO) NO->DAF_FM

Mechanism of intracellular this compound activation.

Experimental_Workflow Cell_Culture 1. Prepare Live Cells Loading 2. Load with this compound (1-10 µM, 20-60 min) Cell_Culture->Loading Wash 3. Wash to Remove Excess Probe Loading->Wash Deesterification 4. Incubate for De-esterification (15-30 min) Wash->Deesterification Stimulation 5. Stimulate NO Production Deesterification->Stimulation Detection 6. Detect Fluorescence (Ex: 495 nm, Em: 515 nm) Stimulation->Detection

General experimental workflow for using this compound.

NO_Signaling_Pathway Agonist Agonist (e.g., Acetylcholine) GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Release IP3->Ca2 Triggers CaM Calmodulin (CaM) Ca2->CaM Binds eNOS eNOS CaM->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Cellular Response (e.g., Vasodilation) PKG->Response

A representative nitric oxide signaling pathway.

Limitations and Considerations

While this compound is a powerful tool, it is essential to be aware of its limitations to ensure accurate data interpretation:

  • Specificity : While fairly specific for nitric oxide, DAF-FM can be oxidized by other reactive species, such as superoxide (B77818) and peroxyl radicals, leading to fluorescence that is indistinguishable from the NO adduct.[12] It can also react with peroxynitrite, although this is considered of secondary importance under quasi-physiological conditions.[12] The presence of dehydroascorbic acid and ascorbic acid has also been shown to potentially affect the fluorescent signal.[7][13]

  • Indirect Measurement : DAF-FM detects a byproduct of NO oxidation rather than NO itself.[7] This means that the fluorescence signal is dependent on the presence of oxygen.

  • Quantification Challenges : While this compound can be used for quantitative measurements, this can be challenging in biological systems due to factors such as uneven dye loading, dye leakage, photobleaching, and motion artifacts.[7]

  • Autoxidation and Light Sensitivity : DAF-FM can undergo autoxidation, a process that is potentiated by light.[12] Therefore, it is crucial to protect the probe from light and minimize light exposure during experiments.

Conclusion

This compound remains a cornerstone fluorescent probe for the detection and quantification of nitric oxide in a wide range of biological applications. Its high sensitivity, improved photostability, and favorable pH characteristics make it a valuable tool for researchers in various fields, including physiology, pharmacology, and drug development. A thorough understanding of its mechanism, proper application of experimental protocols, and awareness of its limitations are paramount for obtaining reliable and meaningful results. By following the guidelines outlined in this technical guide, researchers can effectively harness the power of this compound to unravel the complex roles of nitric oxide in health and disease.

References

Methodological & Application

Application Notes and Protocols for DAF-FM DA in Nitric Oxide Detection by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Accurate and sensitive detection of intracellular NO is paramount for advancing research in these areas. 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) is a cell-permeable dye widely utilized for the detection and quantification of intracellular NO.[3][4] This application note provides a detailed protocol for the use of this compound in conjunction with flow cytometry, a powerful technique for single-cell analysis.[3][4] this compound offers improved NO sensitivity, pH stability, and photostability compared to its predecessor, DAF-2 DA.[3][4]

Principle of Detection

The detection of nitric oxide using this compound is a multi-step process. The cell-permeable this compound passively diffuses across the cell membrane.[1][2][5][6][7] Once inside the cell, intracellular esterases cleave the diacetate groups, converting this compound into the cell-impermeant DAF-FM.[1][2][3][4][6] In the presence of NO and oxygen, the essentially non-fluorescent DAF-FM is converted into a highly fluorescent triazole derivative, DAF-FM-T.[3][4] The resulting fluorescence intensity is directly proportional to the intracellular concentration of NO. This fluorescence can be readily measured by flow cytometry.[5][7]

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanism and the experimental procedure, the following diagrams are provided.

cluster_cell Cell DAF-FM_DA This compound (Cell-Permeable) DAF-FM DAF-FM (Cell-Impermeant, Non-fluorescent) DAF-FM_DA->DAF-FM Hydrolysis DAF-FM_T DAF-FM-T (Highly Fluorescent) DAF-FM->DAF-FM_T Esterases Intracellular Esterases Esterases->DAF-FM_DA NO Nitric Oxide (NO) NO->DAF-FM_T + Oxygen Oxygen Oxygen->DAF-FM_T + Extracellular Extracellular->DAF-FM_DA Diffusion

This compound Signaling Pathway

Cell_Prep 1. Prepare Cell Suspension (1 x 10^6 cells/mL) DAF_Loading 2. Load with this compound (1-10 µM, 15-60 min, 37°C) Cell_Prep->DAF_Loading Wash1 3. Wash Cells DAF_Loading->Wash1 De-esterification 4. Incubate for De-esterification (Optional, 15-30 min) Wash1->De-esterification Treatment 5. Treat Cells to Modulate NO Production De-esterification->Treatment Wash2 6. Wash Cells Treatment->Wash2 Flow_Cytometry 7. Analyze by Flow Cytometry (Ex: 488 nm, Em: ~515 nm) Wash2->Flow_Cytometry Data_Analysis 8. Data Analysis Flow_Cytometry->Data_Analysis

Experimental Workflow

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound assay.

Table 1: Reagent and Probe Concentrations

ParameterRecommended RangeNotes
This compound Stock Solution1-10 mM in anhydrous DMSOPrepare fresh or store in aliquots at -20°C, protected from light.[1][2][5]
This compound Working Concentration1 - 10 µMOptimal concentration should be determined empirically for each cell type.[1][2][5][7]
Cell Density1 x 10^6 cells/mLRecommended for staining.[1][2]
Positive Control (e.g., DEA NONOate)10 µM - 1 mMInduces NO production.[1][2]
NO Scavenger (e.g., cPTIO)VariesUsed as a negative control to confirm NO-specific fluorescence.[8]

Table 2: Incubation Times and Conditions

StepTimeTemperatureNotes
This compound Loading15 - 60 minutes37°COptimal time may vary depending on cell type.[1][2]
De-esterification (optional)15 - 30 minutes37°CAllows for complete conversion of this compound to DAF-FM.[5][7]
Treatment to Modulate NOVaries37°CDependent on the specific experimental design.

Table 3: Flow Cytometry Settings

ParameterWavelengthNotes
Excitation488 nm (Blue Laser)Standard laser line on most flow cytometers.[1][2][3]
Emission~515 nm (FITC channel)A 530/30 nm bandpass filter is commonly used.[2][3][4]

Experimental Protocols

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer without phenol (B47542) red or serum.[1][2][5]

  • Cell suspension of interest

  • Positive control (e.g., Diethylamine NONOate - DEA NONOate)

  • Negative control (e.g., NO scavenger like cPTIO)

  • Flow cytometer with a 488 nm laser

Protocol:

  • Preparation of this compound Stock Solution:

    • Bring the vial of this compound and anhydrous DMSO to room temperature.

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[1][2] For example, dissolve 50 µg of this compound (MW ~496 g/mol ) in 10.1 µL of DMSO for a 10 mM solution.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.[1][2][5] Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., pre-warmed PBS).[1][2]

    • It is recommended to use a buffer free of phenol red and serum, as these can interfere with the fluorescence.[1][2][5] If serum must be used, it should be heat-inactivated to reduce esterase activity.[1][2]

  • Loading Cells with this compound:

    • Add the this compound stock solution to the cell suspension to achieve a final concentration of 1-10 µM.[1][2][5][7] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

    • Immediately vortex the cell suspension gently.

    • Incubate the cells for 15-60 minutes at 37°C, protected from light.[1][2]

  • Washing and De-esterification:

    • After incubation, wash the cells twice by centrifuging at a low speed (e.g., 300-400 x g) for 5 minutes and resuspending the pellet in fresh, pre-warmed buffer.[1][2][3]

    • For some cell types with low intracellular esterase activity, an additional incubation step of 15-30 minutes at 37°C in fresh buffer can be performed to ensure complete de-esterification of the probe.[1][5][7]

  • Experimental Treatment:

    • Resuspend the washed cells in the desired buffer for your experiment.

    • At this stage, cells can be treated with experimental compounds to stimulate or inhibit NO production.

    • Positive Control: Treat a sample of cells with an NO donor like DEA NONOate (e.g., 10 µM - 1 mM) for 30-60 minutes at 37°C.[1][2]

    • Negative Control: Include an unstained cell sample to measure autofluorescence and a sample treated with an NO scavenger (e.g., cPTIO) prior to and during stimulation to confirm the specificity of the DAF-FM fluorescence.[8]

  • Flow Cytometry Analysis:

    • Following treatment, wash the cells once more to remove any treatment compounds.[1]

    • Resuspend the cells in a suitable buffer for flow cytometry analysis.

    • Acquire data on a flow cytometer equipped with a 488 nm blue laser.

    • Collect the fluorescence emission using a filter appropriate for FITC (e.g., a 530/30 nm bandpass filter).[2][3][4]

    • Gate on the live cell population based on forward and side scatter properties to exclude debris and dead cells.

  • Data Analysis:

    • Analyze the fluorescence intensity of the DAF-FM-T in the gated cell population.

    • The mean fluorescence intensity (MFI) of the cell population is indicative of the intracellular NO level.

    • Compare the MFI of treated samples to that of the control samples to determine the effect of the treatment on NO production.

Troubleshooting and Considerations

  • Low Signal: If the fluorescence signal is weak, consider increasing the this compound concentration or the loading time. Ensure that the cells are healthy and metabolically active.

  • High Background: High background fluorescence can be caused by incomplete removal of extracellular this compound. Ensure thorough washing steps. Autofluorescence can be an issue in some cell types; always include an unstained control.

  • Probe Specificity: While DAF-FM is a reliable indicator of NO, it can also react with other reactive nitrogen species.[3] The use of appropriate controls, such as NO scavengers and inhibitors of NO synthase, is crucial to confirm the specificity of the signal.

  • Photobleaching: DAF-FM is more photostable than DAF-2, but it is still susceptible to photobleaching.[3][4] Minimize exposure of stained cells to light.

  • Interfering Substances: Phenol red and serum in the media can interfere with the assay.[1][2][5] It is recommended to use phenol red-free media and to either omit serum during the staining process or use heat-inactivated serum.[1][2]

By following these detailed protocols and considering the key parameters, researchers can effectively utilize this compound for the sensitive and reliable detection of intracellular nitric oxide by flow cytometry.

References

Application Notes and Protocols for DAF-FM DA in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimal Concentration of DAF-FM DA for Live Cell Imaging

For: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (this compound) for the detection and quantification of nitric oxide (NO) in live cells.

Introduction

This compound is a cell-permeable fluorescent probe widely used for the detection of intracellular nitric oxide, a critical signaling molecule in various physiological and pathological processes.[1][2] The probe itself is non-fluorescent but becomes highly fluorescent upon reaction with NO, allowing for real-time imaging and quantification of NO production in living cells.[1][3][4] This document outlines the optimal concentrations, detailed experimental protocols, and key considerations for successful live cell imaging using this compound.

Principle of Detection

The detection of nitric oxide by this compound is a multi-step process. First, the cell-permeant this compound passively diffuses across the cell membrane. Inside the cell, intracellular esterases cleave the diacetate groups, converting it to the cell-impermeant DAF-FM.[1][4][5] In the presence of NO and oxygen, DAF-FM undergoes a reaction to form a highly fluorescent triazole derivative.[6] The resulting fluorescence intensity is directly proportional to the intracellular NO concentration. The fluorescent product has an excitation maximum of approximately 495 nm and an emission maximum of around 515 nm.[1][2][7]

Signaling Pathway and Detection Mechanism

The following diagram illustrates the mechanism of intracellular NO detection using this compound.

DAF_FM_DA_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAF-FM DA_ext This compound DAF-FM DA_int This compound DAF-FM DA_ext->DAF-FM DA_int Passive Diffusion DAF-FM DAF-FM (non-fluorescent) DAF-FM DA_int->DAF-FM Cleavage Esterases Intracellular Esterases Esterases->DAF-FM DA_int DAF-FM-T DAF-FM Triazole (Highly Fluorescent) DAF-FM->DAF-FM-T Reaction with NO NO Nitric Oxide (NO) NO->DAF-FM DAF_FM_DA_Workflow Start Start Prepare_Cells Prepare Live Cells (Adherent or Suspension) Start->Prepare_Cells Prepare_Reagents Prepare this compound Working Solution (1-10 µM) Prepare_Cells->Prepare_Reagents Load_Probe Load Cells with this compound (15-60 min, 37°C) Prepare_Reagents->Load_Probe Wash_1 Wash to Remove Excess Probe Load_Probe->Wash_1 De-esterification De-esterification Step (15-30 min, 37°C) Wash_1->De-esterification Induce_NO Induce Nitric Oxide Production (Optional) De-esterification->Induce_NO Image_Acquisition Live Cell Imaging / Flow Cytometry (Ex/Em: ~495/515 nm) Induce_NO->Image_Acquisition Data_Analysis Data Analysis Image_Acquisition->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Co-utilization of DAF-FM DA with Secondary Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the simultaneous use of Diaminofluorescein-FM Diacetate (DAF-FM DA), a specific probe for nitric oxide (NO), with a variety of other fluorescent probes. This approach enables the multi-parametric analysis of cellular events, offering deeper insights into complex biological processes.

Introduction to this compound

This compound is a cell-permeable dye that, upon entry into cells, is deacetylated by intracellular esterases to the less membrane-permeable DAF-FM.[1][2] In the presence of nitric oxide and oxygen, DAF-FM is converted to a highly fluorescent triazole derivative.[3] This reaction allows for the sensitive detection of NO production in living cells. DAF-FM offers several advantages, including improved photostability and pH stability compared to its predecessor, DAF-2.[3][4] Its excitation and emission maxima are approximately 495 nm and 515 nm, respectively, making it compatible with standard fluorescein (B123965) (FITC) filter sets.[1][4]

General Considerations for Co-staining with this compound

Successful co-staining experiments require careful consideration of several factors to ensure accurate and reproducible results.

  • Spectral Compatibility: To minimize signal bleed-through, select secondary probes with excitation and emission spectra that have minimal overlap with DAF-FM (Ex/Em: ~495/515 nm).

  • Loading Conditions: The optimal loading concentration and incubation time for each probe should be determined empirically for the specific cell type and experimental conditions.[1] It is generally advisable to use the lowest effective concentration to minimize potential cytotoxicity and off-target effects.[1]

  • Buffer Composition: Be aware that components in the loading and imaging buffer, such as serum, bovine serum albumin (BSA), and phenol (B47542) red, may interfere with the fluorescence of this compound.[1] Heat-inactivated serum is recommended if its presence is necessary.

  • Cell Health: Ensure cells are healthy and in the mid-logarithmic growth phase for optimal probe loading and response. Dead cells can exhibit non-specific staining.[5] The use of a dead cell stain, such as propidium (B1200493) iodide, can help to exclude these cells from analysis.[1]

  • Controls: Appropriate controls are crucial for data interpretation. These should include unstained cells (to assess autofluorescence), cells stained with each probe individually, and positive/negative controls for the biological process being investigated.

Data Presentation: Spectral Properties of this compound and Compatible Probes

The following table summarizes the spectral properties of this compound and a selection of compatible fluorescent probes for multi-parametric analysis.

Probe NameTargetExcitation (nm)Emission (nm)Notes
DAF-FM Nitric Oxide~495~515Green fluorescence. Compatible with FITC filter sets.[6]
Fura-2 Intracellular Calcium (Ca²⁺)~340 / ~380~510Ratiometric dye for quantitative Ca²⁺ measurement.[7]
MitoSOX™ Red Mitochondrial Superoxide (B77818) (O₂⁻)~510~580Red fluorescence.[8]
TMRE Mitochondrial Membrane Potential (ΔΨm)~549~575Red-orange fluorescence. Accumulates in active mitochondria.[9]
JC-1 Mitochondrial Membrane Potential (ΔΨm)~514~529 (monomers) / ~590 (aggregates)Ratiometric dye. Green fluorescence in depolarized mitochondria, red-orange in polarized mitochondria.
LysoTracker™ Red Acidic Organelles (Lysosomes)~577~590Red fluorescence.[5]
Annexin (B1180172) V-Alexa Fluor™ 647 Apoptosis (Phosphatidylserine)~650~668Far-red fluorescence for detecting early apoptosis.
Hoechst 33342 Nucleus (DNA)~350~461Blue fluorescence. Cell-permeable nuclear counterstain.[10]
Propidium Iodide Nucleus (DNA) - Dead Cells~535~617Red fluorescence. Cell-impermeable, stains dead cells.

Experimental Protocols

Simultaneous Measurement of Nitric Oxide and Intracellular Calcium

This protocol describes the co-loading of cells with this compound and the ratiometric calcium indicator Fura-2.

Materials:

  • This compound (5 mM stock in DMSO)

  • Fura-2 AM (1 mM stock in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Protocol:

  • Prepare Loading Solution: For a final concentration of 5 µM this compound and 2 µM Fura-2 AM, dilute the stock solutions in HBSS. To aid in dye solubilization, pre-mix the Fura-2 AM with an equal volume of 20% Pluronic F-127 before adding to the buffer.

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).

  • Dye Loading: Remove the culture medium and wash the cells once with HBSS. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, wash the cells twice with fresh HBSS to remove excess probes.

  • De-esterification: Add fresh HBSS and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM esters.[1]

  • Imaging:

    • Excite DAF-FM at ~495 nm and collect emission at ~515 nm.

    • Excite Fura-2 at ~340 nm and ~380 nm and collect emission at ~510 nm.

    • Acquire images sequentially to minimize spectral bleed-through.

Simultaneous Detection of Nitric Oxide and Mitochondrial Superoxide

This protocol outlines the co-staining of cells with this compound and MitoSOX™ Red.

Materials:

  • This compound (5 mM stock in DMSO)

  • MitoSOX™ Red (5 mM stock in DMSO)

  • HBSS or other suitable physiological buffer

Protocol:

  • Cell Preparation: Culture cells on a suitable imaging substrate.

  • This compound Loading: Load cells with 5-10 µM this compound in HBSS for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with fresh HBSS.

  • MitoSOX™ Red Loading: Add HBSS containing 2.5-5 µM MitoSOX™ Red to the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with fresh HBSS.

  • Imaging:

    • Excite DAF-FM at ~495 nm and collect emission at ~515 nm.

    • Excite MitoSOX™ Red at ~510 nm and collect emission at ~580 nm.

    • Acquire images of the two channels sequentially.

Co-staining for Nitric Oxide and Apoptosis

This protocol allows for the simultaneous detection of nitric oxide production and early apoptosis using this compound and Annexin V.

Materials:

  • This compound (5 mM stock in DMSO)

  • Annexin V conjugated to a far-red fluorophore (e.g., Alexa Fluor™ 647)

  • Annexin V Binding Buffer

  • HBSS or other suitable physiological buffer

Protocol:

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include a non-treated control group.

  • This compound Loading: During the final 30-60 minutes of the apoptosis induction, add this compound to the culture medium to a final concentration of 5-10 µM.

  • Cell Harvesting: Gently harvest the cells (if adherent).

  • Washing: Wash the cells once with cold PBS and then once with Annexin V Binding Buffer.

  • Annexin V Staining: Resuspend the cells in Annexin V Binding Buffer containing the fluorescently labeled Annexin V. Incubate for 15 minutes at room temperature, protected from light.

  • Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy.

    • Flow Cytometry: Excite DAF-FM with a blue laser (~488 nm) and collect emission in the green channel (~530/30 nm). Excite the far-red Annexin V conjugate with a red laser (~633 nm) and collect emission in the far-red channel.

    • Microscopy: Acquire images in the green and far-red channels sequentially.

Mandatory Visualizations

Signaling Pathway: Nitric Oxide and Calcium Crosstalk

Nitric_Oxide_Calcium_Crosstalk Agonist Agonist (e.g., Acetylcholine) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 produces ER Endoplasmic Reticulum IP3R IP3 Receptor IP3->IP3R binds Ca_cyto Cytosolic Ca²⁺ Increase ER->Ca_cyto release Ca_ER Ca²⁺ Calmodulin Calmodulin Ca_cyto->Calmodulin binds CaM_complex Ca²⁺-Calmodulin Complex L_Arginine L-Arginine eNOS eNOS CaM_complex->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces L_Arginine->eNOS sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG PKG cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to

Caption: Crosstalk between calcium and nitric oxide signaling pathways.

Experimental Workflow: Simultaneous NO and Ca²⁺ Measurement

Experimental_Workflow Start Start: Culture cells on imaging dish Prepare_Loading Prepare Loading Solution: This compound + Fura-2 AM in HBSS Start->Prepare_Loading Wash1 Wash cells with HBSS Prepare_Loading->Wash1 Load_Dyes Incubate with loading solution (30-60 min, 37°C) Wash1->Load_Dyes Wash2 Wash cells twice with fresh HBSS Load_Dyes->Wash2 De_esterify Incubate in fresh HBSS (15-30 min, 37°C) Wash2->De_esterify Image Acquire fluorescent images De_esterify->Image DAF_FM_Image DAF-FM Channel (Ex: ~495 nm, Em: ~515 nm) Image->DAF_FM_Image Fura2_Image Fura-2 Channels (Ex: ~340/380 nm, Em: ~510 nm) Image->Fura2_Image Analysis Analyze data: - NO production (DAF-FM intensity) - Ca²⁺ concentration (Fura-2 ratio) DAF_FM_Image->Analysis Fura2_Image->Analysis

Caption: Workflow for simultaneous NO and Ca²⁺ imaging.

Logical Relationship: Probe Selection for Multiparametric Analysis

Probe_Selection DAF_FM This compound (Nitric Oxide) Calcium Intracellular Ca²⁺ DAF_FM->Calcium Mito_ROS Mitochondrial O₂⁻ DAF_FM->Mito_ROS Mito_Potential Mitochondrial Membrane Potential DAF_FM->Mito_Potential Apoptosis Apoptosis DAF_FM->Apoptosis Lysosomes Lysosomes DAF_FM->Lysosomes Nucleus Nucleus DAF_FM->Nucleus Dead_Cells Dead Cells DAF_FM->Dead_Cells Fura2 Fura-2 Calcium->Fura2 MitoSOX MitoSOX Red Mito_ROS->MitoSOX TMRE_JC1 TMRE / JC-1 Mito_Potential->TMRE_JC1 AnnexinV Annexin V Apoptosis->AnnexinV LysoTracker LysoTracker Red Lysosomes->LysoTracker Hoechst Hoechst 33342 Nucleus->Hoechst PI Propidium Iodide Dead_Cells->PI

Caption: Probe selection guide for co-staining with this compound.

References

Application Notes and Protocols for Nitric Oxide Detection in Plant Cells using DAF-FM Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) for the detection and quantification of nitric oxide (NO) in plant cells. This document includes detailed protocols for various plant tissues, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Nitric oxide (NO) is a crucial signaling molecule in plants, involved in a wide array of physiological processes, including growth, development, and responses to biotic and abiotic stress.[1] Accurate and sensitive detection of NO is therefore essential for understanding its multifaceted roles. This compound is a cell-permeable fluorescent probe that has become a popular tool for real-time imaging of intracellular NO.[2][3][4][5]

Once inside the cell, intracellular esterases cleave the diacetate groups of this compound, rendering it cell-impermeable and transforming it into DAF-FM.[4][6][7] In the presence of NO and oxygen, the non-fluorescent DAF-FM is converted into a highly fluorescent triazole derivative (DAF-FM-T), which can be detected by fluorescence microscopy, flow cytometry, or fluorimetry.[2][4][6][7] DAF-FM offers several advantages over its predecessor, DAF-2, including greater photostability, a lower detection limit (approximately 3 nM), and fluorescence that is independent of pH above 5.5.[6][7]

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound for NO detection in plant cells, providing a clear comparison of fluorescence changes under different experimental conditions.

Table 1: Effect of Exogenous NO and Scavengers on DAF-FM Fluorescence in Plant Tissues

Plant MaterialTreatmentThis compound ConcentrationIncubation TimeObserved Effect on Fluorescence
Avena fatua and Amaranthus retroflexus embryosExogenous NO10 µM30 minIncreased mean fluorescence signal
Avena fatua and Amaranthus retroflexus embryoscPTIO (NO scavenger)10 µM30 minDecreased mean fluorescence signal
Arabidopsis thaliana leavesNone (Control)10 µM1 hBaseline fluorescence
Arabidopsis thaliana leaves expressing rat nNOSNone10 µM1 hIncreased NO content compared to wild-type

Table 2: Relative DAF-FM Fluorescence in Response to Biotic and Abiotic Stress

Plant MaterialStressorThis compound ConcentrationIncubation TimeRelative Fluorescence Intensity (% of Control)
Avena fatua and Amaranthus retroflexus leavesWounding10 µM30 minSignificant increase
Arabidopsis thaliana (wild-type)Salt stress10 µM1 h~150%
Arabidopsis thaliana (wild-type)Drought stress10 µM1 h~200%

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below. It is recommended to empirically optimize incubation times and probe concentrations for specific plant tissues and experimental conditions.

Protocol 1: General Protocol for NO Detection in Plant Tissues (Leaves, Roots, Embryos)

Materials:

  • This compound (stock solution: 5 mM in anhydrous DMSO)

  • Loading Buffer (e.g., 10 mM HEPES-KOH, pH 7.4 or 10 mM MES-Tris, pH 5.6 containing 0.1 mM CaCl2 and 10 mM KCl)[3][8]

  • Plant material (e.g., leaf discs, root segments, embryos)

  • Positive Control: NO donor (e.g., 10 µM Diethylamine NONOate - DEA NONOate)

  • Negative Control: NO scavenger (e.g., 200 µM 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide - cPTIO)

  • Confocal laser scanning microscope or fluorescence microscope with appropriate filter sets (Excitation/Emission: ~495/515 nm)

Procedure:

  • Prepare this compound Working Solution: Dilute the 5 mM this compound stock solution in Loading Buffer to a final concentration of 5-10 µM. Prepare this solution fresh before each experiment.

  • Incubation: Immerse the plant material in the this compound working solution. Incubate for 30-60 minutes at room temperature in the dark.[3][6]

  • Washing: After incubation, wash the plant material three times with fresh Loading Buffer to remove excess probe.

  • De-esterification: For some cell types with low esterase activity, an additional incubation of 15-30 minutes in fresh Loading Buffer may be necessary to allow for complete de-esterification of the intracellular probe.[6][7]

  • Controls:

    • Positive Control: Treat a sample with an NO donor (e.g., DEA NONOate) for 30-60 minutes prior to or during this compound incubation.[4]

    • Negative Control: Pre-incubate a sample with an NO scavenger (e.g., cPTIO) for at least 30 minutes before adding the this compound solution.

  • Microscopy: Mount the stained plant material on a microscope slide in a drop of Loading Buffer. Observe the fluorescence using a confocal or fluorescence microscope with excitation at ~495 nm and emission at ~515 nm.[6][7]

  • Image Analysis: Quantify the fluorescence intensity using appropriate image analysis software. Express the data as relative fluorescence units or as a fold change compared to the control.

Protocol 2: NO Detection in Plant Suspension Cells

Materials:

  • Plant cell suspension culture

  • This compound (stock solution: 5 mM in anhydrous DMSO)

  • Loading Buffer (e.g., 10 mM HEPES-KOH, pH 7.4)[3]

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Preparation: Aliquot 200 µl of the cell suspension into microcentrifuge tubes.

  • Staining: Add this compound to a final concentration of 5 µM. Incubate for 30 minutes at 25°C in the dark.[3]

  • Washing: Centrifuge the cells and wash them three times with fresh Loading Buffer to remove the extracellular probe.

  • Analysis:

    • Flow Cytometry: Resuspend the cells in fresh Loading Buffer and analyze them using a flow cytometer with a blue laser for excitation.

    • Fluorimetry: Transfer the washed cell suspension to a 96-well plate and measure the fluorescence using a microplate reader (Excitation/Emission: ~495/515 nm).

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways involving nitric oxide in plants and a typical experimental workflow for NO detection.

NO_Signaling_Pathway Stimuli Abiotic/Biotic Stress NOS_NR Nitric Oxide Synthase (NOS) Nitrate Reductase (NR) Stimuli->NOS_NR NO Nitric Oxide (NO) NOS_NR->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cADPR cADPR NO->cADPR  indirect S_Nitrosylation S-Nitrosylation of Target Proteins NO->S_Nitrosylation cGMP cGMP sGC->cGMP Ca_channels Ca2+ Channels (e.g., Ryanodine Receptors) cGMP->Ca_channels cADPR->Ca_channels Ca_influx ↑ [Ca2+]cyt Ca_channels->Ca_influx Protein_Kinases Protein Kinases (CDPKs, MAPKs) Ca_influx->Protein_Kinases Response Physiological Response (e.g., Stomatal Closure, Gene Expression) Protein_Kinases->Response S_Nitrosylation->Response

Caption: Nitric oxide signaling pathway in plant cells.

DAF_FM_Workflow Start Start: Prepare Plant Material Prepare_Probe Prepare this compound Working Solution (5-10 µM in Loading Buffer) Start->Prepare_Probe Controls Prepare Controls (Positive: NO Donor, Negative: NO Scavenger) Start->Controls Incubate Incubate Plant Material (30-60 min in the dark) Prepare_Probe->Incubate Wash Wash 3x with Loading Buffer Incubate->Wash De_esterify Optional: De-esterification (15-30 min in Loading Buffer) Wash->De_esterify Microscopy Fluorescence Microscopy (Ex/Em: ~495/515 nm) Wash->Microscopy  if de-esterification is skipped De_esterify->Microscopy Controls->Microscopy Analysis Image Acquisition and Fluorescence Quantification Microscopy->Analysis

Caption: Experimental workflow for NO detection.

Concluding Remarks

This compound is a powerful tool for the sensitive detection of nitric oxide in plant cells. However, researchers should be aware of potential limitations. The reaction of DAF-FM with NO requires oxygen, and there have been reports of DAF dyes reacting with other molecules, which could lead to artifacts.[9] Therefore, the inclusion of appropriate positive and negative controls, such as NO donors and scavengers, is critical for validating the specificity of the fluorescent signal. By following the detailed protocols and considering the potential pitfalls, researchers can effectively utilize this compound to gain valuable insights into the complex roles of nitric oxide in plant biology.

References

Preparing a DAF-FM DA Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAF-FM DA (4-amino-5-methylamino-2′,7′-difluorofluorescein diacetate) is a cell-permeable fluorescent probe widely used for the detection and quantification of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[1][2] Proper preparation of a concentrated stock solution is the foundational step for accurate and reproducible experimental results. This document provides a detailed protocol for preparing a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO).

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueSource(s)
Molecular Weight 496.42 g/mol [2][3]
Solubility Soluble in DMSO[1][2]
Recommended Stock Solution Concentration 2 mM - 10 mM[3][4][5][6]
Storage of Dry Powder -20°C, desiccated, protected from light[4][7][8]
Storage of DMSO Stock Solution -20°C or -80°C, in aliquots, protected from light[3][4][5][8]
Stability of DMSO Stock Solution At least 6 months at -80°C; 1 month at -20°C[3][7][8]
Excitation/Emission Maxima (after reaction with NO) ~495 nm / ~515 nm[1][2][3]

Experimental Protocol: Preparation of a 5 mM this compound Stock Solution

This protocol outlines the steps to prepare a 5 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to warm to room temperature before opening to prevent condensation of moisture.

  • Reconstitution: To prepare a 5 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of this compound powder. For example, to prepare a 5 mM solution from 1 mg of this compound (MW = 496.42), you would add 0.4029 mL (or 402.9 µL) of DMSO.[9] Some suppliers provide pre-packaged solutions, often at a concentration of 5 mM in DMSO.[6][10]

  • Dissolution: Vortex the solution thoroughly to ensure the this compound powder is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles.[4]

  • Aliquoting: To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[3][7][8]

  • Storage: Store the aliquots of the this compound stock solution at -20°C or -80°C, protected from light.[3][4][5][8] For long-term storage, -80°C is recommended.[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation and storage of the this compound stock solution.

DAF_FM_DA_Stock_Preparation cluster_preparation Stock Solution Preparation cluster_storage Storage start Start: this compound Powder & Anhydrous DMSO equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO to this compound Powder equilibrate->add_dmso vortex Vortex to Completely Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C Protected from Light aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway and Mechanism of Action

This compound is a cell-permeant molecule. Once inside the cell, it is deacetylated by intracellular esterases to form DAF-FM. In the presence of nitric oxide (NO), DAF-FM is converted to a highly fluorescent benzotriazole (B28993) derivative. This reaction leads to a significant increase in fluorescence, allowing for the detection of NO.

DAF_FM_DA_Mechanism DAF_DA This compound (Cell-Permeable, Non-fluorescent) Cell_Membrane Cell Membrane DAF_DA->Cell_Membrane DAF DAF-FM (Cell-Impermeable, Weakly Fluorescent) Cell_Membrane->DAF Deacetylation Esterases Intracellular Esterases DAF_T DAF-FM Triazole (Highly Fluorescent) DAF->DAF_T + NO Esterases->DAF NO Nitric Oxide (NO)

Caption: Mechanism of this compound Action in Cells.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with DAF-FM DA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAF-FM DA, a fluorescent probe for the detection of intracellular nitric oxide (NO). This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with low fluorescence signals and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound for detecting nitric oxide?

This compound (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) is a cell-permeable compound that is largely non-fluorescent. Once inside the cell, it is hydrolyzed by intracellular esterases, which cleave off the diacetate groups to form DAF-FM.[1][2] This process traps the probe inside the cell as DAF-FM is less membrane-permeable.[3] In the presence of nitric oxide (NO) and oxygen, DAF-FM reacts to form a highly fluorescent benzotriazole (B28993) derivative.[4][5] The fluorescence intensity of this product is approximately 160 times greater than that of DAF-FM.[4][6]

Q2: What are the optimal excitation and emission wavelengths for the fluorescent product of DAF-FM?

The fluorescent product of the DAF-FM reaction with NO has an excitation maximum at approximately 495 nm and an emission maximum at approximately 515 nm.[6][7] These wavelengths are similar to those of fluorescein (B123965) (FITC), so standard FITC filter sets are suitable for detection.[3]

Q3: What is a recommended starting concentration and incubation time for this compound?

A typical starting concentration range for this compound is 1–10 µM.[4][6] The optimal concentration can vary depending on the cell type and experimental conditions, so it is recommended to perform a titration to find the lowest concentration that yields a sufficient signal-to-noise ratio.[1][8] Incubation times generally range from 15 to 60 minutes at 37°C.[1][8] Following incubation, a further 15-30 minute de-esterification period in fresh, probe-free medium is recommended to allow for complete conversion of this compound to DAF-FM by intracellular esterases.[6]

Q4: Can this compound react with other molecules besides nitric oxide?

While DAF-FM is highly selective for nitric oxide, its reaction is not with NO directly but with NO oxidation products like N₂O₃.[9][10] The specificity of this compound for NO can be affected by other reactive species such as peroxyl radicals and other DAF-reactive compounds.[11] Additionally, substances like ascorbic acid and dehydroascorbic acid have been reported to react with similar diaminofluorescein probes, which could potentially interfere with the signal.[11]

Q5: Is this compound cytotoxic?

Clear cytotoxicity is generally not observed at working concentrations around 10 µM.[2] However, at higher concentrations, some users have reported dose-dependent cell detachment, indicating potential cytotoxicity.[12] It is always advisable to use the lowest effective concentration to minimize any potential adverse effects on the cells.[2]

Troubleshooting Guide for Low Fluorescence Signal

A low fluorescence signal is a common issue when using this compound. The following guide provides potential causes and solutions to help you troubleshoot your experiment.

Potential Cause Recommended Solution
1. Inefficient Cell Loading - Optimize Concentration: Titrate this compound concentration (suggested range 1-10 µM).[6] - Optimize Incubation Time: Test different incubation times (20-60 minutes).[6] - Check Cell Health: Ensure cells are healthy and viable before loading. Use a viability dye if necessary.[4] - Temperature: Lowering the incubation temperature may reduce subcellular compartmentalization.[6]
2. Incomplete De-esterification - Allow Sufficient Time: After loading, incubate cells in fresh, probe-free medium for an additional 15-30 minutes to ensure complete hydrolysis of the diacetate groups by intracellular esterases.[7]
3. Low Nitric Oxide Production - Positive Control: Use a known NO donor (e.g., NONOate) to confirm that the probe is responsive in your system.[2] - Cell Stimulation: Ensure that your experimental conditions are optimal for stimulating NO production in your specific cell type.
4. Dye Leakage - Post-Loading Incubation: The de-esterified DAF-FM is less cell-permeable, but some leakage can still occur.[2] Minimize the time between loading and measurement.
5. Photobleaching - Minimize Light Exposure: Protect the probe and stained cells from light as much as possible.[8] - Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity during imaging. - Use Antifade Reagents: If applicable for your sample type (e.g., fixed cells), use an antifade mounting medium.
6. Quenching - High Probe Concentration: Very high intracellular concentrations of the probe can lead to self-quenching.[13] Optimize the loading concentration to avoid this. - Interfering Substances: Components in the media like phenol (B47542) red, BSA, or serum can interfere with the fluorescence signal.[1][2] Use a buffer without these components during the experiment if possible. If serum is necessary, use heat-inactivated serum to reduce esterase activity that could cleave the probe extracellularly.[1]
7. Incorrect Instrument Settings - Filter Sets: Ensure you are using the correct filter set for fluorescein/FITC (Excitation ~495 nm, Emission ~515 nm).[6] - Detector Sensitivity: Adjust the gain or sensitivity of your detector (e.g., PMT voltage on a microscope or flow cytometer).

Experimental Protocols

Standard Protocol for Detecting Intracellular NO in Cultured Cells
  • Reagent Preparation:

    • Prepare a stock solution of this compound in high-quality anhydrous DMSO. For example, dissolve 1 mg of this compound in 0.4 mL of DMSO to make a ~5 mM stock solution.[7]

    • Store the stock solution in aliquots at -20°C, protected from light and moisture.[8]

  • Cell Preparation:

    • Plate cells on a suitable culture vessel (e.g., coverslips for microscopy, 96-well plates for plate reader assays).

    • Ensure cells are healthy and at an appropriate confluency.

  • This compound Loading:

    • Dilute the this compound stock solution in a suitable buffer (e.g., HBSS or serum-free medium) to the desired final working concentration (typically 1-10 µM).[6]

    • Remove the culture medium from the cells and wash once with the buffer.

    • Add the this compound loading solution to the cells.

    • Incubate for 20-60 minutes at 37°C, protected from light.[6]

  • Wash and De-esterification:

    • Remove the loading solution and wash the cells gently with fresh, warm buffer to remove excess probe.[6]

    • Add fresh, warm buffer or medium to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular probe.[6]

  • Stimulation and Measurement:

    • If applicable, replace the buffer with your experimental buffer containing the desired stimulants to induce NO production.

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with settings appropriate for FITC (Excitation ~495 nm, Emission ~515 nm).[6]

Visualizations

This compound Signaling Pathway

DAF_FM_DA_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAF_FM_DA_ext This compound (Cell-Permeable, Non-Fluorescent) DAF_FM_DA_int This compound DAF_FM_DA_ext->DAF_FM_DA_int Passive Diffusion DAF_FM DAF-FM (Cell-Impermeable, Weakly Fluorescent) DAF_FM_DA_int->DAF_FM Hydrolysis DAF_FM_T DAF-FM Benzotriazole (Highly Fluorescent) DAF_FM->DAF_FM_T Reaction Esterases Intracellular Esterases Esterases->DAF_FM_DA_int NO Nitric Oxide (NO) + O₂ NO->DAF_FM

Caption: Intracellular activation of the this compound probe.

Troubleshooting Workflow for Low Fluorescence

Troubleshooting_Workflow start Start: Low Fluorescence Signal check_loading Is cell loading optimal? start->check_loading optimize_loading Optimize: - Titrate [this compound] (1-10 µM) - Adjust incubation time (20-60 min) - Check cell viability check_loading->optimize_loading No check_deester Is de-esterification complete? check_loading->check_deester Yes optimize_loading->check_loading optimize_deester Action: Add 15-30 min incubation in probe-free medium post-loading check_deester->optimize_deester No check_no Is there sufficient NO production? check_deester->check_no Yes optimize_deester->check_deester use_positive_control Action: Use an NO donor (e.g., NONOate) as a positive control check_no->use_positive_control Unsure check_photobleaching Is photobleaching an issue? check_no->check_photobleaching Yes use_positive_control->check_no minimize_light Action: - Minimize light exposure - Reduce excitation intensity check_photobleaching->minimize_light Yes check_settings Are instrument settings correct? check_photobleaching->check_settings No minimize_light->check_photobleaching adjust_settings Action: - Verify FITC filter set - Increase detector gain/sensitivity check_settings->adjust_settings No success Signal Improved check_settings->success Yes adjust_settings->check_settings

Caption: A logical workflow for troubleshooting low this compound signals.

References

DAF-FM DA Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of DAF-FM diacetate (DAF-FM DA) for the detection of intracellular nitric oxide (NO). It addresses common artifacts and provides troubleshooting strategies to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How does this compound work to detect nitric oxide?

A1: this compound is a cell-permeable compound that is non-fluorescent. Once inside the cell, it is deacetylated by intracellular esterases to form DAF-FM, which is then trapped within the cell. In the presence of nitric oxide (NO) and oxygen, DAF-FM is converted to a highly fluorescent triazole derivative, DAF-FM T. The intensity of the fluorescence signal is proportional to the concentration of NO.[1][2]

Q2: What are the excitation and emission wavelengths for the fluorescent product of DAF-FM?

A2: The fluorescent product, DAF-FM T, has an excitation maximum of approximately 495 nm and an emission maximum of approximately 515 nm.[1]

Q3: What is a typical working concentration for this compound?

A3: The optimal concentration should be determined empirically for each cell type and experimental condition. However, a general starting range is between 1 µM and 10 µM.[3][4] It is recommended to use the lowest concentration that provides an adequate signal-to-noise ratio to minimize potential artifacts.[3]

Q4: How should this compound be prepared and stored?

A4: this compound should be dissolved in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution should be stored at -20°C, protected from light and moisture. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh for each experiment by diluting the stock solution in a suitable buffer.[4][5]

This compound Signaling Pathway

The following diagram illustrates the intracellular conversion of this compound and its reaction with nitric oxide.

DAF_FM_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAF-FM_DA_ext This compound DAF-FM_DA_int This compound DAF-FM_DA_ext->DAF-FM_DA_int Cellular Uptake DAF-FM DAF-FM (non-fluorescent) DAF-FM_DA_int->DAF-FM Deacetylation DAF-FM_T DAF-FM T (Highly Fluorescent) DAF-FM->DAF-FM_T Reaction Esterases Intracellular Esterases Esterases->DAF-FM_DA_int NO Nitric Oxide (NO) + Oxygen (O2) NO->DAF-FM Experimental_Workflow A 1. Prepare Cells B 2. Prepare this compound Working Solution (1-10 µM) A->B C 3. Load Cells with this compound (20-60 min, 37°C) B->C D 4. Wash and Allow for De-esterification (15-30 min) C->D E 5. Divide into Control and Experimental Groups D->E F Negative Control: + NOS Inhibitor (e.g., L-NAME) or NO Scavenger (e.g., cPTIO) E->F Group 1 G Positive Control: + NO Donor (e.g., DEA NONOate) E->G Group 2 H Experimental Group: + Test Compound E->H Group 3 I 6. Incubate and Induce NO Production F->I G->I H->I J 7. Acquire Fluorescence Images (Ex: 495 nm, Em: 515 nm) I->J K 8. Analyze Data and Compare Fluorescence Intensities J->K Troubleshooting_Tree Start Start Problem Problem with this compound Signal? Start->Problem SignalType What is the issue? Problem->SignalType Yes A A Problem->A Experiment Successful! NoSignal No or Weak Signal SignalType->NoSignal Weak/No Signal HighBg High Background SignalType->HighBg High Background UnstableSignal Unstable Signal SignalType->UnstableSignal Unstable Signal Specificity Questionable Specificity SignalType->Specificity Questionable Specificity CheckLoading Check dye loading protocol. Ensure complete de-esterification. NoSignal->CheckLoading ReduceConc Titrate down this compound concentration. HighBg->ReduceConc MinimizeExposure Reduce excitation light intensity and exposure time. UnstableSignal->MinimizeExposure CheckCells Are cells healthy? Check for cytotoxicity. CheckLoading->CheckCells CheckNO Is NO being produced? Use a positive control (NO donor). CheckCells->CheckNO CheckBuffer Use phenol (B47542) red-free/serum-free buffer. ReduceConc->CheckBuffer CheckAutofluo Image unstained cells to check for autofluorescence. CheckBuffer->CheckAutofluo UseAntifade For fixed samples, use an anti-fade medium. MinimizeExposure->UseAntifade UseControls Run negative controls: - NO scavenger (cPTIO) - NOS inhibitor (L-NAME) Specificity->UseControls

References

Technical Support Center: DAF-FM DA Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitric oxide (NO) probe DAF-FM diacetate (DAF-FM DA). The focus is on understanding and mitigating the impact of two common laboratory reagents, phenol (B47542) red and Bovine Serum Albumin (BSA), on the fluorescence signal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect nitric oxide?

A1: this compound (Diaminofluorescein-FM Diacetate) is a fluorescent probe used to measure intracellular nitric oxide levels in living cells.[1] In its initial diacetate form, the molecule is cell-permeable and has minimal fluorescence.[1] Once inside the cell, intracellular enzymes called esterases cleave the diacetate groups, trapping the probe (now DAF-FM) within the cell.[1][2] In the presence of nitric oxide (NO), DAF-FM undergoes a reaction to form a highly fluorescent benzotriazole (B28993) derivative.[1] Therefore, an increase in fluorescence intensity directly correlates with higher levels of intracellular NO.[1] The fluorescent product is excited by a blue laser (around 488 nm), with an excitation maximum of 495 nm and an emission maximum of 515 nm.[1]

Q2: Can I use my standard cell culture medium, which contains phenol red, for my this compound assay?

A2: It is strongly recommended to use a phenol red-free medium for this compound assays.[3][4] Phenol red can significantly interfere with fluorescence-based assays by increasing background fluorescence or absorbing light at specific wavelengths.[5][6] This interference can mask the true signal from the DAF-FM probe, leading to inaccurate and unreliable results.[3][5] If your fluorescent signal is weak, the background caused by phenol red can be particularly problematic.[3]

Q3: Why is BSA not recommended in the buffer during this compound incubation?

A3: Buffers containing Bovine Serum Albumin (BSA) may negatively affect this compound fluorescence and should be used with caution.[7][8][9][10] There are two primary concerns:

  • Fluorescence Quenching : BSA has intrinsic fluorescence and can interact with fluorescent molecules, leading to a quenching (reduction) of the signal.[11][12][13]

  • Esterase Activity : Serum, the source of albumin, contains esterases. These enzymes can cleave the diacetate groups from this compound before the probe enters the cells.[1][7] This premature cleavage prevents the probe from efficiently crossing the cell membrane, leading to lower intracellular probe concentration and a weaker signal. If serum must be used, it should be heat-inactivated to reduce esterase activity.[1][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background fluorescence, low signal-to-noise ratio. The cell culture medium contains phenol red.Switch to a phenol red-free medium for all steps of the experiment, from cell incubation to the final analysis.[3][4] If this is not possible, run parallel controls with medium only to quantify the background fluorescence.[6]
Weak or no fluorescent signal, even in positive controls. 1. The buffer contains BSA or non-heat-inactivated serum.[1][7] 2. Low intracellular esterase activity in the specific cell type.[1][7]1. Use a serum-free and BSA-free buffer (like DPBS or Hank's buffer) for dye loading and incubation.[7][14][15] If serum is required, ensure it is heat-inactivated.[1][7] 2. After the initial loading and wash steps, incubate the cells for an additional 30-60 minutes in a fresh buffer to allow for complete de-esterification of the probe.[1][7]
Inconsistent or variable fluorescence readings between replicates. Interference from phenol red or BSA is creating variability.Ensure all experimental and control wells are treated identically. Use phenol red-free and BSA-free buffers to minimize external sources of variation.[5][7][8] Titrate the this compound concentration to find the optimal level that provides a robust signal for your specific cell type and conditions.[1][7]

Impact of Phenol Red and BSA on this compound Assays

The following table summarizes the potential effects of these common reagents on your experimental outcome.

Reagent Mechanism of Interference Impact on this compound Fluorescence Recommendation
Phenol Red Possesses intrinsic fluorescent properties; can absorb light near the excitation/emission wavelengths of DAF-FM.[5][6]Increases background fluorescence, which can obscure the specific signal from nitric oxide detection and lower the signal-to-noise ratio.[3][5]Use phenol red-free media for all experimental steps.[3][4]
Bovine Serum Albumin (BSA) / Serum 1. Quenching: Can quench the fluorescence of nearby molecules.[11][13] 2. Esterase Activity: Serum contains esterases that can cleave this compound extracellularly.[1][7]1. May reduce the overall fluorescence intensity.[8][10] 2. Prevents the probe from entering the cells, leading to a significantly weaker or absent signal.[1][7]Use serum-free and BSA-free buffers. If serum is necessary, it must be heat-inactivated.[1][7]

Experimental Protocols

Key Experiment: Measuring Intracellular Nitric Oxide by Flow Cytometry

This protocol is a generalized procedure and should be optimized for your specific cell type and experimental conditions.[7][14]

Materials:

  • Cells of interest (e.g., Jurkat cells)

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phenol red-free and serum/BSA-free buffer (e.g., 1x DPBS or Hank's buffer), pre-warmed to 37°C

  • Positive control (optional): Nitric oxide donor like 1 mM DEA NONOate

  • Flow cytometer with a blue laser (488 nm)

Procedure:

  • Prepare this compound Stock Solution: Bring the this compound powder and anhydrous DMSO to room temperature. Prepare a 5-10 mM stock solution in DMSO and vortex until fully dissolved.[7] For long-term storage, aliquot and store at -20°C, protected from light and moisture.[7][14]

  • Cell Preparation: Adjust cell density to approximately 1 x 10⁶ cells/mL in fresh, pre-warmed, phenol red-free and serum/BSA-free 1x DPBS.[1][7]

  • Dye Loading: Add the this compound stock solution to the cell suspension for a final concentration of 1-10 µM.[1][7] Immediately vortex the solution. Note: It is critical to titrate the dye concentration for optimal performance with your specific cells and conditions.[7]

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[1][7]

  • Washing: Wash the cells twice with the buffer of your choice to remove excess probe.[1][7] Resuspend the cells in your analysis or treatment buffer.

  • (Optional) De-esterification Step: For cells with low esterase activity, it may be beneficial to incubate them for an additional 30-60 minutes to allow for complete de-esterification of the intracellular probe.[1][7]

  • Nitric Oxide Stimulation: Treat the cells with your experimental compounds (or positive control) at 37°C for the desired time to generate nitric oxide.

  • Final Wash: Wash the cells once more to remove treatment compounds.

  • Analysis: Proceed with analysis on a flow cytometer, using the FITC channel (e.g., 530/30-nm bandpass filter) to detect the DAF-FM fluorescence.[7]

Visualizations

This compound Mechanism of Action

DAF_Mechanism DAF_DA This compound (Cell-Permeable, Non-Fluorescent) DAF_FM DAF-FM (Cell-Impermeable, Weakly Fluorescent) DAF_DA->DAF_FM Crosses Membrane DAF_T DAF-FM T (Benzotriazole, Highly Fluorescent) DAF_FM->DAF_T + NO Extracellular Extracellular Space Cell_Membrane Intracellular Intracellular Space NO Nitric Oxide (NO) Esterases Intracellular Esterases Esterases->DAF_FM Cleaves Diacetate Groups

Caption: Workflow of this compound from cell entry to NO-dependent fluorescence.

Experimental Workflow and Interference Points

Exp_Workflow Start Start: Prepare Cells Loading Load Cells with This compound Start->Loading Incubate Incubate (15-60 min, 37°C) Loading->Incubate BSA Interference: BSA / Serum in Buffer (Quenching / Extracellular Cleavage) Loading->BSA Wash1 Wash to Remove Excess Probe Incubate->Wash1 Stimulate Stimulate NO Production Wash1->Stimulate Analyze Analyze Fluorescence (Flow Cytometry, Microscopy) Stimulate->Analyze End End Analyze->End PhenolRed Interference: Phenol Red in Media (High Background) Analyze->PhenolRed

Caption: Key steps in a this compound experiment and points of potential interference.

Troubleshooting Logic for Weak Signal

Troubleshooting Start Problem: Weak or No Signal Check_Media Is your buffer/media phenol red-free? Start->Check_Media Check_BSA Is your buffer serum/BSA-free? Check_Media->Check_BSA Yes Sol_Media Action: Switch to phenol red-free media. Check_Media->Sol_Media No Check_Esterase Have you tried an extended de-esterification step? Check_BSA->Check_Esterase Yes Sol_BSA Action: Use serum-free buffer or heat-inactivated serum. Check_BSA->Sol_BSA No Check_Probe Is the this compound concentration optimal? Check_Esterase->Check_Probe Yes Sol_Esterase Action: Add a 30-60 min post-wash incubation step. Check_Esterase->Sol_Esterase No Sol_Probe Action: Titrate this compound concentration (1-10 µM). Check_Probe->Sol_Probe No Other Consider other factors: cell health, NO production. Check_Probe->Other Yes

Caption: A logical guide for troubleshooting weak fluorescence signals in this compound assays.

References

DAF-FM DA Technical Support Center: Signal Stability and Duration in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for using DAF-FM DA to measure nitric oxide (NO) in live cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect nitric oxide?

This compound (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) is a cell-permeable dye used for the detection of nitric oxide (NO) in living cells. Once inside the cell, it is deacetylated by intracellular esterases to the less cell-permeable DAF-FM. In the presence of NO and oxygen, DAF-FM is converted to a highly fluorescent triazole derivative (DAF-FM-T), which can be detected by fluorescence microscopy or flow cytometry.[1][2][3]

Q2: What are the key advantages of this compound over other NO probes like DAF-2 DA?

DAF-FM offers several advantages over the older DAF-2 probe, including:

  • Greater Photostability: The fluorescent product of DAF-FM (DAF-FM-T) is significantly more resistant to photobleaching than that of DAF-2, allowing for longer imaging times.[4]

  • Improved pH Stability: The fluorescence of DAF-FM-T is stable over a wider pH range (above pH 5.5), making it more reliable in various cellular compartments and experimental conditions.[5]

  • Higher Sensitivity: DAF-FM has a lower detection limit for NO (approximately 3 nM) compared to DAF-2 (approximately 5 nM).[5]

Q3: How long does the fluorescent signal of DAF-FM-T last in live cells?

Q4: What are the optimal excitation and emission wavelengths for DAF-FM-T?

The excitation and emission maxima for the NO-adduct of DAF-FM are approximately 495 nm and 515 nm, respectively.[1] Standard FITC filter sets are suitable for imaging DAF-FM-T fluorescence.

Quantitative Data Summary

The stability and duration of the this compound signal are critical for quantitative analysis. The following tables summarize key parameters. Please note that these values can be highly dependent on the cell type, experimental conditions, and imaging setup. Researchers are encouraged to determine these parameters empirically for their specific system.

ParameterValueNotes
Excitation Maximum ~495 nmCompatible with standard 488 nm laser lines.
Emission Maximum ~515 nmDetectable with standard FITC/GFP filter sets.
NO Detection Limit ~3 nMMore sensitive than DAF-2 DA (~5 nM).[5]
Fluorescence Increase ~160-foldUpon reaction with NO.[1]
pH Sensitivity Stable above pH 5.5More robust in various cellular environments compared to DAF-2.[5]
ConditionParameterValue/ObservationNotes
Live Cell Imaging Signal Duration Stable for minutes to hoursThe irreversible reaction with NO leads to a cumulative signal.[2][4] Signal decrease is primarily due to photobleaching and potential dye leakage.
Continuous Excitation Photostability More photostable than DAF-2-TThe rate of photobleaching is dependent on illumination intensity and duration. It is recommended to minimize exposure to excitation light.[4][6]

Experimental Protocols

Standard Protocol for this compound Staining in Live Cells

This protocol provides a general guideline for staining adherent or suspension cells. Optimization of concentrations and incubation times is recommended for each cell type and experimental condition.[1][3][7]

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of this compound in high-quality anhydrous DMSO.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[7]

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging dish or in suspension.

  • Loading with this compound:

    • Dilute the 5 mM this compound stock solution to a final working concentration of 1-10 µM in a suitable buffer (e.g., serum-free medium or HBSS). The optimal concentration should be determined empirically.[1]

    • Remove the culture medium from the cells and add the this compound working solution.

    • Incubate the cells for 20-60 minutes at 37°C, protected from light.[1]

  • Washing and De-esterification:

    • Wash the cells twice with warm buffer to remove excess probe.[3]

    • Add fresh, pre-warmed buffer or medium to the cells.

    • Incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.[1][7]

  • Imaging:

    • Proceed with live cell imaging using a fluorescence microscope or flow cytometer with appropriate filter sets (excitation ~495 nm, emission ~515 nm).

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[6]

Control Experiments

To ensure the specificity of the this compound signal, it is crucial to perform appropriate control experiments:

  • Negative Control (Unstimulated Cells): Image this compound loaded cells that have not been treated with a stimulus to establish the basal fluorescence level.

  • Positive Control (NO Donor): Treat this compound loaded cells with a known NO donor (e.g., DEA NONOate) to confirm that the dye is responsive to NO in your system.[3]

  • NO Scavenger Control: Pre-treat cells with an NO scavenger (e.g., cPTIO) before adding the stimulus and this compound. A significant reduction in the fluorescence signal compared to the stimulated sample indicates that the signal is NO-dependent.

  • Autofluorescence Control: Image unstained cells under the same imaging conditions to assess the level of cellular autofluorescence.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Fluorescence - Incomplete removal of excess this compound.- Autoxidation of this compound, which can be potentiated by light.[8]- Use of media containing phenol (B47542) red or serum, which can be fluorescent.[1][3]- Ensure thorough washing after loading.- Protect the probe from light at all stages.- Use serum-free, phenol red-free imaging buffer. If serum is necessary, use heat-inactivated serum to reduce esterase activity.[3]
Weak or No Signal - Low intracellular esterase activity, leading to inefficient de-esterification of this compound.- Insufficient NO production.- Low dye concentration.- Cell death.- Increase the de-esterification incubation time (up to 60 minutes).[3]- Use a positive control (NO donor) to confirm dye responsiveness.- Optimize the this compound concentration (titrate from 1-10 µM).- Check cell viability using a live/dead stain.
Signal Fades Quickly (Photobleaching) - High intensity or prolonged exposure to excitation light.- Reduce laser power/illumination intensity.- Decrease exposure time and/or imaging frequency.- Use a more sensitive detector.- Consider using an anti-fade reagent suitable for live-cell imaging.[6]
Signal Specificity Concerns - DAF-FM can react with other reactive oxygen species (ROS) or peroxynitrite, although its specificity for NO is considered fair.[8]- Perform control experiments with NO scavengers and inhibitors of NO synthase (NOS).- Consider co-loading with a specific ROS indicator to assess potential cross-reactivity in your system.
Inconsistent Results Between Experiments - Variability in cell health, confluency, or passage number.- Inconsistent dye loading concentration or incubation time.- Instability of the this compound stock solution.- Standardize cell culture conditions.- Ensure precise and consistent experimental procedures.- Prepare fresh working solutions of this compound for each experiment from single-use aliquots of the stock solution.[1]

Visualizations

DAF_FM_DA_Mechanism cluster_cell Live Cell This compound This compound Intracellular Space Intracellular Space This compound->Intracellular Space Cell Permeable DAF-FM DAF-FM Intracellular Space->DAF-FM Intracellular Esterases DAF-FM-T (Fluorescent) DAF-FM-T (Fluorescent) DAF-FM->DAF-FM-T (Fluorescent) Reaction NO NO O2 O2

Caption: Mechanism of this compound for NO detection.

Experimental_Workflow A Prepare this compound Working Solution (1-10 µM) B Load Cells (20-60 min, 37°C) A->B C Wash Cells (2x) B->C D De-esterification (15-30 min, 37°C) C->D E Apply Stimulus (optional) D->E F Live Cell Imaging (Ex: ~495 nm, Em: ~515 nm) E->F

Caption: Standard experimental workflow for this compound.

Troubleshooting_Logic Start Problem with This compound Signal HighBg High Background? Start->HighBg WeakSignal Weak/No Signal? HighBg->WeakSignal No Sol_HighBg Improve Washing Use Phenol Red/Serum-Free Media Protect from Light HighBg->Sol_HighBg Yes Fading Signal Fades? WeakSignal->Fading No Sol_WeakSignal Optimize [this compound] Increase De-esterification Time Use Positive Control WeakSignal->Sol_WeakSignal Yes Sol_Fading Reduce Excitation Intensity/Time Use Anti-fade Reagent Fading->Sol_Fading Yes End Problem Solved Fading->End No Sol_HighBg->End Sol_WeakSignal->End Sol_Fading->End

Caption: A logical approach to troubleshooting this compound experiments.

References

Technical Support Center: DAF-FM DA Imaging for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DAF-FM DA for nitric oxide (NO) imaging. Our goal is to help you overcome common challenges and obtain reliable, high-quality data.

Troubleshooting Guide: Background Correction for this compound Imaging

High background fluorescence is a common issue in this compound imaging that can obscure the specific signal from nitric oxide. This guide provides a systematic approach to identify and address the root causes of high background.

Problem: High Background Fluorescence

High background can manifest as diffuse fluorescence throughout the image, non-specific staining in cellular compartments, or high signal in control (unstimulated) samples.

Possible Causes and Solutions:

Possible Cause Recommended Solution Detailed Explanation
Autofluorescence 1. Image Unstained Controls: Acquire images of unstained cells under the same imaging conditions to determine the baseline autofluorescence.[1] 2. Use Phenol (B47542) Red-Free Medium: Phenol red in culture media can contribute to background fluorescence.[2][3] 3. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the DAF-FM signal from the autofluorescence spectrum.Autofluorescence is the natural fluorescence emitted by biological structures like mitochondria and lysosomes, and it often overlaps with the emission spectrum of DAF-FM.[4] By imaging unstained controls, you can establish the contribution of autofluorescence to your total signal and subtract it during image analysis. Using phenol red-free medium is a simple and effective way to reduce a significant source of background fluorescence.
Incomplete De-esterification 1. Optimize Incubation Time: After loading with this compound, incubate cells for an additional 15-60 minutes in fresh, probe-free buffer to allow for complete de-esterification.[5][6] 2. Check Esterase Activity: Some cell types have low intracellular esterase activity.[5] If you suspect this, you may need to extend the post-loading incubation time.This compound is the cell-permeant, non-fluorescent form of the dye. Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the fluorescently responsive DAF-FM.[5][7] Incomplete removal of these groups can lead to high background as the uncleaved probe can be fluorescent.
Excessive Probe Concentration 1. Titrate this compound Concentration: Perform a concentration-response experiment to determine the lowest effective probe concentration (typically 1-10 µM).[5][6][8] 2. Reduce Loading Time: Shorten the incubation time with the probe to minimize excessive intracellular accumulation.[6]Using too high a concentration of this compound can lead to non-specific staining and increased background.[9] Titrating the concentration for your specific cell type and experimental conditions is crucial for achieving a good signal-to-noise ratio.
Probe Extrusion or Leakage 1. Use an Anion Channel Inhibitor: Probenecid can be used to block the activity of organic anion transporters that can extrude the negatively charged DAF-FM from the cell. 2. Maintain Cell Health: Ensure cells are healthy and not undergoing apoptosis or necrosis, as compromised membranes can lead to probe leakage.Once de-esterified, DAF-FM is trapped within the cell due to its negative charge.[10] However, some cells can actively transport it out, leading to increased extracellular fluorescence and a decrease in the intracellular signal.
Phototoxicity and Photobleaching 1. Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time.[3] 2. Use Antifade Reagents: Mount samples in an antifade mounting medium for fixed-cell imaging. 3. Acquire Images Efficiently: Have a clear imaging plan to avoid unnecessary exposure of the sample to excitation light.Excessive exposure to high-intensity light can damage cells, leading to artifacts and increased background.[4] It can also cause photobleaching of the DAF-FM T product, reducing the specific signal.[11][12]
Contamination of Reagents 1. Prepare Fresh Solutions: Prepare this compound working solutions fresh for each experiment from a high-quality DMSO stock.[3] 2. Use High-Purity Water and Buffers: Ensure all buffers and media are free of contaminants that could be fluorescent or react with the probe.The this compound probe can degrade over time, especially when diluted in aqueous solutions. Using fresh reagents minimizes the risk of introducing fluorescent contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound for detecting nitric oxide?

A1: this compound (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) is a cell-permeable probe used for detecting nitric oxide (NO). Once inside the cell, intracellular esterases cleave the diacetate groups, converting it to the cell-impermeant DAF-FM.[5][7] In the presence of NO and oxygen, DAF-FM is converted to a highly fluorescent triazole derivative, DAF-FM T.[10][11][13] The increase in fluorescence intensity is proportional to the concentration of NO.

This compound (Cell-Permeable) This compound (Cell-Permeable) DAF-FM (Cell-Impermeant) DAF-FM (Cell-Impermeant) This compound (Cell-Permeable)->DAF-FM (Cell-Impermeant) Intracellular Esterases DAF-FM T (Highly Fluorescent) DAF-FM T (Highly Fluorescent) DAF-FM (Cell-Impermeant)->DAF-FM T (Highly Fluorescent) + NO + O2

Caption: this compound conversion to its fluorescent form.

Q2: How can I be sure the signal I'm seeing is specific to nitric oxide?

A2: To ensure the specificity of the DAF-FM signal for NO, you should include the following controls in your experiment:

  • Negative Control (NOS inhibitor): Pre-treat cells with a nitric oxide synthase (NOS) inhibitor, such as L-NAME, before adding your stimulus and the this compound probe. This should significantly reduce or abolish the fluorescence signal.

  • Positive Control (NO donor): Treat cells with an NO donor, like SNAP or SNP, to confirm that the probe is responsive to NO in your system.[5]

  • Scavenger Control: Use an NO scavenger, such as c-PTIO, to quench the NO-dependent fluorescence.[2][11]

Q3: My fluorescence signal is very weak. What can I do to improve it?

A3: Weak fluorescence signals can be due to several factors. Consider the following troubleshooting steps:

  • Increase Probe Concentration or Loading Time: You may need to optimize the this compound concentration (within the 1-10 µM range) or increase the loading time.[5][6]

  • Check Cell Health: Ensure your cells are healthy and metabolically active, as this can affect probe loading and NO production.

  • Verify Stimulus Efficacy: Confirm that your stimulus is effectively inducing NO production in your cell type.

  • Optimize Imaging Settings: Increase the exposure time or gain on your microscope, but be mindful of increasing background noise and phototoxicity.

Q4: Can I use this compound for quantitative measurements of nitric oxide?

A4: While this compound is an excellent indicator for relative changes in NO concentration, obtaining absolute quantitative measurements is challenging due to several factors, including variations in probe loading, de-esterification efficiency, and photobleaching.[12] For semi-quantitative analysis, it is crucial to maintain consistent experimental conditions (probe concentration, loading time, imaging settings) across all samples and to normalize the fluorescence intensity to a control or baseline.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Nitric Oxide with this compound

This protocol provides a general guideline for staining live cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound (stock solution in anhydrous DMSO)

  • Phenol red-free cell culture medium or buffer (e.g., HBSS)

  • Cells of interest cultured on a suitable imaging dish or plate

  • Nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) - for negative control

  • Nitric oxide (NO) donor (e.g., SNAP) - for positive control

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.

  • Control Preparation (Optional but Recommended):

    • Negative Control: Pre-incubate a subset of cells with a NOS inhibitor (e.g., 100 µM L-NAME) for 30-60 minutes before probe loading.

    • Positive Control: Prepare a separate set of cells to be treated with an NO donor later in the protocol.

  • Probe Loading:

    • Prepare a fresh working solution of this compound in phenol red-free medium or buffer. A final concentration of 5 µM is a good starting point.[11]

    • Remove the culture medium from the cells and wash once with the phenol red-free medium.

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[14]

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells twice with warm, probe-free, phenol red-free medium to remove any extracellular probe.[3][5]

    • Add fresh, warm, probe-free medium to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the probe.[14]

  • Stimulation and Imaging:

    • Replace the medium with the appropriate experimental buffer.

    • Add your stimulus to induce NO production. For the positive control, add the NO donor.

    • Immediately begin imaging using a fluorescence microscope with appropriate filter sets for FITC/GFP (Excitation/Emission: ~495/515 nm).[2][5]

    • Acquire images at desired time points to monitor the change in fluorescence intensity.

cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture 1. Culture Cells Controls 2. Prepare Controls (L-NAME, NO Donor) Cell_Culture->Controls Probe_Loading 3. Load with this compound (30-60 min) Controls->Probe_Loading Wash_Deesterify 4. Wash & De-esterify (30 min) Probe_Loading->Wash_Deesterify Stimulate 5. Add Stimulus Wash_Deesterify->Stimulate Image 6. Acquire Images (Ex/Em: 495/515 nm) Stimulate->Image

Caption: Experimental workflow for live-cell NO imaging.

Protocol 2: Image Analysis for Background Subtraction

A simple and effective method for background correction is to subtract the average intensity of a background region from your image.

Procedure using ImageJ/Fiji:

  • Open Image: Open your DAF-FM fluorescence image in ImageJ/Fiji.

  • Select Background Region: Use one of the selection tools (e.g., rectangle, oval) to select a region of the image that does not contain any cells. This will be your background region.

  • Measure Background Intensity: Go to Analyze > Measure (or press Ctrl+M). The mean gray value of your selected background region will appear in the results window.

  • Subtract Background: Go to Process > Math > Subtract.... In the dialog box, enter the mean background intensity value you just measured.

  • Analyze Corrected Image: Your image is now background-corrected. You can proceed with your quantitative analysis, such as measuring the mean fluorescence intensity of your cells of interest.

Note: For more advanced background correction, you can use ImageJ plugins like "Subtract Background" which offers more sophisticated algorithms like rolling ball background subtraction.

Start High Background? Autofluorescence Check Autofluorescence (Unstained Control) Start->Autofluorescence Yes Good_Signal Proceed with Analysis Start->Good_Signal No Probe_Concentration Optimize Probe Concentration & Time Autofluorescence->Probe_Concentration Still High Autofluorescence->Good_Signal Corrected De-esterification Ensure Complete De-esterification Probe_Concentration->De-esterification Still High Probe_Concentration->Good_Signal Corrected Washing Improve Washing Steps De-esterification->Washing Still High De-esterification->Good_Signal Corrected Washing->Good_Signal Corrected Re-evaluate Re-evaluate Protocol Washing->Re-evaluate

Caption: Troubleshooting decision tree for high background.

References

DAF-FM DA Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAF-FM DA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound for the detection of nitric oxide (NO) and to address potential interference from reactive oxygen species (ROS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect nitric oxide?

This compound (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) is a cell-permeable dye used for the detection of nitric oxide in living cells. Once inside the cell, intracellular esterases cleave the diacetate groups, converting it to the cell-impermeable DAF-FM. DAF-FM is essentially non-fluorescent until it reacts with an intermediate of NO oxidation, such as N2O3 or NO2•, to form a highly fluorescent triazole derivative.[1][2][3] This fluorescent product can be detected using standard fluorescence microscopy, flow cytometry, or a microplate reader.

Q2: What are the optimal excitation and emission wavelengths for the DAF-FM triazole product?

The fluorescent triazole product of the DAF-FM reaction has an excitation maximum of approximately 495 nm and an emission maximum of approximately 515 nm.[4]

Q3: What is the typical working concentration and incubation time for this compound?

A typical starting concentration range for this compound is 1-10 µM.[4] The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition. Incubation times generally range from 20 to 60 minutes.[4]

Q4: Can this compound be used to quantify nitric oxide levels?

This compound is primarily a qualitative or semi-quantitative indicator of NO production. While the fluorescence intensity is proportional to the amount of NO produced, several factors can influence the signal, including dye loading, cellular esterase activity, and the presence of interfering substances. For these reasons, it is challenging to use this compound for absolute quantification of NO without careful calibration.[1]

Q5: What are the main advantages of this compound over other NO probes like DAF-2 DA?

DAF-FM offers several advantages over the earlier DAF-2 probe, including greater photostability, a fluorescent signal that is less sensitive to pH changes above 5.5, and a slightly lower detection limit for NO.[4]

Troubleshooting Guide

Issue 1: High background fluorescence or fluorescence in negative control cells.

Possible Cause 1: Autoxidation of DAF-FM.

  • Explanation: DAF-FM can slowly auto-oxidize, leading to an increase in background fluorescence. This process can be accelerated by exposure to light.

  • Troubleshooting Steps:

    • Protect from light: Prepare and handle all this compound solutions in the dark or under dim light conditions.

    • Use fresh solutions: Prepare this compound working solutions immediately before use. Do not store diluted solutions.

    • Run a "no-cell" control: Incubate the this compound working solution in your experimental buffer without cells to assess the level of auto-oxidation.

Possible Cause 2: Presence of interfering substances in the media.

  • Explanation: Some components of cell culture media, such as phenol (B47542) red and serum, can contribute to background fluorescence or interfere with the probe.

  • Troubleshooting Steps:

    • Use phenol red-free media: When possible, perform the experiment in a medium that does not contain phenol red.

    • Use serum-free media for incubation: If possible, incubate cells with this compound in a serum-free medium. If serum is required, consider reducing its concentration or using heat-inactivated serum.

Issue 2: Unexpected or inconsistent fluorescence signals.

Possible Cause 1: Interference from Reactive Oxygen Species (ROS).

  • Explanation: There are conflicting reports in the literature regarding the reactivity of DAF-FM with ROS. Some studies suggest that superoxide (B77818) (O₂⁻) and peroxyl radicals can oxidize DAF-FM, producing a fluorescent signal that is indistinguishable from the NO-adduct.[2][5] Conversely, at least one study has reported no increase in DAF-FM fluorescence in the presence of a ROS inducer.[6] This discrepancy highlights the importance of performing appropriate control experiments. Peroxynitrite (ONOO⁻), formed from the reaction of NO and superoxide, can also react with DAF-FM.

  • Troubleshooting Steps:

    • Include a Nitric Oxide Synthase (NOS) inhibitor control: Pre-treat cells with a NOS inhibitor (e.g., L-NAME or L-NMMA) before adding this compound. A significant reduction in fluorescence in the presence of the inhibitor suggests that the signal is at least partially dependent on NO production.

    • Use a Nitric Oxide (NO) scavenger: Treat cells with an NO scavenger (e.g., cPTIO) to see if it reduces the fluorescence signal.

    • Measure ROS levels independently: Use a general ROS indicator, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to assess the overall level of ROS in your experimental system. If ROS levels are high, interference is more likely.

    • Use ROS scavengers: In parallel experiments, pre-treat cells with ROS scavengers like superoxide dismutase (SOD) to remove superoxide or catalase to remove hydrogen peroxide. A decrease in the DAF-FM signal in the presence of these scavengers would indicate ROS interference.

Possible Cause 2: Variation in dye loading and esterase activity.

  • Explanation: Cell-to-cell and well-to-well variability in this compound uptake and its conversion to DAF-FM by cellular esterases can lead to inconsistent results.

  • Troubleshooting Steps:

    • Optimize loading conditions: Empirically determine the optimal dye concentration and incubation time for your specific cell type to ensure consistent loading.

    • Normalize to cell number: After the experiment, quantify the cell number in each sample (e.g., using a DNA-binding dye like Hoechst or by protein assay) and normalize the fluorescence intensity to the cell count.

    • Image-based analysis: If using fluorescence microscopy, analyze a sufficient number of cells per condition and report the average fluorescence intensity per cell.

Data Presentation

The following table summarizes the key quantitative data for this compound. Data on the direct reactivity of DAF-FM with many ROS is limited and qualitative in nature.

ParameterValueReference
Excitation Maximum (Ex) ~495 nm[4]
Emission Maximum (Em) ~515 nm[4]
Fluorescence Quantum Yield (Φ) of DAF-FM ~0.005[4]
Fluorescence Quantum Yield (Φ) of DAF-FM-Triazole ~0.81[4]
Detection Limit for NO ~3 nM[4]
Reaction with NO₂• (rate constant) ~8.2 x 10⁷ M⁻¹s⁻¹[1]
Reaction with Superoxide (O₂⁻) Conflicting reports: some studies suggest a reaction, others do not. Quantitative data is not readily available.[5][6]
Reaction with Hydrogen Peroxide (H₂O₂) Generally considered not to react directly.
Reaction with Peroxynitrite (ONOO⁻) Can react, but quantitative data on the rate constant is not readily available.[2]

Experimental Protocols

Protocol 1: Standard Measurement of Intracellular Nitric Oxide
  • Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate, chamber slide) and culture until they reach the desired confluency.

  • Reagent Preparation: Prepare a 1 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO.

  • Loading Cells:

    • Remove the culture medium and wash the cells once with a warm buffer (e.g., PBS or HBSS).

    • Prepare a working solution of this compound at the desired final concentration (typically 1-10 µM) in a serum-free medium or buffer.

    • Add the this compound working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.

  • Wash and Experimental Treatment:

    • Remove the this compound solution and wash the cells twice with a warm buffer to remove any extracellular dye.

    • Add your experimental treatment (e.g., drug, stimulus) to the cells in a suitable medium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation at ~495 nm and emission at ~515 nm.

Protocol 2: Control Experiment for ROS Interference

To investigate potential interference from ROS, perform the following control experiments in parallel with your main experiment:

  • Negative Control (NOS Inhibition):

    • Pre-incubate a set of cells with a NOS inhibitor (e.g., 1 mM L-NAME) for at least 30 minutes before loading with this compound.

    • Proceed with the standard this compound loading and measurement protocol. A significant reduction in fluorescence compared to the non-inhibited control suggests the signal is NO-dependent.

  • Negative Control (NO Scavenging):

    • After loading the cells with this compound, add an NO scavenger (e.g., 100 µM cPTIO) along with your experimental treatment.

    • A decrease in fluorescence compared to the unscavenged control indicates an NO-specific signal.

  • ROS Scavenging Control:

    • Pre-incubate a set of cells with a ROS scavenger before this compound loading.

      • For superoxide: Use a cell-permeable superoxide dismutase (SOD) mimetic or PEG-SOD.

      • For hydrogen peroxide: Use catalase.

    • Proceed with the standard protocol. A decrease in the DAF-FM signal suggests that ROS are contributing to the fluorescence.

  • Positive Control for ROS Generation:

    • In a separate experiment, treat cells with a known ROS generator (e.g., menadione (B1676200) for superoxide, H₂O₂ for hydrogen peroxide) after loading with this compound.

    • An increase in fluorescence would confirm that the DAF-FM in your system is sensitive to ROS under your experimental conditions.

  • Independent ROS Measurement:

    • In a parallel plate, use a general ROS probe like DCFH-DA (typically 10 µM for 30 minutes) to measure the overall ROS levels induced by your experimental treatment. This will help you correlate high ROS levels with potential DAF-FM interference.

Visualizations

Signaling Pathways and Workflows

DAF_FM_NO_Pathway cluster_cell Inside the Cell This compound This compound DAF-FM DAF-FM This compound->DAF-FM Deacetylation Esterases Esterases Esterases->this compound Fluorescent Triazole Fluorescent Triazole DAF-FM->Fluorescent Triazole NO NO NO Oxidation Intermediate\n(N2O3 or NO2•) NO Oxidation Intermediate (N2O3 or NO2•) NO->NO Oxidation Intermediate\n(N2O3 or NO2•) O2 O2 O2->NO Oxidation Intermediate\n(N2O3 or NO2•) NO Oxidation Intermediate\n(N2O3 or NO2•)->DAF-FM Reaction Extracellular Space Extracellular Space->this compound Cell Permeable

Caption: this compound reaction with nitric oxide.

DAF_FM_ROS_Interference cluster_cell_ros Potential ROS Interference DAF-FM DAF-FM Oxidized DAF-FM Oxidized DAF-FM ROS\n(e.g., O2•-, Peroxyl Radicals) ROS (e.g., O2•-, Peroxyl Radicals) ROS\n(e.g., O2•-, Peroxyl Radicals)->DAF-FM Oxidation (Potential Interference) Fluorescent Product Fluorescent Product Oxidized DAF-FM->Fluorescent Product Generates Fluorescence Troubleshooting_Workflow Start Unexpected DAF-FM Fluorescence Check_Controls Are appropriate controls included? (Positive/Negative) Start->Check_Controls Check_Controls->Start No, add controls Run_NOS_Inhibitor Run experiment with NOS inhibitor (e.g., L-NAME) Check_Controls->Run_NOS_Inhibitor Yes Signal_Reduced Is fluorescence reduced? Run_NOS_Inhibitor->Signal_Reduced NO_Dependent Signal is likely NO-dependent Signal_Reduced->NO_Dependent Yes ROS_Suspected Suspect ROS interference or other artifacts Signal_Reduced->ROS_Suspected No Run_ROS_Controls Run experiments with ROS scavengers (SOD, Catalase) and/or measure ROS directly (DCFH-DA) ROS_Suspected->Run_ROS_Controls ROS_Signal_Reduced Is fluorescence reduced with ROS scavengers? Run_ROS_Controls->ROS_Signal_Reduced ROS_Interference ROS are contributing to the signal ROS_Signal_Reduced->ROS_Interference Yes Other_Artifacts Consider other artifacts (autofluorescence, compound interference) ROS_Signal_Reduced->Other_Artifacts No

References

Technical Support Center: Cell Viability Assessment After DAF-FM DA Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DAF-FM DA for nitric oxide (NO) detection and subsequent cell viability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound for detecting nitric oxide?

This compound (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) is a cell-permeable dye used for the detection of intracellular nitric oxide (NO). Once inside the cell, it is deacetylated by intracellular esterases to the cell-impermeant DAF-FM. In the presence of NO and oxygen, DAF-FM is converted to a highly fluorescent triazole derivative. This increase in fluorescence can be measured to indicate the level of intracellular NO.

Q2: Can this compound staining affect cell viability?

Yes, this compound can exhibit cytotoxicity, particularly at higher concentrations. While clear cytotoxicity is generally not observed at concentrations around 10 µM, some cell types may be more sensitive.[1] For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), concentrations above 1 µM have been reported to cause cell detachment and death.[2] The extent of detachment can be directly proportional to the concentration of the probe.[2] Therefore, it is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q3: What is the recommended concentration range for this compound?

The recommended starting concentration for this compound is typically between 1-10 µM.[3] However, the optimal concentration can vary depending on the cell type, cell density, and incubation time. It is highly recommended to titrate the dye to find the lowest concentration that provides a sufficient fluorescent signal for your experiment.[3]

Q4: Can I perform cell viability assays after this compound staining?

Yes, it is highly recommended to assess cell viability after this compound staining, especially when using concentrations at the higher end of the recommended range or with sensitive cell lines. Common viability assays such as Trypan Blue exclusion, MTT assay, and Annexin V/PI staining can be performed after this compound staining. However, it is important to consider potential spectral overlap if using a fluorescence-based viability assay.

Q5: Does the fluorescence from DAF-FM interfere with other fluorescent viability dyes like Annexin V-FITC or Propidium Iodide (PI)?

The fluorescent product of DAF-FM has an excitation maximum of approximately 495 nm and an emission maximum of 515 nm, which is in the same range as FITC and GFP.[3] This can cause spectral overlap with Annexin V-FITC. To mitigate this, you can:

  • Use Annexin V conjugated to a different fluorophore with a distinct emission spectrum (e.g., PE, APC, or Alexa Fluor 647).

  • Perform proper compensation during flow cytometry analysis using single-stained controls.

Propidium Iodide (PI) has a different emission spectrum (typically detected in the red channel), so direct spectral overlap with DAF-FM is less of a concern.

Q6: Are there alternatives to this compound for detecting nitric oxide in live cells?

Yes, other fluorescent probes for NO detection are available, such as DAF-2 DA and DAR-4M AM.[1] Newer generation probes are continuously being developed with improved sensitivity and specificity. The choice of probe will depend on the specific requirements of your experiment, including the expected concentration of NO and the pH of the cellular environment.

Troubleshooting Guide

Problem Possible Cause Solution
Weak or No Fluorescent Signal 1. Low Nitric Oxide Production: The cells may not be producing enough NO to be detected. 2. Suboptimal this compound Concentration: The concentration of the dye may be too low. 3. Incomplete De-esterification: Intracellular esterases may not have fully cleaved the diacetate groups, preventing the dye from reacting with NO. 4. Dye Degradation: The this compound stock solution may have degraded due to improper storage or handling.1. Use a positive control, such as treating cells with an NO donor (e.g., DEA NONOate), to confirm that the dye is working.[3] 2. Titrate the this compound concentration to find the optimal concentration for your cells.[3] 3. Increase the incubation time after loading the dye to allow for complete de-esterification.[3] 4. Store the this compound stock solution at -20°C, protected from light and moisture. Prepare fresh working solutions for each experiment.[3]
High Background Fluorescence 1. Autofluorescence: The cells themselves may have high endogenous fluorescence. 2. Excess Dye: Incomplete washing may leave residual this compound in the medium. 3. Phenol (B47542) Red in Medium: Phenol red in the cell culture medium can contribute to background fluorescence.[4]1. Include an unstained cell control to measure the baseline autofluorescence. 2. Ensure thorough washing of the cells after this compound incubation to remove any unbound dye. 3. Use phenol red-free medium during the staining and imaging steps.[4]
Cell Detachment or Death 1. This compound Cytotoxicity: The concentration of this compound may be too high for the cells.[2] 2. DMSO Toxicity: The concentration of the solvent (DMSO) used to dissolve this compound may be toxic to the cells. 3. Harsh Washing Steps: Vigorous washing can cause loosely adherent cells to detach.1. Perform a dose-response experiment to determine the highest non-toxic concentration of this compound for your cell line. Start with a lower concentration (e.g., 1 µM).[2] 2. Ensure the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%). 3. Be gentle during the washing steps.
Inconsistent Results 1. Variability in Cell Health: The physiological state of the cells can affect both NO production and dye uptake. 2. Inconsistent Staining Protocol: Variations in incubation time, temperature, or dye concentration can lead to inconsistent results. 3. Photobleaching: The fluorescent signal can decrease upon exposure to light.1. Use cells from the same passage number and ensure they are in a healthy, log-phase of growth. 2. Standardize all steps of the staining protocol. 3. Minimize the exposure of stained cells to light. Use an anti-fade mounting medium if performing fluorescence microscopy.

Data Presentation

Table 1: Recommended this compound Concentrations and Observed Cytotoxicity

Cell TypeRecommended Concentration RangeObserved CytotoxicityReference
General1 - 10 µMLow cytotoxicity generally observed at ≤ 10 µM.[1][3]
HUVEC≤ 1 µMCell detachment and death observed at concentrations > 1 µM.[2]
Jurkat10 µMUsed successfully for flow cytometry without reported toxicity.[3]
Plant Cells5 - 10 µMUsed successfully for flow cytometry in Medicago truncatula and other plant cells.

Note: The optimal concentration should always be determined empirically for each specific cell line and experimental condition.

Experimental Protocols

Protocol 1: this compound Staining for Nitric Oxide Detection
  • Cell Preparation:

    • For adherent cells, seed them in a suitable culture plate to allow for attachment and growth to the desired confluency.

    • For suspension cells, adjust the cell density to approximately 1 x 10^6 cells/mL in fresh, pre-warmed culture medium.[3]

  • This compound Loading:

    • Prepare a fresh working solution of this compound in a suitable buffer (e.g., serum-free medium or PBS) at the desired final concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and add the this compound working solution.

    • Incubate the cells for 15-60 minutes at 37°C, protected from light.[3]

  • Washing and De-esterification:

    • After incubation, gently wash the cells twice with warm PBS or serum-free medium to remove excess dye.

    • Add fresh, pre-warmed medium or buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye within the cells.

  • Nitric Oxide Stimulation (Optional):

    • If you are studying stimulated NO production, add your experimental compounds at this stage.

    • For a positive control, you can treat cells with an NO donor like 10 µM Diethylamine NONOate for 30 minutes at 37°C.[3]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. The excitation and emission maxima for the DAF-FM product are approximately 495 nm and 515 nm, respectively.[3]

Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay

This assay should be performed immediately after the this compound staining and any subsequent treatments.

  • Cell Harvesting:

    • For adherent cells, detach them from the culture plate using a gentle cell scraper or a non-enzymatic cell dissociation solution. Avoid using trypsin if possible, as it can affect membrane integrity.

    • For suspension cells, gently pellet them by centrifugation (e.g., 100-200 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in a known volume of PBS or serum-free medium.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

  • Counting:

    • Incubate the cell-dye mixture for 1-2 minutes at room temperature.

    • Load a hemocytometer with the mixture and immediately count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

  • Calculation:

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Protocol 3: Cell Viability Assessment using MTT Assay

This assay is suitable for adherent cells in a 96-well plate format.

  • Perform this compound Staining:

    • Follow Protocol 1 for this compound staining and any subsequent treatments in a 96-well plate.

  • MTT Incubation:

    • After the final incubation step of the this compound protocol, carefully remove the medium from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Mix gently on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 4: Apoptosis Assessment using Annexin V/PI Staining

This protocol is designed for flow cytometry analysis.

  • Perform this compound Staining:

    • Follow Protocol 1 for this compound staining and any subsequent treatments.

  • Cell Harvesting:

    • Harvest the cells as described in the Trypan Blue protocol (Protocol 2, Step 1).

  • Washing:

    • Wash the cells twice with cold PBS.

  • Annexin V Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-PE or Annexin V-APC to avoid spectral overlap with DAF-FM) and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Be sure to include single-stained controls for proper compensation setup.

Mandatory Visualization

DAF_FM_DA_Mechanism cluster_0 This compound (cell permeable) This compound (cell permeable) Intracellular Space Intracellular Space This compound (cell permeable)->Intracellular Space Crosses cell membrane DAF-FM (cell impermeant) DAF-FM (cell impermeant) Intracellular Space->DAF-FM (cell impermeant) Intracellular Esterases Fluorescent Product Fluorescent Product DAF-FM (cell impermeant)->Fluorescent Product + O2 Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide (NO)->Fluorescent Product

Caption: Mechanism of intracellular this compound activation and reaction with nitric oxide.

Experimental_Workflow cluster_staining This compound Staining cluster_viability Cell Viability Assessment Prepare Cells Prepare Cells Load this compound Load this compound Prepare Cells->Load this compound Wash Wash Load this compound->Wash De-esterify De-esterify Wash->De-esterify Stimulate NO (optional) Stimulate NO (optional) De-esterify->Stimulate NO (optional) Measure Fluorescence Measure Fluorescence Stimulate NO (optional)->Measure Fluorescence Harvest Cells Harvest Cells Measure Fluorescence->Harvest Cells Trypan Blue Assay Trypan Blue Assay Harvest Cells->Trypan Blue Assay Option 1 MTT Assay MTT Assay Harvest Cells->MTT Assay Option 2 Annexin V/PI Assay Annexin V/PI Assay Harvest Cells->Annexin V/PI Assay Option 3

Caption: Experimental workflow for this compound staining and subsequent cell viability assessment.

References

Validation & Comparative

A Head-to-Head Battle of Nitric Oxide Probes: DAF-FM DA vs. DAF-2 DA

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Cellular and Drug Development

In the intricate world of cellular signaling and drug development, the precise detection of nitric oxide (NO) is paramount. This transient, highly reactive free radical plays a crucial role in a myriad of physiological and pathological processes, from vasodilation and neurotransmission to inflammation and apoptosis. Among the arsenal (B13267) of tools available for NO detection, the diaminofluorescein (DAF) family of fluorescent probes has become a mainstay in laboratories worldwide. This guide provides a detailed, data-driven comparison of two of the most widely used cell-permeable NO indicators: DAF-FM DA and its predecessor, DAF-2 DA.

At a Glance: Key Differences

FeatureThis compoundDAF-2 DA
Sensitivity (Detection Limit) ~3 nM[1][2]~5 nM[1][2]
Photostability of NO Adduct Significantly more photostable[1][2]Less photostable[1][2]
pH Sensitivity of NO Adduct Fluorescence is independent of pH above 5.5[1][2]Fluorescence is pH-dependent
Quantum Yield of NO Adduct ~0.81[1][2]Not explicitly stated, but lower than DAF-FM T

Unveiling the Mechanism: From Non-Fluorescent to Brightly Green

Both DAF-FM diacetate (this compound) and DAF-2 diacetate (DAF-2 DA) are cell-permeable molecules that, in their initial state, are essentially non-fluorescent. Their utility as nitric oxide probes lies in a two-step intracellular activation process. First, upon crossing the cell membrane, the diacetate (DA) groups are cleaved by intracellular esterases, rendering the molecules, now DAF-FM and DAF-2, less membrane-permeable and effectively trapping them inside the cell.

In the presence of nitric oxide and oxygen, these trapped probes undergo a chemical reaction to form highly fluorescent triazole derivatives, DAF-FM T and DAF-2 T, respectively. This reaction leads to a dramatic increase in fluorescence quantum yield, with the fluorescence of DAF-FM increasing approximately 160-fold upon reacting with NO.[1][2] This profound enhancement in fluorescence serves as the basis for detecting and quantifying intracellular nitric oxide production.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAF_DA This compound / DAF-2 DA (Cell-Permeable, Non-Fluorescent) DAF DAF-FM / DAF-2 (Cell-Impermeable, Non-Fluorescent) DAF_DA->DAF Diffusion DAF_T DAF-FM T / DAF-2 T (Highly Fluorescent Triazole) Esterases Intracellular Esterases NO_O2 Nitric Oxide (NO) + O2 Esterases->DAF Deacetylation NO_O2->DAF_T Reaction

Figure 1. Intracellular activation and reaction of DAF probes with nitric oxide.

Performance Showdown: A Quantitative Comparison

While both probes operate on a similar principle, DAF-FM was developed as an improved version of DAF-2, boasting enhanced performance characteristics that are critical for sensitive and robust nitric oxide detection.

Performance ParameterThis compoundDAF-2 DASource(s)
Excitation Maximum (NO Adduct) ~495 nm~491-495 nm[1][2][3]
Emission Maximum (NO Adduct) ~515 nm~513-515 nm[1][2][3]
Quantum Yield (Φ) of NO Adduct ~0.81Not explicitly stated in comparative studies, but implied to be lower.[1][2]
Detection Limit ~3 nM~5 nM[1][2]
Photostability of NO Adduct Significantly higherLower[1][2]
pH Sensitivity of NO Adduct Stable fluorescence above pH 5.5Fluorescence is pH-dependent[1][2]

This compound exhibits a lower detection limit for nitric oxide, making it the more sensitive of the two probes.[1][2] This heightened sensitivity is particularly advantageous when measuring low levels of NO production. Furthermore, the fluorescent product of DAF-FM is significantly more resistant to photobleaching, which allows for longer imaging times and more reliable data acquisition, especially in time-lapse microscopy experiments.[1][2] Another key advantage of DAF-FM is the stability of its fluorescence in a wider physiological pH range.[1][2] The fluorescence of the DAF-2 adduct, in contrast, is more susceptible to changes in intracellular pH, which can be a confounding factor in many experimental conditions.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the use of this compound and DAF-2 DA for the detection of intracellular nitric oxide in cultured cells. It is important to note that optimal conditions, such as probe concentration and incubation times, should be determined empirically for each cell type and experimental setup.

Preparation of Stock Solutions
  • This compound / DAF-2 DA Stock Solution (5 mM): Dissolve 1 mg of the probe in high-quality anhydrous DMSO. For this compound (MW: 496.42 g/mol ), this is approximately 403 µL of DMSO. For DAF-2 DA (MW: 446.41 g/mol ), this is approximately 448 µL of DMSO.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

General Staining Protocol for Adherent Cells
  • Cell Culture: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of this compound or DAF-2 DA in a suitable buffer (e.g., serum-free medium or HBSS) at a final concentration typically ranging from 1 to 10 µM.

    • Remove the culture medium from the cells and wash once with the buffer.

    • Add the probe working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.

  • Wash and De-esterification:

    • Remove the probe-containing solution and wash the cells twice with the buffer to remove any excess, extracellular probe.

    • Add fresh, pre-warmed buffer or culture medium to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular probe.

  • Stimulation and Imaging:

    • Induce nitric oxide production by treating the cells with the desired agonist or stimulus.

    • Proceed with fluorescence imaging using a fluorescence microscope, plate reader, or flow cytometer. For both probes, a standard FITC filter set is appropriate.

Start Start: Adherent Cells in Culture Prepare_Probe Prepare Probe Working Solution (1-10 µM in Buffer) Start->Prepare_Probe Wash1 Wash Cells with Buffer Prepare_Probe->Wash1 Incubate_Probe Incubate with Probe (20-60 min, 37°C) Wash1->Incubate_Probe Wash2 Wash Cells to Remove Excess Probe Incubate_Probe->Wash2 Deesterify Incubate in Fresh Medium (15-30 min, 37°C) Wash2->Deesterify Stimulate Add NO Stimulus/Agonist Deesterify->Stimulate Image Fluorescence Imaging (Ex/Em: ~495/515 nm) Stimulate->Image

Figure 2. General experimental workflow for nitric oxide detection in adherent cells.

Experimental Considerations and Best Practices

  • Controls are Crucial: To ensure that the observed fluorescence is indeed due to nitric oxide, it is essential to include proper controls. This includes using a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) to confirm that the signal is dependent on NO production, and a nitric oxide scavenger (e.g., cPTIO) to quench the signal.

  • Autofluorescence: Some cell types may exhibit endogenous green autofluorescence. It is important to image unstained cells under the same conditions to determine the background fluorescence.

  • Probe Concentration: Use the lowest concentration of the probe that provides a detectable signal with a good signal-to-noise ratio to minimize potential cytotoxicity and off-target effects.

  • Light Exposure: As with all fluorescent probes, minimize exposure to excitation light to reduce photobleaching and phototoxicity.

  • pH: Be mindful of potential changes in intracellular pH during your experiment, especially when using DAF-2 DA, as this can affect the fluorescence signal.

Conclusion: Selecting the Right Tool for the Job

Both this compound and DAF-2 DA are valuable tools for the detection of intracellular nitric oxide. However, for most applications, This compound emerges as the superior choice due to its higher sensitivity, greater photostability, and reduced pH sensitivity. These improvements translate to more reliable and robust data, particularly in experiments involving low levels of nitric oxide or requiring long-term imaging.

DAF-2 DA may still be a suitable option for reproducing previously published results or in experimental systems with high levels of nitric oxide production where its limitations are less pronounced. Ultimately, the choice of probe will depend on the specific requirements of the experiment, but researchers and drug development professionals seeking the most sensitive and stable detection of nitric oxide will find this compound to be the more advantageous tool.

References

DAF-FM DA: A Critical Guide to its Specificity for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of nitric oxide (NO) signaling, the choice of a reliable detection method is paramount. Diaminofluorescein-FM diacetate (DAF-FM DA) has emerged as a widely utilized fluorescent probe for measuring intracellular NO. This guide provides a comprehensive comparison of this compound's specificity for nitric oxide over other reactive nitrogen species (RNS), supported by experimental data and detailed protocols to aid in its effective application and the critical interpretation of results.

Principle of Detection: Unveiling the Mechanism

This compound is a cell-permeable molecule that, upon entering the cell, is hydrolyzed by intracellular esterases to its membrane-impermeable form, DAF-FM. In its native state, DAF-FM is weakly fluorescent. However, in the presence of nitric oxide and oxygen, it undergoes a chemical transformation to form a highly fluorescent triazole derivative. This reaction is not with nitric oxide directly, but rather with nitrogen trioxide (N₂O₃) or the nitrogen dioxide radical (NO₂•), which are formed from the autooxidation of NO.[1][2] This multi-step process, under typical physiological conditions, confers a degree of specificity for NO, as these reactive intermediates are primarily generated in the presence of NO.[2]

The fluorescence quantum yield of DAF-FM is approximately 0.005, which dramatically increases by about 160-fold to ~0.81 after reacting with NO-derived species.[3] This significant enhancement in fluorescence provides the basis for its use in detecting intracellular NO production.

Performance and Specificity: A Comparative Analysis

While this compound is a sensitive tool for NO detection, its specificity is not absolute. A critical evaluation of its performance in the presence of other biologically relevant reactive nitrogen species is essential for accurate data interpretation.

Quantitative Comparison of DAF-FM Fluorescence Response

The following table summarizes the reactivity and fluorescence response of DAF-FM to nitric oxide and other common RNS. It is important to note that direct, side-by-side quantitative comparisons in the literature are limited, and reactivity can be highly dependent on experimental conditions.

Reactive SpeciesChemical FormulaReactivity with DAF-FMReported Fluorescence ResponseKey Considerations & Citations
Nitric Oxide (via its oxidation products) NOHigh (indirectly with N₂O₃/NO₂•)Strong fluorescence increase (~160-fold)[3]The primary target for detection. The reaction is dependent on the presence of oxygen.
Peroxynitrite ONOO⁻ModerateCan induce fluorescence, but the extent is debated and likely lower than with NO-derived species.Can be a significant interfering species, especially under conditions of oxidative stress where both NO and superoxide (B77818) are produced.[4]
Nitrite NO₂⁻Very Low (under physiological pH)Negligible fluorescence under neutral pH. Can react to form a fluorescent product under acidic conditions or at very high concentrations (≥ 10 mM).[2]Generally not a significant interferent in typical cell culture experiments (pH ~7.4).
Nitrate NO₃⁻NegligibleNo significant fluorescence response under physiological conditions.[2]Considered a stable and non-reactive end-product of NO metabolism in this context.
Other Reactive Species
Dehydroascorbic Acid (DHA) & Ascorbic Acid (AA)Can react to form fluorescent products.Can generate fluorescence signals similar to the NO-adduct, potentially leading to false positives or attenuated signals.[5]The presence of these common cellular components can interfere with accurate NO measurement.
Superoxide (O₂⁻) & Peroxyl Radicals (ROO•)Can oxidize DAF-FM.Can lead to fluorescence indistinguishable from the NO adduct, causing artifacts.Important to consider in experimental models with high levels of oxidative stress.

Comparison with Alternative Fluorescent Probes

This compound offers improvements over its predecessor, DAF-2 DA, in terms of photostability and pH stability. However, other fluorescent probes for NO detection are available, each with its own set of advantages and disadvantages.

ProbeDetection LimitKey AdvantagesKey Disadvantages
This compound ~3 nM[3]High sensitivity, good photostability compared to DAF-2.Susceptible to interference from other RNS and cellular components.
DAF-2 DA ~5 nM[3]Widely used and cited.Lower photostability and pH sensitivity compared to DAF-FM.
NO530 ~2 nMHigher selectivity for NO over other oxidants compared to DAF-FM, ratiometric potential.Less commercially available and characterized than DAF series.

Experimental Protocols

Accurate and reproducible results with this compound hinge on meticulous experimental execution. Below are detailed protocols for key applications.

Protocol 1: Measurement of Intracellular Nitric Oxide by Fluorescence Microscopy

Objective: To visualize and semi-quantify intracellular NO production in adherent cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cultured adherent cells on glass-bottom dishes or coverslips

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium without phenol (B47542) red

  • NO donor (e.g., S-nitroso-N-acetyl-penicillamine, SNAP) or NO scavenger (e.g., cPTIO) for controls

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission ~495/515 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Loading with this compound:

    • Prepare a working solution of this compound in a physiological buffer or serum-free medium. The final concentration typically ranges from 1 to 10 µM.

    • Remove the culture medium from the cells and wash once with the buffer.

    • Incubate the cells with the this compound working solution for 20-60 minutes at 37°C, protected from light.[3]

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells twice with the buffer to remove extracellular probe.

    • Add fresh buffer or medium and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular probe.[3]

  • Treatment and Imaging:

    • Induce NO production using your experimental stimulus. For positive controls, add an NO donor. For negative controls, pre-incubate with an NO scavenger.

    • Acquire fluorescence images using a microscope equipped with a filter set appropriate for fluorescein (B123965) (Excitation ~495 nm, Emission ~515 nm).

  • Data Analysis:

    • Quantify the mean fluorescence intensity of individual cells or regions of interest using appropriate image analysis software.

    • Normalize the fluorescence intensity to a control group or a baseline measurement.

Protocol 2: Quantification of Intracellular Nitric Oxide by Flow Cytometry

Objective: To quantify intracellular NO production in a cell suspension.

Materials:

  • This compound (stock solution in DMSO)

  • Suspension cells or trypsinized adherent cells

  • Physiological buffer (e.g., PBS)

  • Flow cytometer with a 488 nm laser for excitation and a detector for green fluorescence (e.g., FITC channel)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL.

  • Loading with this compound:

    • Add this compound to the cell suspension to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Centrifuge the cells to pellet them and remove the supernatant.

    • Resuspend the cell pellet in fresh, pre-warmed buffer and repeat the wash step twice.

  • Treatment and Analysis:

    • Resuspend the cells in the buffer and apply your experimental treatment to induce NO production.

    • Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel.

  • Data Analysis:

    • Determine the mean fluorescence intensity of the cell population for each condition.

    • Use appropriate controls, including unstained cells and cells treated with NO donors/scavengers.

Visualizing the Process: Diagrams

To further clarify the mechanisms and workflows, the following diagrams are provided.

DAF_FM_Pathway cluster_cell Intracellular Space DAF_FM_DA This compound (Cell-Permeable) Esterases Intracellular Esterases DAF_FM_DA->Esterases Hydrolysis DAF_FM DAF-FM (Cell-Impermeable, Weakly Fluorescent) Esterases->DAF_FM RNS Reactive Intermediates (N₂O₃, NO₂•) DAF_FM->RNS Reaction NO_source Nitric Oxide (NO) Source NO_source->RNS O2 Oxygen (O2) O2->RNS DAF_FM_T DAF-FM Triazole (Highly Fluorescent) RNS->DAF_FM_T Fluorescence Fluorescence Emission (~515 nm) DAF_FM_T->Fluorescence Excitation (~495 nm)

This compound activation pathway for nitric oxide detection.

Experimental_Workflow start Start: Prepare Cell Culture load Load cells with This compound (1-10 µM) 20-60 min, 37°C start->load wash Wash cells twice to remove excess probe load->wash deesterify Incubate for de-esterification 15-30 min, 37°C wash->deesterify treat Apply experimental stimulus (e.g., agonist, inhibitor) deesterify->treat acquire Acquire fluorescence data (Microscopy or Flow Cytometry) treat->acquire analyze Analyze fluorescence intensity and normalize to controls acquire->analyze end End: Interpret Results analyze->end

General experimental workflow for intracellular NO measurement using this compound.

Conclusion and Recommendations

This compound is a powerful and sensitive tool for the detection of intracellular nitric oxide. Its enhanced photostability and favorable pH profile make it a preferred choice over older-generation probes. However, researchers must be acutely aware of its limitations in specificity. The potential for interference from other reactive nitrogen and oxygen species, as well as common cellular antioxidants, necessitates the use of appropriate controls in all experiments. The inclusion of NO donors, scavengers, and inhibitors of NO synthase can help to validate the specificity of the DAF-FM signal for nitric oxide in a given experimental system. By understanding the underlying chemistry and potential pitfalls, and by employing rigorous experimental design, researchers can leverage the capabilities of this compound to gain valuable insights into the complex role of nitric oxide in health and disease.

References

Unmasking the Nitric Oxide Probe: A Guide to DAF-FM DA's Cross-Reactivity with Peroxynitrite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO) is paramount. Diaminofluorescein-FM diacetate (DAF-FM DA) is a widely utilized fluorescent probe for this purpose. However, its specificity is a critical consideration, particularly in biological systems where a cocktail of reactive nitrogen species (RNS) exists. This guide provides a comprehensive comparison of this compound's reactivity with its intended target, nitric oxide, and a common interferent, peroxynitrite (ONOO⁻), supported by experimental data and detailed protocols.

Peroxynitrite, a potent oxidant formed from the reaction of nitric oxide and superoxide (B77818), can also react with DAF-FM, leading to potential misinterpretation of fluorescence signals. While DAF-FM exhibits a degree of selectivity for nitric oxide, its cross-reactivity with peroxynitrite is a factor that researchers must consider for accurate data interpretation. Studies on the structurally similar probe, DAF-2, have indicated a higher sensitivity towards peroxynitrite compared to nitric oxide, suggesting a similar potential for cross-reactivity with DAF-FM.[1] Although the reaction with peroxynitrite is often considered of "secondary importance under quasi-physiological conditions," understanding the extent of this interaction is crucial for precise experimental design and analysis.[2]

Performance Comparison: this compound vs. Alternative Probes

To aid in the selection of the most appropriate tool for specific research needs, the following table summarizes the performance characteristics of this compound in comparison to alternative fluorescent probes for both nitric oxide and peroxynitrite.

FeatureThis compoundAlternative NO Probes (e.g., NO530, NO550)Peroxynitrite Probes (e.g., Boronate-based)
Primary Target Nitric Oxide (NO)Nitric Oxide (NO)Peroxynitrite (ONOO⁻)
Cross-Reactivity Peroxynitrite (ONOO⁻)Varies by probe; some show higher selectivity for NO over other RNS.Generally high selectivity for ONOO⁻ over other ROS/RNS.[3][4][5][6][7]
Detection Principle Reaction with an oxidation product of NO to form a fluorescent triazole.Varies; e.g., reaction with N₂O₃ to form a fluorescent product.Oxidation of a boronate group or other specific reactions with ONOO⁻.[3][4][5][6][7]
Fluorescence Quantum Yield (with primary target) ~0.81 (after reaction with NO)[8]Varies depending on the specific probe.Varies depending on the specific probe.
Advantages Commercially available, well-established protocols.May offer higher selectivity and sensitivity for NO.High selectivity for peroxynitrite, enabling specific detection.
Limitations Cross-reactivity with peroxynitrite can lead to signal interference.May have different cellular uptake and localization properties.Not suitable for the detection of nitric oxide.

Experimental Protocols

For researchers investigating the specificity of this compound or other fluorescent probes, the following protocols provide a framework for assessing cross-reactivity.

Protocol 1: In Vitro Selectivity Assay

Objective: To determine the relative fluorescence response of this compound to nitric oxide and peroxynitrite in a cell-free system.

Materials:

  • This compound stock solution (in DMSO)

  • Nitric oxide donor (e.g., SNAP, DEA/NO)

  • Peroxynitrite solution (synthesized or commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of DAF-FM in PBS from the stock solution.

  • In the 96-well plate, add the DAF-FM working solution to multiple wells.

  • To respective wells, add varying concentrations of the nitric oxide donor or the peroxynitrite solution. Include control wells with only DAF-FM in PBS.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity using an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

  • Plot the fluorescence intensity against the concentration of the nitric oxide donor and peroxynitrite to compare the dose-response curves.

Protocol 2: Cellular Specificity Assay

Objective: To evaluate the contribution of peroxynitrite to the this compound fluorescence signal in a cellular context.

Materials:

  • Cells of interest (e.g., macrophages, endothelial cells)

  • This compound

  • Nitric oxide synthase (NOS) inducer (e.g., LPS and IFN-γ for iNOS)

  • Peroxynitrite scavenger (e.g., uric acid, FeTPPS)

  • Superoxide dismutase (SOD) mimetic (to reduce superoxide levels and thus peroxynitrite formation)

  • Cell culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells to the desired confluency.

  • Load the cells with this compound according to the manufacturer's protocol.

  • Induce nitric oxide production by treating the cells with a NOS inducer.

  • In parallel experiments, co-treat cells with the NOS inducer and either the peroxynitrite scavenger or the SOD mimetic.

  • Image the cells using fluorescence microscopy or analyze by flow cytometry to quantify the fluorescence intensity.

  • Compare the fluorescence signals between the different treatment groups to assess the reduction in signal upon scavenging of peroxynitrite or its precursor.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

signaling_pathway cluster_no Nitric Oxide Pathway cluster_peroxynitrite Peroxynitrite Formation cluster_detection Probe Interaction L_Arginine L_Arginine NOS NOS L_Arginine->NOS Nitric_Oxide Nitric_Oxide NOS->Nitric_Oxide Nitric_Oxide_2 Nitric Oxide (NO) DAF_FM DAF-FM Nitric_Oxide->DAF_FM Primary Reaction Superoxide Superoxide (O₂⁻) Peroxynitrite Peroxynitrite (ONOO⁻) Superoxide->Peroxynitrite Nitric_Oxide_2->Peroxynitrite Peroxynitrite->DAF_FM Cross-Reactivity Fluorescence Fluorescence DAF_FM->Fluorescence

Caption: Signaling pathways of nitric oxide and peroxynitrite formation and their interaction with DAF-FM.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatments Experimental Treatments cluster_analysis Data Acquisition & Analysis Start Culture Cells Load_DAF Load with this compound Start->Load_DAF Inducer Induce NO Production (e.g., LPS + IFN-γ) Load_DAF->Inducer Inducer_Scavenger Inducer + Peroxynitrite Scavenger Load_DAF->Inducer_Scavenger Inducer_SOD Inducer + SOD Mimetic Load_DAF->Inducer_SOD Control Control (No Inducer) Load_DAF->Control Measure_Fluorescence Measure Fluorescence (Microscopy or Flow Cytometry) Inducer->Measure_Fluorescence Inducer_Scavenger->Measure_Fluorescence Inducer_SOD->Measure_Fluorescence Control->Measure_Fluorescence Compare_Signals Compare Fluorescence Signals Measure_Fluorescence->Compare_Signals

Caption: Workflow for assessing this compound cross-reactivity in a cellular context.

References

Validating Intracellular Nitric Oxide Detection: A Comparison of DAF-FM DA and the Griess Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the multifaceted roles of nitric oxide (NO) in cellular signaling, accurate and reliable measurement of this transient molecule is paramount. This guide provides a comprehensive comparison of two widely used methods for NO detection: the fluorescent indicator 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) and the colorimetric Griess assay. By detailing their principles, presenting experimental protocols, and offering a head-to-head data comparison, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively use these assays in tandem for robust validation of experimental results.

Principles of Detection

This compound Assay: This method is employed for the detection of intracellular NO. This compound is a cell-permeable compound that, once inside the cell, is hydrolyzed by intracellular esterases to the cell-impermeant DAF-FM.[1] In the presence of nitric oxide and oxygen, DAF-FM undergoes a reaction to form a highly fluorescent triazole derivative.[2][3][4] This fluorescence can be measured using various instruments such as fluorescence microscopes, flow cytometers, and microplate readers, with excitation and emission maxima around 495 nm and 515 nm, respectively.[3] The intensity of the fluorescence is proportional to the concentration of NO.

Griess Assay: The Griess assay is an indirect method that quantifies nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[5][6] This assay is based on a two-step diazotization reaction.[7] First, under acidic conditions, sulfanilamide (B372717) converts nitrite into a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that absorbs light at approximately 540 nm.[7][8] The intensity of the resulting color is directly proportional to the nitrite concentration and can be measured using a spectrophotometer. To measure the total NO production, nitrate (B79036) (NO₃⁻), the other major oxidation product of NO, can be first converted to nitrite using nitrate reductase.[8]

Comparative Analysis

A direct comparison of the two assays reveals their complementary strengths and weaknesses. The this compound assay provides the advantage of detecting intracellular NO in real-time and with spatial resolution within living cells. However, its fluorescence can be influenced by other reactive oxygen species and is pH-sensitive.[9] The Griess assay, on the other hand, is a simple, inexpensive, and robust method for quantifying total NO production in bulk solutions like cell culture media or tissue homogenates.[5][7] Its primary limitation is the inability to measure intracellular NO directly or in real-time. Therefore, using the Griess assay to measure nitrite accumulation in the extracellular medium can serve as a valuable validation for the intracellular NO production detected by this compound.

FeatureThis compound AssayGriess Assay
Analyte Intracellular Nitric Oxide (indirectly)Nitrite (NO₂⁻), a stable NO metabolite
Principle FluorescenceColorimetry (Absorbance)
Detection Limit ~3 nM[1][3]~0.5 - 2.5 µM[5][7]
Sample Type Live cellsCell culture supernatant, plasma, serum, urine, tissue homogenates[5]
Advantages - Real-time detection- Intracellular localization- High sensitivity- Simple and inexpensive- Measures total NO production (with nitrate reduction)- High-throughput compatible
Disadvantages - Potential for artifacts from other ROS- pH-dependent fluorescence[9]- Signal can be affected by photobleaching[3]- Indirect measurement- Does not provide spatial or temporal resolution- Interference from certain compounds[8]

Experimental Protocols

This compound Assay for Intracellular NO Detection
  • Cell Preparation: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plates for plate reader assays or on coverslips for microscopy) and culture until they reach the desired confluence.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO. A typical stock concentration is 5 mM.[3] Protect the stock solution from light and moisture.

  • Loading of Cells:

    • Remove the culture medium and wash the cells once with a buffered saline solution (e.g., PBS or HBSS).

    • Prepare a loading buffer by diluting the this compound stock solution to a final concentration of 1-10 µM in the buffered saline.[3] The optimal concentration should be determined empirically for each cell type.

    • Incubate the cells with the this compound loading buffer for 20-60 minutes at 37°C, protected from light.[3]

  • Wash and De-esterification:

    • Remove the loading buffer and wash the cells twice with the buffered saline to remove any extracellular probe.

    • Add fresh, pre-warmed culture medium or buffered saline and incubate for an additional 15-30 minutes to allow for complete de-esterification of the dye within the cells.[3]

  • Experimental Treatment: Treat the cells with the experimental compounds (e.g., NO donors, inhibitors, or stimuli) in the fresh medium. Include appropriate controls, such as untreated cells and cells treated with an NO scavenger like c-PTIO.[10]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer.

    • Use an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.[4]

    • Acquire data at desired time points.

Griess Assay for Nitrite Quantification in Culture Supernatant
  • Sample Collection: Collect the cell culture supernatant from the wells used in the this compound experiment (or parallel wells) at the end of the treatment period.

  • Reagent Preparation:

    • Griess Reagent I (Sulfanilamide solution): Prepare a 1% (w/v) solution of sulfanilamide in 5% phosphoric acid.[11]

    • Griess Reagent II (N-(1-naphthyl)ethylenediamine solution): Prepare a 0.1% (w/v) solution of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.[11]

    • Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 100 mM) in deionized water. From this stock, prepare a series of dilutions (e.g., 0-100 µM) in the same culture medium as the samples to create a standard curve.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each standard and sample to separate wells of a clear 96-well plate.

    • Add 50 µL of Griess Reagent I to each well and mix gently.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II to each well and mix gently.

    • Incubate for 5-10 minutes at room temperature, protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration of the samples by interpolating their absorbance values on the standard curve.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

G cluster_DAF This compound Assay (Intracellular NO) cluster_Griess Griess Assay (Extracellular Nitrite) DAF_load Load cells with This compound (1-10 µM) DAF_incubate Incubate 20-60 min at 37°C DAF_load->DAF_incubate DAF_wash Wash and allow de-esterification DAF_incubate->DAF_wash DAF_treat Treat with experimental compounds DAF_wash->DAF_treat DAF_measure Measure fluorescence (Ex: 495 nm, Em: 515 nm) DAF_treat->DAF_measure Griess_collect Collect cell supernatant DAF_treat->Griess_collect Validation Link Griess_reagent1 Add Griess Reagent I (Sulfanilamide) Griess_collect->Griess_reagent1 Griess_incubate1 Incubate 5-10 min Griess_reagent1->Griess_incubate1 Griess_reagent2 Add Griess Reagent II (NED) Griess_incubate1->Griess_reagent2 Griess_incubate2 Incubate 5-10 min Griess_reagent2->Griess_incubate2 Griess_measure Measure absorbance at 540 nm Griess_incubate2->Griess_measure

Experimental workflow for validating this compound results with the Griess assay.

G cluster_synthesis NO Synthesis cluster_signaling Downstream Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (eNOS, nNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Simplified nitric oxide signaling pathway.

References

A Comparative Guide to Nitric Oxide Detection: DAF-FM DA vs. Electrochemical Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of nitric oxide (NO) is crucial for understanding its diverse physiological and pathological roles. Two prominent methods for NO detection are the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) and electrochemical NO sensors. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.

Principles of Detection

This compound: A Fluorescent Approach

This compound is a cell-permeable molecule that, upon entering a cell, is deacetylated by intracellular esterases to form DAF-FM.[1][2] In its deacetylated form, DAF-FM is largely non-fluorescent. However, in the presence of nitric oxide and oxygen, it undergoes a reaction to form a highly fluorescent benzotriazole (B28993) derivative.[1][3][4] This increase in fluorescence intensity, typically measured at an excitation maximum of ~495 nm and an emission maximum of ~515 nm, is proportional to the concentration of NO.[2][5] It is important to note that DAF-FM does not react directly with NO but rather with intermediates formed from the oxidation of NO, such as dinitrogen trioxide (N2O3) or the nitrogen dioxide radical (NO2•).[6][7]

Electrochemical NO Sensors: An Amperometric Method

Electrochemical NO sensors operate on the principle of amperometry.[2][8] These sensors consist of a working electrode, a reference electrode, and a counter electrode. When a specific potential is applied to the working electrode, nitric oxide that diffuses to its surface is either oxidized or reduced.[8] This electrochemical reaction generates a current that is directly proportional to the concentration of NO in the sample.[2][8] To enhance selectivity and minimize interference from other electroactive species present in biological samples, the electrode surface is often coated with a permselective membrane.[8]

Performance Comparison: this compound vs. Electrochemical NO Sensors

The choice between this compound and electrochemical sensors often depends on the specific experimental requirements, including the desired sensitivity, temporal resolution, and the nature of the sample. The following table summarizes the key performance characteristics of each method based on available data.

FeatureThis compoundElectrochemical NO Sensors
Principle FluorescenceAmperometry
Limit of Detection ~3 nM[9]pM to low nM range[2]
Linear Range Typically up to ~1 µM[9]Can extend to the µM range[2]
Response Time Minutes (dependent on dye loading, de-esterification, and reaction with NO)[2][10]Seconds to minutes[11]
Temporal Resolution Lower, suitable for endpoint or steady-state measurements[10]High, suitable for real-time, dynamic measurements[8]
Spatial Resolution High (subcellular imaging possible with microscopy)Lower (dependent on sensor size)
Selectivity Can be affected by other reactive oxygen and nitrogen species, and antioxidants.[4]High, especially with the use of selective membranes.[8] Can have cross-sensitivity to other gases like CO.[2]
Quantification Semi-quantitative (fluorescence intensity can be influenced by various factors)Quantitative (direct measurement of current proportional to concentration)[8]
In Vivo Measurement Challenging due to dye delivery and calibrationWell-suited for in vivo and real-time measurements[8]
Ease of Use Relatively simple for in vitro cell-based assaysRequires more specialized equipment and expertise for setup and calibration

Experimental Protocols

This compound Protocol for Intracellular NO Detection in Cultured Cells

This protocol provides a general guideline for using this compound to detect intracellular NO in cultured cells using fluorescence microscopy or a plate reader.

Materials:

  • This compound stock solution (e.g., 5 mM in anhydrous DMSO)

  • Phosphate-buffered saline (PBS) or other suitable physiological buffer

  • Cell culture medium

  • Cultured cells on coverslips or in a microplate

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP) or NO synthase agonist as a positive control

  • NOS inhibitor (e.g., L-NAME) as a negative control

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on coverslips for microscopy or in a 96-well plate for plate reader analysis.

  • This compound Loading:

    • Prepare a fresh working solution of this compound in a physiological buffer (e.g., PBS) at a final concentration of 1-10 µM.

    • Remove the cell culture medium and wash the cells once with the buffer.

    • Incubate the cells with the this compound working solution for 20-60 minutes at 37°C in the dark.[9]

  • Washing and De-esterification:

    • Remove the this compound solution and wash the cells twice with fresh buffer to remove any extracellular dye.

    • Add fresh pre-warmed buffer or medium to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye within the cells.[9]

  • NO Stimulation and Measurement:

    • For stimulated NO production, replace the buffer with a solution containing the desired stimulus (e.g., an agonist for endothelial NOS). For basal NO measurement, simply add fresh buffer.

    • Include positive controls (e.g., cells treated with an NO donor) and negative controls (e.g., cells pre-treated with a NOS inhibitor).

    • Acquire fluorescent images using a fluorescence microscope with appropriate filters (Excitation/Emission: ~495/515 nm) or measure the fluorescence intensity using a microplate reader.

Electrochemical NO Sensor Protocol for Real-Time Measurement

This protocol outlines the general steps for calibrating and using an electrochemical NO sensor for real-time NO detection in a solution.

Materials:

  • Electrochemical NO sensor and potentiostat

  • Calibration buffer (e.g., deoxygenated PBS)

  • Saturated NO stock solution or an NO donor for calibration

  • Nitrogen gas for deoxygenation

  • Stir plate and stir bar

Procedure:

  • Sensor Polarization:

    • Connect the NO sensor to the potentiostat and allow it to polarize in the calibration buffer for the manufacturer-recommended time (often several hours) until a stable baseline current is achieved.[12]

  • Sensor Calibration:

    • Deoxygenate the calibration buffer by bubbling with nitrogen gas.

    • Generate a known concentration of NO in the buffer. This can be achieved by adding a specific volume of a saturated NO solution or by using an NO donor with a known decomposition rate.

    • Record the change in current from the baseline in response to the known NO concentration.

    • Repeat this process with several different concentrations of NO to generate a calibration curve (current vs. NO concentration). The sensor should exhibit a linear response within its specified range.[12]

  • Sample Measurement:

    • After calibration, transfer the sensor to the experimental sample solution.

    • Allow the baseline current to stabilize in the sample solution.

    • Record the current changes in real-time as NO is produced or introduced into the system.

  • Data Analysis:

    • Use the calibration curve to convert the measured current changes into NO concentrations.

Visualizing the Pathways and Workflows

This compound Signaling Pathway

DAF_FM_Pathway cluster_cell Cell Membrane DAF_FM_DA This compound (Cell-Permeable) DAF_FM DAF-FM (Non-fluorescent) DAF_FM_DA->DAF_FM De-esterification Intracellular_Space Intracellular Space DAF_FM_T DAF-FM Triazole (Highly Fluorescent) DAF_FM->DAF_FM_T Esterases Intracellular Esterases NO Nitric Oxide (NO) NO_Oxidation NO Oxidation Intermediates (e.g., N2O3, NO2•) NO->NO_Oxidation O2 Oxygen (O2) O2->NO_Oxidation NO_Oxidation->DAF_FM_T Reaction Fluorescence Fluorescence (Ex/Em: ~495/515 nm) DAF_FM_T->Fluorescence Detection

Caption: this compound signaling pathway for nitric oxide detection.

Electrochemical NO Sensor Experimental Workflow

Electrochemical_Sensor_Workflow Start Start Sensor_Prep Sensor Preparation & Polarization Start->Sensor_Prep Calibration Sensor Calibration (with known NO concentrations) Sensor_Prep->Calibration Sample_Intro Introduce Sensor to Experimental Sample Calibration->Sample_Intro Baseline Establish Stable Baseline Current Sample_Intro->Baseline Measurement Real-Time Amperometric Measurement of NO Baseline->Measurement Data_Acquisition Data Acquisition (Current vs. Time) Measurement->Data_Acquisition Data_Analysis Data Analysis (Conversion to Concentration) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an electrochemical NO sensor.

Conclusion

Both this compound and electrochemical sensors are valuable tools for the detection of nitric oxide, each with its own set of advantages and limitations. This compound is a relatively easy-to-use fluorescent probe that offers high spatial resolution for imaging intracellular NO, making it well-suited for cell-based assays. However, its semi-quantitative nature and potential for interference from other reactive species should be considered.

Electrochemical NO sensors, on the other hand, provide highly sensitive, selective, and quantitative real-time measurements of NO.[8] This makes them the method of choice for applications requiring high temporal resolution and for in vivo studies. The requirement for specialized equipment and careful calibration are key considerations for this technique.

The ultimate choice between these two methods will depend on the specific research question, the experimental system, and the required level of quantitative accuracy and temporal resolution. For many research endeavors, a multi-faceted approach that utilizes the strengths of both techniques may provide the most comprehensive understanding of the complex role of nitric oxide in biological systems.

References

Detecting Basal Nitric Oxide: A Comparative Guide to DAF-FM DA and Alternative Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of basal nitric oxide (NO) levels is crucial for understanding its physiological and pathological roles. This guide provides a comprehensive comparison of the widely used fluorescent probe, DAF-FM DA, with other available alternatives, supported by experimental data and detailed protocols.

Nitric oxide is a transient and highly reactive signaling molecule, making its detection, particularly at low basal concentrations, a significant challenge. Fluorescent probes have emerged as invaluable tools for real-time monitoring of NO in living cells. Among these, this compound has gained considerable popularity. This guide will delve into the suitability of this compound for detecting basal NO levels and compare its performance with other fluorescent probes.

This compound for Nitric Oxide Detection

This compound (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) is a cell-permeable dye that becomes fluorescent upon reaction with nitric oxide. Once inside the cell, intracellular esterases cleave the diacetate group, trapping the DAF-FM molecule. In the presence of NO and oxygen, DAF-FM is converted to a highly fluorescent triazole derivative, DAF-FM T. This increase in fluorescence is used to quantify the amount of NO produced.[1][2]

While this compound is a sensitive probe for NO, its suitability for detecting low, basal levels of NO has been a subject of discussion. Some studies suggest that its detection limit is in the low nanomolar range, making it potentially suitable for basal NO detection.[3][4][5] However, other research indicates that at very low physiological concentrations (≤1 nM) of NO, DAF-based fluorescence may not be readily detectable, whereas more sensitive techniques like chemiluminescence can provide quantification.[6][7][8]

Comparison of Nitric Oxide Fluorescent Probes

Several alternative fluorescent probes have been developed for the detection of nitric oxide, each with its own set of advantages and limitations. The following tables provide a quantitative comparison of this compound with some of its common alternatives.

ProbeDetection Limit (in vitro)Excitation Max (nm)Emission Max (nm)Key AdvantagesKey Disadvantages
This compound ~3 nM[4][5]495515Good photostability, pH insensitivity above 5.5.[4]Indirect detection of NO, potential for artifacts.[9]
DAF-2 DA ~5 nM[10][11]495515Widely used and cited.Less photostable and more pH-sensitive than this compound.[4]
DAR-4M AM ~10 nM[12]560575Red-shifted spectra reduce background autofluorescence, pH insensitive (pH 4-12).[11][13]May react with other reactive nitrogen species, not specific for NO.[13]
NO530 ~2 nM[14]488530High selectivity and sensitivity, allows ratiometric imaging.[14]Newer probe, less extensively validated in all biological systems.

Note: Detection limits can vary depending on the experimental conditions and the biological system being studied.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are representative protocols for the use of this compound and two of its alternatives.

This compound Staining Protocol for Intracellular NO Detection
  • Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 5 mM. Store at -20°C, protected from light.

  • Cell Preparation: Culture cells to the desired confluence on a suitable imaging plate or slide.

  • Loading of this compound: Dilute the this compound stock solution in a serum-free medium or a suitable buffer to a final concentration of 1-10 µM.

  • Incubation: Remove the culture medium from the cells and add the this compound loading solution. Incubate for 20-60 minutes at 37°C in the dark.[15]

  • Washing: Wash the cells twice with a warm physiological buffer to remove the excess probe.

  • De-esterification: Incubate the cells for an additional 15-30 minutes in a fresh buffer to allow for complete de-esterification of the probe by intracellular esterases.[15]

  • Imaging: Acquire fluorescence images using a fluorescence microscope with appropriate filters (e.g., excitation at 488 nm and emission at 515 nm).

DAR-4M AM Staining Protocol
  • Preparation of DAR-4M AM Stock Solution: Prepare a 5 mM stock solution in anhydrous DMSO.

  • Cell Loading: Load cells with 5-10 µM DAR-4M AM in a serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with a warm buffer.

  • Imaging: Acquire fluorescence images using appropriate filters for rhodamine (e.g., excitation at 560 nm and emission at 575 nm).

NO530 Staining Protocol
  • Preparation of NO530 Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Cell Loading: Incubate cells with NO530 at a final concentration of 5-10 µM in the culture medium for 30 minutes at 37°C.

  • Imaging: The probe is a turn-on sensor, and imaging can be performed directly after loading. Use filter sets appropriate for fluorescein (B123965) (e.g., excitation at 488 nm and emission at 530 nm).[14]

Signaling Pathways and Experimental Workflow

To provide a better understanding of the biological context and the experimental process, the following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for detecting intracellular NO.

nitric_oxide_signaling cluster_synthesis NO Synthesis cluster_signaling Downstream Signaling L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate NO NO NOS->NO Produces L-Citrulline L-Citrulline NOS->L-Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological Effects Physiological Effects PKG->Physiological Effects Leads to

Caption: A simplified diagram of the nitric oxide signaling pathway.

experimental_workflow Start Start Cell_Culture Culture cells on imaging plate Start->Cell_Culture Probe_Loading Load cells with fluorescent probe (e.g., this compound) Cell_Culture->Probe_Loading Incubation Incubate for de-esterification Probe_Loading->Incubation Treatment Treat with experimental compounds (optional) Incubation->Treatment Imaging Acquire fluorescence images Treatment->Imaging Analysis Analyze fluorescence intensity Imaging->Analysis End End Analysis->End

Caption: A typical experimental workflow for detecting intracellular nitric oxide.

Conclusion

This compound is a valuable tool for the detection of nitric oxide, and with careful experimental design and appropriate controls, it can be used to assess changes in basal NO levels. However, for quantifying very low physiological concentrations of NO, more sensitive methods like chemiluminescence might be more appropriate.[6][7] The choice of the fluorescent probe should be guided by the specific experimental needs, considering factors such as the expected NO concentration, the pH of the environment, and the potential for autofluorescence. Newer probes like NO530 show promise with high sensitivity and selectivity, offering exciting alternatives for future research. Researchers should always validate their chosen method and consider the potential for artifacts to ensure the accuracy and reliability of their findings.

References

A Comparative Guide to Alternative Fluorescent Probes for Intracellular Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of intracellular nitric oxide (NO) are crucial for understanding its diverse roles in physiological and pathological processes. The selection of an appropriate fluorescent probe is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of commonly used alternative fluorescent probes for intracellular NO, focusing on their performance characteristics and supported by experimental data.

Performance Comparison of Intracellular Nitric Oxide Fluorescent Probes

The ideal fluorescent probe for intracellular NO should exhibit high sensitivity, selectivity, photostability, and minimal pH dependence within the physiological range. The most widely used probes are based on the o-phenylenediamine (B120857) scaffold, which, in the presence of NO and oxygen, undergoes a reaction to form a highly fluorescent triazole product. This mechanism forms the basis for probes like 4,5-diaminofluorescein (B163784) (DAF-2) and its derivatives.

Here, we compare the key quantitative parameters of three prominent probes: DAF-2, 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), and diaminorhodamine-4M (DAR-4M). For intracellular applications, these probes are typically used in their cell-permeant diacetate (DA) or acetoxymethyl (AM) ester forms, which are subsequently hydrolyzed by intracellular esterases to release the active probe.

PropertyDAF-2DAF-FMDAR-4M
Excitation Max (nm) ~495~495~560
Emission Max (nm) ~515~515~575
Quantum Yield (Φ) of NO Adduct ~0.92 (Fluorescence increases >100-fold)~0.81 (Fluorescence increases ~160-fold)[1][2]~0.42
Molar Extinction Coefficient (ε) of NO Adduct (M⁻¹cm⁻¹) Not readily available; reported to be similar to DAF-FM~73,000~76,000
Limit of Detection ~5 nM[1]~3 nM[1]~10 nM[3]
pH Stability Fluorescence decreases below pH 6Stable above pH 5.5[1]Stable over a wide pH range (4-12)
Photostability Less photostableMore photostable than DAF-2[1]High photostability[3]
Cell-Permeant Form DAF-2 Diacetate (DAF-2 DA)DAF-FM Diacetate (DAF-FM DA)DAR-4M Acetoxymethyl ester (DAR-4M AM)

Key Observations:

  • Sensitivity: DAF-FM exhibits the lowest limit of detection, making it slightly more sensitive than DAF-2 for detecting low concentrations of NO.[1]

  • pH Stability: DAR-4M offers the most robust performance across a wide pH range, a significant advantage when studying cellular processes that may involve pH fluctuations. DAF-FM also shows improved pH stability over DAF-2.[1]

  • Spectral Properties: DAR-4M's red-shifted excitation and emission spectra can be advantageous in reducing interference from cellular autofluorescence, which is more prevalent in the green spectrum where DAF-2 and DAF-FM emit.

  • Photostability: Both DAF-FM and DAR-4M demonstrate enhanced photostability compared to DAF-2, allowing for longer imaging times with less signal degradation.[1][3]

Signaling Pathway of Intracellular Nitric Oxide Production

Nitric oxide is synthesized by a family of enzymes called nitric oxide synthases (NOS), which catalyze the conversion of L-arginine to L-citrulline. There are three main isoforms of NOS, each with distinct regulatory mechanisms and expression patterns.

NitricOxidePathway cluster_extracellular Extracellular Signals cluster_cell Cell cluster_membrane cluster_cytosol Cytosol Cytokines Cytokines iNOS iNOS Cytokines->iNOS Induces expression Shear Stress Shear Stress eNOS eNOS Shear Stress->eNOS Activates Ca2+ Agonists Ca2+ Agonists Receptors Receptors Ca2+ Agonists->Receptors CaM Ca2+/Calmodulin Receptors->CaM Increases intracellular Ca2+ NO NO iNOS->NO Ca2+-independent eNOS->NO Ca2+-dependent nNOS nNOS nNOS->NO Ca2+-dependent L-Arginine L-Arginine L-Arginine->NO L-Citrulline L-Citrulline L-Arginine->L-Citrulline CaM->eNOS Activates CaM->nNOS Activates

Figure 1. Intracellular Nitric Oxide Production Pathway.

Experimental Protocols

Accurate and reproducible measurements of intracellular NO require careful adherence to experimental protocols. Below are detailed methodologies for the use of this compound and DAR-4M AM.

Protocol 1: Intracellular NO Detection using DAF-FM Diacetate

This protocol is adapted from methodologies for detecting NO in cultured cells.

Materials:

  • DAF-FM Diacetate (this compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cultured cells

  • NO donor (e.g., DEA/NO) as a positive control

  • NOS inhibitor (e.g., L-NAME) as a negative control

Procedure:

  • Prepare a 5 mM stock solution of this compound: Dissolve 1 mg of this compound in 403 µL of anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Cell Preparation: Plate cells in a suitable format for fluorescence measurement (e.g., 96-well black plate with a clear bottom for microscopy or plate reader analysis). Grow cells to the desired confluency.

  • Loading of this compound:

    • Prepare a working solution of 5-10 µM this compound in pre-warmed HBSS or serum-free medium immediately before use.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the this compound working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light. The optimal concentration and incubation time should be determined empirically for each cell type.

  • Wash and De-esterification:

    • Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular probe.

    • Add fresh pre-warmed HBSS or culture medium and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.

  • Stimulation and Measurement:

    • Treat the cells with the desired stimulus to induce NO production. Include positive (NO donor) and negative (NOS inhibitor) controls.

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~495 nm and emission at ~515 nm.

Protocol 2: Intracellular NO Detection using DAR-4M Acetoxymethyl (AM) Ester

This protocol provides a general guideline for using the red-shifted NO probe.

Materials:

  • DAR-4M AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Physiological buffer (e.g., HBSS)

  • Cultured cells

Procedure:

  • Prepare a stock solution of DAR-4M AM: Prepare a 1-5 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Cell Loading:

    • Dilute the DAR-4M AM stock solution to a final working concentration of 5-10 µM in a suitable buffer or serum-free medium.

    • Remove the culture medium, wash the cells, and add the DAR-4M AM working solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells gently with a fresh buffer to remove the excess probe.

  • Measurement:

    • Add fresh buffer or medium to the cells.

    • Stimulate the cells as required for the experiment.

    • Measure the fluorescence using an appropriate instrument with excitation at ~560 nm and emission at ~575 nm.

Experimental Workflow and Probe Mechanism

The general workflow for using these intracellular NO probes involves several key steps, from probe loading to signal detection. The underlying principle is the enzymatic conversion of the cell-permeant ester form of the probe to its cell-impermeant, NO-reactive form.

ExperimentalWorkflow cluster_probe Probe Mechanism cluster_workflow Experimental Workflow Probe_DA Cell-Permeant Probe (e.g., this compound) Probe Cell-Impermeant Probe (e.g., DAF-FM) Probe_DA->Probe Hydrolysis Probe_T Fluorescent Triazole Product Probe->Probe_T Reaction Esterases Intracellular Esterases Esterases->Probe_DA NO_O2 NO + O2 NO_O2->Probe Load 1. Load cells with cell-permeant probe Wash 2. Wash to remove extracellular probe Load->Wash Deesterify 3. Allow for intracellular de-esterification Wash->Deesterify Stimulate 4. Stimulate NO production Deesterify->Stimulate Detect 5. Detect fluorescence Stimulate->Detect

Figure 2. General Experimental Workflow and Probe Activation.

Conclusion

The choice of a fluorescent probe for intracellular nitric oxide detection is critical and should be based on the specific requirements of the experiment. DAF-FM offers enhanced sensitivity and photostability over the first-generation DAF-2 probe. For studies where cellular autofluorescence is a concern or where pH fluctuations are expected, the red-shifted and pH-insensitive DAR-4M probe presents a valuable alternative. Researchers should carefully consider the spectral properties, pH stability, and sensitivity of each probe to select the most appropriate tool for their investigation into the complex roles of nitric oxide in cellular signaling.

References

A Researcher's Guide to Absolute Nitric Oxide Quantification: DAF-FM DA Calibration and Method Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of nitric oxide (NO) signaling, accurate and absolute quantification of this transient molecule is paramount. This guide provides a comprehensive comparison of DAF-FM diacetate (DAF-FM DA), a widely used fluorescent probe, with other common NO quantification methods. We present supporting experimental data, detailed protocols for calibration and use, and visual workflows to facilitate informed decisions in your experimental design.

Nitric oxide, a fleeting yet critical signaling molecule, plays a pivotal role in a myriad of physiological and pathological processes, from vasodilation and neurotransmission to immune responses and tumorigenesis. Its transient nature, however, presents a significant challenge for precise measurement. Diaminofluorescein-FM diacetate (this compound) has emerged as a popular tool for detecting intracellular NO. This cell-permeable probe is hydrolyzed by intracellular esterases to the less permeable DAF-FM, which then reacts with an oxidized product of NO to form a highly fluorescent triazole derivative.[1][2][3][4] While this compound offers excellent sensitivity and is well-suited for live-cell imaging, converting its fluorescent signal into absolute NO concentrations requires careful calibration.

This guide delves into the principles of this compound calibration for absolute NO quantification, compares its performance with alternative methods, and provides detailed experimental protocols to aid researchers in selecting the most appropriate technique for their specific needs.

This compound: From Fluorescence to Absolute Quantification

The fluorescence intensity of the DAF-FM triazole product is not directly proportional to the NO concentration but is influenced by the kinetics of the reaction between DAF-FM and the reactive nitrogen species derived from NO.[1] Therefore, to achieve absolute quantification, a calibration curve must be generated to correlate the fluorescence signal with known concentrations of NO. This is typically achieved using a nitric oxide donor with a known rate of NO release.

Key Advantages of this compound:
  • High Sensitivity: DAF-FM has a lower detection limit for NO (approximately 3 nM) compared to its predecessor, DAF-2 (~5 nM).[3]

  • Photostability: The fluorescent product of DAF-FM is significantly more photostable than that of DAF-2, allowing for longer imaging times.[3][4]

  • pH Independence: The fluorescence of the DAF-FM-NO adduct is stable over a wide pH range (pH > 5.5), a significant advantage for cellular studies where pH can fluctuate.[3][4]

  • Live-Cell Imaging: Its cell-permeable nature makes it ideal for real-time monitoring of intracellular NO production in living cells.[5][6]

Comparison of Nitric Oxide Quantification Methods

While this compound is a powerful tool, several other methods are available for NO quantification, each with its own set of advantages and limitations. The choice of method depends on the specific research question, the biological system under investigation, and the required sensitivity and temporal resolution.

MethodPrincipleLimit of Detection (LOD)Dynamic RangeAdvantagesDisadvantages
This compound Fluorescent probe that reacts with an oxidized product of NO to form a fluorescent triazole.~3 nM[3]Nanomolar to low micromolarHigh sensitivity, suitable for live-cell imaging, good photostability, pH independent.[2][3]Indirect measurement of NO, requires calibration for absolute quantification, potential for artifacts from other reactive species.[1][2]
Griess Assay Colorimetric method that detects nitrite (B80452) (NO₂⁻), a stable oxidation product of NO.~0.5 µM[7]0.5 - 100 µM[8]Simple, inexpensive, and widely used for measuring total NO production.[7]Indirect measurement, low sensitivity, not suitable for real-time measurements, interference from other substances in biological samples.[7]
Hemoglobin Assay Spectrophotometric method based on the reaction of NO with oxyhemoglobin to form methemoglobin.NanomolarSubmicromolarHigh sensitivity, stoichiometric reaction with NO.[7][9]Limited to hemoglobin solutions, not suitable for intracellular measurements.[7]
Electrochemical Detection Direct measurement of NO using an NO-selective electrode.Varies by electrode (pM to nM range)Wide linear rangeReal-time, direct measurement of NO with high temporal resolution.Can be technically challenging, potential for electrode fouling in complex biological media.[7]
Chemiluminescence Reaction of NO with ozone to produce light, which is detected by a photomultiplier tube.PicomolarWide linear rangeConsidered the "gold standard" for its high sensitivity and specificity.[9]Requires specialized equipment, not suitable for intracellular measurements.[10]

Experimental Protocols

Protocol 1: this compound Calibration for Absolute NO Quantification in a Cell-Free System

This protocol describes the generation of a standard curve to correlate DAF-FM fluorescence with known NO concentrations using an NO donor.

Materials:

  • DAF-FM (free acid form)

  • Nitric oxide donor with a known half-life (e.g., Spermine NONOate - SPER/NO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Black 96-well microplate

  • Microplate fluorometer (Excitation: 495 nm, Emission: 515 nm)

  • NO-sensitive electrode (for precise NO concentration measurement)

Procedure:

  • Prepare a stock solution of DAF-FM: Dissolve DAF-FM in DMSO to a stock concentration of 5 mM.

  • Prepare working solutions of NO donor: Immediately before the experiment, prepare a series of concentrations of the NO donor (e.g., 50 nM to 500 µM of SPER/NO) in aerated PBS (pH 7.4).[1]

  • Prepare DAF-FM reaction solutions: In a 96-well plate, add DAF-FM to each well to a final concentration of 5 µM.

  • Initiate the reaction: Add the different concentrations of the NO donor to the wells containing DAF-FM.

  • Monitor fluorescence: Immediately begin recording the fluorescence intensity over time using a microplate fluorometer.

  • Measure NO concentration: Simultaneously, use an NO-sensitive electrode to measure the real-time concentration of NO released from the donor at each concentration.[1]

  • Generate the calibration curve: Plot the maximum slope of the fluorescence intensity increase against the corresponding steady-state NO concentration measured by the electrode.[1] This curve can then be used to convert fluorescence data from experimental samples into absolute NO concentrations.

Protocol 2: Intracellular NO Quantification using this compound

This protocol outlines the steps for loading cells with this compound and measuring intracellular NO production.

Materials:

  • DAF-FM diacetate

  • Cells of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microscope or flow cytometer

  • NO donor (as a positive control)

  • NOS inhibitor (e.g., L-NAME) (as a negative control)

Procedure:

  • Cell Seeding: Seed cells on a suitable culture plate or coverslip and allow them to adhere overnight.

  • This compound Loading:

    • Prepare a 5 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in serum-free medium or PBS to a final working concentration of 5-10 µM.[11]

    • Remove the culture medium from the cells and wash with PBS.

    • Incubate the cells with the this compound working solution for 20-60 minutes at 37°C.[3]

  • De-esterification:

    • Wash the cells twice with PBS to remove excess probe.

    • Incubate the cells for an additional 15-30 minutes in fresh medium or buffer to allow for complete de-esterification of the probe by intracellular esterases.[3]

  • Experimental Treatment: Treat the cells with your experimental compounds, a positive control (e.g., an NO donor), and a negative control (e.g., a NOS inhibitor).

  • Fluorescence Measurement:

    • Microscopy: Capture fluorescence images using a fluorescence microscope with appropriate filters for fluorescein (B123965) (Excitation ~495 nm, Emission ~515 nm).

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

  • Quantification: To obtain absolute NO concentrations, the fluorescence intensity values can be correlated with the calibration curve generated in Protocol 1. For relative quantification, the fluorescence intensity of treated cells can be expressed as a fold change relative to control cells.

Visualizing the Workflow and Signaling Pathway

To better understand the processes involved, the following diagrams illustrate the this compound signaling pathway and the experimental workflow for absolute NO quantification.

DAF_FM_Signaling_Pathway cluster_cell Intracellular Space DAF_FM_DA This compound (Cell-Permeable) Esterases Intracellular Esterases DAF_FM_DA->Esterases Hydrolysis DAF_FM DAF-FM (Cell-Impermeable, Weakly Fluorescent) Esterases->DAF_FM DAF_FM_T DAF-FM Triazole (Highly Fluorescent) DAF_FM->DAF_FM_T NO Nitric Oxide (NO) Oxidation Oxidation (O2) NO->Oxidation N2O3 N2O3 Oxidation->N2O3 N2O3->DAF_FM_T Reaction Extracellular Extracellular Space Extracellular->DAF_FM_DA Diffusion

Caption: this compound signaling pathway for intracellular NO detection.

Experimental_Workflow cluster_calibration Calibration Curve Generation cluster_experiment Cellular Experiment Prepare_Donor Prepare NO Donor (e.g., SPER/NO) Concentration Series Mix Mix Donor and DAF-FM in 96-well Plate Prepare_Donor->Mix Prepare_DAF Prepare DAF-FM Solution Prepare_DAF->Mix Measure_Fluorescence Measure Fluorescence Intensity vs. Time (Fluorometer) Mix->Measure_Fluorescence Measure_NO Measure [NO] vs. Time (NO Electrode) Mix->Measure_NO Plot_Curve Plot Max Fluorescence Slope vs. Steady-State [NO] Measure_Fluorescence->Plot_Curve Measure_NO->Plot_Curve Quantify Quantify Intracellular [NO] using Calibration Curve Plot_Curve->Quantify Use for Conversion Load_Cells Load Cells with This compound Treat_Cells Apply Experimental Treatment Load_Cells->Treat_Cells Measure_Cell_Fluorescence Measure Cellular Fluorescence (Microscopy/Flow Cytometry) Treat_Cells->Measure_Cell_Fluorescence Measure_Cell_Fluorescence->Quantify

Caption: Experimental workflow for absolute NO quantification.

References

Safety Operating Guide

DAF-FM DA proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of chemical reagents are critical for laboratory safety and environmental protection. This document provides detailed procedures for the safe disposal of DAF-FM DA (Diaminofluorescein-FM diacetate), a fluorescent probe used for the detection of nitric oxide.

Safety and Hazard Information

According to safety data sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is designated as a water hazard class 1, indicating it is slightly hazardous for water. Therefore, precautions should be taken to prevent it from entering groundwater, water courses, or sewage systems.

Hazard AssessmentRating/ClassificationSource
GHS Classification Not classified as hazardous
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
Environmental Hazard Water Hazard Class 1 (Slightly hazardous for water)

Disposal Procedures

The proper disposal method for this compound depends on the quantity and local regulations. The following steps provide a general guideline.

Step 1: Assess Quantity and Form
  • Small Quantities: Determine if the amount to be disposed of qualifies as a "smaller quantity" according to your institution's and local regulations. The Safety Data Sheet suggests that smaller quantities can be disposed of with household waste.

  • Large Quantities & Unused Product: For larger amounts of the chemical or unused stock solutions (typically in DMSO), disposal must be handled according to official chemical waste regulations.

  • Contaminated Materials: This includes items such as pipette tips, gloves, and paper towels that have come into contact with this compound.

Step 2: Segregate Waste
  • Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office.

  • The product is often supplied as a solution in DMSO.[1][2][3] The disposal of the solvent must also be considered and handled in accordance with regulations for flammable liquids.

Step 3: Disposal Path

For Small Quantities (if permitted by local regulations):

  • Consult your local and institutional EHS guidelines to confirm that disposal with regular laboratory or household waste is acceptable.

  • If approved, ensure the material is securely contained to prevent leakage or exposure.

For Large Quantities, Unused Solutions, and Contaminated Labware:

  • Container: Place the waste in a suitable, closed, and clearly labeled container for disposal.[4]

  • Labeling: Label the waste container clearly as "this compound waste" and include the solvent (e.g., "in DMSO"). Follow all institutional requirements for hazardous waste labeling.

  • Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal company.[4] Disposal must be conducted at an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[4]

Important Environmental Precaution:

  • Do not allow the product, even in small quantities, to enter sewers or any surface or ground water systems.

Step 4: Decontamination
  • After handling, wash hands and any affected skin areas thoroughly with soap and plenty of water.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DAF_FM_DA_Disposal This compound Disposal Workflow start Start: this compound Waste Generated assess_qty Assess Quantity (Small vs. Large/Bulk) start->assess_qty small_qty Small Quantity (e.g., residual on labware) assess_qty->small_qty Small large_qty Large Quantity or Unused Stock Solution assess_qty->large_qty Large/Bulk check_regs Consult Local & Institutional Regulations household_disposal Permitted with Household/ Regular Lab Waste? check_regs->household_disposal small_qty->check_regs dispose_chem_waste Treat as Chemical Waste large_qty->dispose_chem_waste dispose_household Dispose in Securely Contained Manner household_disposal->dispose_household Yes household_disposal->dispose_chem_waste No end End: Disposal Complete dispose_household->end package_label 1. Package in a suitable, closed container. 2. Label clearly according to EHS guidelines. dispose_chem_waste->package_label store Store in Designated Waste Accumulation Area package_label->store professional_disposal Arrange for Disposal via Licensed Professional Service/ Institutional EHS store->professional_disposal professional_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.